B1580018 L-LEUCINE-N-FMOC (13C6,D10,15N)

L-LEUCINE-N-FMOC (13C6,D10,15N)

Cat. No.: B1580018
M. Wt: 370.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-LEUCINE-N-FMOC (13C6,D10,15N) is a useful research compound. Molecular weight is 370.42. The purity is usually 98%.
BenchChem offers high-quality L-LEUCINE-N-FMOC (13C6,D10,15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-LEUCINE-N-FMOC (13C6,D10,15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

370.42

Purity

98%

Origin of Product

United States

Foundational & Exploratory

The Cornerstone of Quantitative Proteomics: A Technical Guide to the Molecular Weight Calculation of Triple-Labeled Fmoc-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Precision in Modern Drug Development

In the landscape of contemporary drug discovery and proteomics, precision is not merely an advantage; it is a fundamental requirement. Stable isotope labeling has emerged as a powerful technique, enabling researchers to achieve unparalleled accuracy in the quantification of proteins and peptides within complex biological matrices.[1][2] By strategically substituting atoms with their heavier, non-radioactive isotopes, we can create internal standards that are chemically identical to their endogenous counterparts but distinguishable by mass spectrometry.[3][4] This guide provides an in-depth examination of a critical reagent in this field: triple-labeled N-α-(9-fluorenylmethoxycarbonyl)-L-leucine (Fmoc-Leucine).

This document will deconstruct the process of calculating the precise molecular weight of Fmoc-Leucine labeled with Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). Understanding this calculation is paramount for accurate experimental design, mass spectrometer calibration, and the ultimate reliability of quantitative data in pharmacokinetic analyses, metabolic studies, and proteomics research.[1]

I. Foundational Principles: Understanding Fmoc-L-Leucine and Isotopic Labeling

Fmoc-L-leucine is a cornerstone amino acid derivative used extensively in solid-phase peptide synthesis (SPPS).[5][6] The Fmoc protecting group on the amine terminus prevents unwanted reactions during peptide chain elongation, allowing for the controlled, sequential addition of amino acids to build a specific peptide sequence.[5]

The native, unlabeled Fmoc-L-Leucine has the following chemical properties:

PropertyValueSource(s)
Molecular Formula C₂₁H₂₃NO₄[7][8][9][10][11]
Average Molecular Weight ~353.4 g/mol [7][8][9][10]
Monoisotopic Mass ~353.1627 Da[7]

Isotopic labeling is the technique of replacing an atom within a molecule with one of its isotopes.[4] For the applications discussed, stable (non-radioactive) isotopes are employed.[1] The key principle is that this substitution results in a molecule with a greater mass but with virtually identical chemical properties and reactivity.[1] This allows the labeled compound to serve as a perfect internal standard in mass spectrometry-based quantification.[3]

II. The Core Calculation: Determining the Molecular Weight of Triple-Labeled Fmoc-Leucine

The precision of quantitative proteomics hinges on the accurate determination of the mass difference between the labeled (heavy) and unlabeled (light) forms of a peptide. This section will detail the calculation for a commonly used triple-labeled Fmoc-Leucine variant.

Step 1: Identify the Labeling Sites

To perform a triple label, we must identify atoms within the Fmoc-Leucine molecule that can be substituted with their heavy isotopes. The most common and commercially available labeling pattern for Fmoc-L-Leucine involves substitutions on the leucine residue itself, as the Fmoc group is cleaved during peptide synthesis. A typical triple-labeling scheme is:

  • ¹⁵N: The single nitrogen atom in the amino group.

  • ¹³C: The carbon atom of the carboxyl group.

  • ²H (Deuterium): The hydrogen atom on the alpha-carbon.

Step 2: Consult Isotopic Masses

The next step is to obtain the precise monoisotopic masses of the naturally abundant and the heavy stable isotopes.

ElementNaturally Abundant IsotopeMonoisotopic Mass (Da)Heavy IsotopeMonoisotopic Mass (Da)
Hydrogen ¹H1.007825²H (D)2.014102
Carbon ¹²C12.000000¹³C13.003355
Nitrogen ¹⁴N14.003074¹⁵N15.000109

These values are based on the data provided by the IUPAC.[12]

Step 3: Calculate the Mass Shift

The mass shift (Δm) is the difference in mass between the heavy labeled molecule and the naturally abundant molecule. This is calculated by summing the mass differences for each substituted atom.

  • Nitrogen Substitution: Δm(N) = Mass(¹⁵N) - Mass(¹⁴N) = 15.000109 Da - 14.003074 Da = 0.997035 Da

  • Carbon Substitution: Δm(C) = Mass(¹³C) - Mass(¹²C) = 13.003355 Da - 12.000000 Da = 1.003355 Da

  • Hydrogen Substitution: Δm(H) = Mass(²H) - Mass(¹H) = 2.014102 Da - 1.007825 Da = 1.006277 Da

  • Total Mass Shift (Δm_total): Δm_total = Δm(N) + Δm(C) + Δm(H) Δm_total = 0.997035 Da + 1.003355 Da + 1.006277 Da = 3.006667 Da

Step 4: Calculate the Final Molecular Weight

The monoisotopic mass of the triple-labeled Fmoc-Leucine is the sum of the monoisotopic mass of the unlabeled compound and the total mass shift.

  • Monoisotopic Mass (Labeled): Mass(Labeled) = Mass(Unlabeled) + Δm_total Mass(Labeled) = 353.16270821 Da + 3.006667 Da = 356.16937521 Da

This calculated mass is the precise value that will be used to identify and quantify peptides containing this labeled amino acid in a high-resolution mass spectrometer.

III. Experimental Workflow and Self-Validation

The theoretical calculation is validated through a robust experimental workflow. The following protocol outlines the use of triple-labeled Fmoc-Leucine in a typical quantitative proteomics experiment.

Experimental Protocol: Quantification of a Target Peptide using a Triple-Labeled Internal Standard
  • Peptide Synthesis: Synthesize the target peptide and the heavy-labeled internal standard peptide separately using solid-phase peptide synthesis (SPPS). The heavy peptide will incorporate the triple-labeled Fmoc-Leucine at the corresponding position.

  • Purification and Quantification: Purify both peptides by reverse-phase high-performance liquid chromatography (RP-HPLC). Accurately quantify the concentration of the purified heavy-labeled peptide standard.

  • Sample Preparation: Spike a known amount of the heavy-labeled peptide standard into the biological sample (e.g., plasma, cell lysate) containing the unknown quantity of the native (light) target peptide.

  • Sample Clean-up/Enrichment: Perform necessary sample preparation steps, such as protein precipitation or solid-phase extraction, to remove interfering substances.

  • LC-MS/MS Analysis: Analyze the prepared sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The light and heavy peptides will co-elute from the LC column but will be separated by the mass spectrometer based on their mass-to-charge ratio (m/z).

  • Data Analysis: Generate extracted ion chromatograms (XICs) for both the light and heavy peptide precursors. The ratio of the peak area of the light peptide to the peak area of the heavy peptide, multiplied by the known concentration of the spiked-in heavy standard, will yield the absolute concentration of the native peptide in the original sample.

This protocol is inherently self-validating. The co-elution of the light and heavy peptides confirms their chemical identity, while the consistent mass difference observed in the mass spectrometer validates the isotopic labeling.

Workflow Visualization

The following diagram illustrates the key stages of the quantitative proteomics workflow.

Quantitative_Proteomics_Workflow cluster_synthesis Peptide Synthesis & Preparation cluster_analysis Sample Analysis cluster_result Result unlabeled Unlabeled Fmoc-Leu spps Solid-Phase Peptide Synthesis unlabeled->spps Native Peptide labeled Triple-Labeled Fmoc-Leu labeled->spps Heavy Standard purify_quant RP-HPLC Purification & Quantification spps->purify_quant spike Spike Heavy Standard purify_quant->spike sample Biological Sample sample->spike lcms LC-MS/MS Analysis spike->lcms data Data Analysis (Peak Area Ratio) lcms->data result Absolute Quantification of Native Peptide data->result

Caption: Workflow for absolute peptide quantification.

IV. Conclusion: The Bedrock of Accurate Quantification

The precise calculation of the molecular weight of isotopically labeled standards, such as triple-labeled Fmoc-Leucine, is a non-negotiable prerequisite for accurate and reproducible quantitative proteomics. This guide has provided the theoretical framework for this calculation, grounded in the fundamental principles of isotopic masses, and has outlined a self-validating experimental workflow. For researchers and professionals in drug development, a thorough understanding of these concepts is essential for generating high-quality, reliable data that can withstand the rigors of scientific and regulatory scrutiny.

References

  • Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification. Source: National Center for Biotechnology Information (NCBI). [Link]

  • Isotope Labeled Peptides: Precision Tools for Research. Source: JPT. [Link]

  • Fmoc-leucine | C21H23NO4. Source: PubChem - NIH. [Link]

  • Fmoc-Leu-OH [35661-60-0]. Source: Aapptec Peptides. [Link]

  • Stable Isotope-Labeled Peptides via Solid Phase Synthesis. Source: Silantes. [Link]

  • Synthesis and application of stable isotope labeled peptides. Source: INIS-IAEA. [Link]

  • Isotopic labeling. Source: Wikipedia. [Link]

  • Principles of mass spectrometry | Isotope Geochemistry Class Notes. Source: Fiveable. [Link]

  • Multiple isotopic labels for quantitative mass spectrometry. Source: National Center for Biotechnology Information (NCBI). [Link]

  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Source: ResearchGate. [Link]

  • Fmoc-L-Leu-L-Leu-OH | C27H34N2O5. Source: PubChem - NIH. [Link]

  • Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Source: Fengchen. [Link]

  • Fmoc-L-Leucine | Peptide Synthesis Amino Acids. Source: Baishixing. [Link]

  • Table of Isotopic Masses and Natural Abundances. Source: University of Alberta. [Link]

Sources

Technical Guide: Applications of Highly Deuterated Fmoc-Leucine in NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Resolution Revolution in Chemical Biology

The study of high-molecular-weight proteins and complex ligand interactions by NMR has historically been limited by rapid signal decay caused by dipolar relaxation. The introduction of highly deuterated Fmoc-Leucine represents a paradigm shift. By replacing the "noise" of dense proton networks with the "silence" of deuterium (


H), researchers can isolate specific methyl probes (

) with exceptional clarity.

This guide details the strategic application of deuterated Fmoc-Leucine variants in Solid Phase Peptide Synthesis (SPPS) and Cell-Free Protein Synthesis (CFPS). It moves beyond standard protocols to address the specific challenges of handling high-value isotopic reagents, offering a roadmap for maximizing signal-to-noise (S/N) in Methyl-TROSY and relaxation dispersion experiments.

Part 1: The Physics of Deuteration and Relaxation

To understand the necessity of highly deuterated Leucine, one must understand the enemy of large-molecule NMR: Dipolar Relaxation .

In a fully protonated protein, the abundance of


H spins creates a dense network of dipolar couplings. As the molecular tumbling rate (

) slows (i.e., as molecular weight increases), these interactions cause rapid transverse relaxation (

), resulting in broad, undetectable lines.
The Deuterium Effect

Deuterium (


H) has a gyromagnetic ratio (

) approximately 6.5 times smaller than that of Hydrogen (

H). Since dipolar relaxation scales with the square of the product of the gyromagnetic ratios (

) and the inverse sixth power of the distance (

), replacing non-essential protons with deuterium drastically reduces relaxation rates.

The Leucine Advantage: Leucine is unique due to its two


-methyl groups. These methyls often reside in the hydrophobic cores of proteins—critical regions for folding and ligand binding.
  • Protonated Leucine: Strong intra-residue dipolar coupling between

    
     and 
    
    
    
    protons, and with
    
    
    protons.
  • Deuterated Leucine (

    
    ):  NMR silent. Used to "erase" signals in background subtraction experiments.
    
  • Stereospecific Methyl-Protonated Leucine: The "Gold Standard." The backbone and sidechain are deuterated (

    
    H), but one specific methyl group is protonated (
    
    
    
    CH
    
    
    ) and the other is deuterated (
    
    
    CD
    
    
    or
    
    
    CD
    
    
    ). This creates an isolated spin system optimized for Methyl-TROSY (Transverse Relaxation Optimized Spectroscopy).

Part 2: The Fmoc-Leucine Toolbox

Selecting the correct isotopologue is a strategic decision based on the experimental goal.

Fmoc-Leu VariantIsotope PatternPrimary ApplicationTechnical Benefit
Perdeuterated U-

C,

N,

"Unlabeling" / Background suppressionRemoves Leucine signals to resolve overlap in crowded spectra (e.g., Val/Leu region).
Random Methyl U-

C,

N, partial

General AssignmentCost-effective, but suffers from "geminal" assignment ambiguity (

vs

).
Stereospecific (

)
Backbone

;

-

CH

;

-

CD

Structure & Dynamics Eliminates assignment ambiguity. Removes intra-methyl relaxation pathways. Essential for NOE constraints.
Terminal Methyl Only Backbone

;

-

CH

Ligand Screening (SAR) High sensitivity for hydrophobic pocket mapping.
Visualization: The Labeling Decision Matrix

LabelingStrategy cluster_legend Legend Start Experimental Goal Q1 Is the protein >30 kDa? Start->Q1 Q2 Is assignment ambiguous? Q1->Q2 Yes Res1 Use Uniform 13C/15N Fmoc-Leu Q1->Res1 No Res2 Use Stereospecific (SAIL) Fmoc-Leu (pro-S 13CH3 / pro-R CD3) Q2->Res2 Yes (Crowded Spectrum) Res3 Use Perdeuterated Fmoc-Leu (d10) for 'Unlabeling' Q2->Res3 No (Need to simplify background) key Blue: Start | Yellow: Decision | Green: High-Value Reagent | Red: Standard Reagent

Caption: Decision matrix for selecting the appropriate deuterated Fmoc-Leucine variant based on molecular weight and spectral crowding.

Part 3: Protocol – Cost-Efficient SPPS with Labeled Reagents

The Challenge: Standard SPPS protocols use large excesses (5–10 equivalents) of Fmoc-amino acids to drive coupling to completion. When using stereospecific deuterated Fmoc-Leu (which can cost >$1,000/gram), this "sledgehammer" approach is financially ruinous.

The Solution: A "Precious Reagent" coupling protocol that prioritizes stoichiometry over speed.

Materials
  • Resin: Low-loading resin (0.2–0.4 mmol/g) to minimize steric hindrance.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Base: DIEA (Diisopropylethylamine).

Step-by-Step Methodology
  • Resin Preparation:

    • Swell resin in DMF for 30 minutes.

    • Deprotect the N-terminus (20% Piperidine/DMF) and wash thoroughly (

      
       DMF).
      
  • Pre-Activation (Critical Step):

    • Dissolve the labeled Fmoc-Leu (

      
       equivalents relative to resin sites) in minimal anhydrous DMF.
      
    • Add HATU (

      
       eq) and HOAt (
      
      
      
      eq).
    • Add DIEA (

      
       eq) immediately prior to addition to the resin.
      
    • Rationale: Using 1.2 eq instead of 5.0 eq requires highly efficient activation (HATU/HOAt) to prevent racemization and ensure completion.

  • Extended Coupling:

    • Add the pre-activated mixture to the resin.[1]

    • Shake/agitate for 2–4 hours (standard is 45 mins).

    • Note: Monitor the reaction using a colorimetric test (Kaiser or Chloranil). If incomplete after 4 hours, do not add more labeled AA. Instead, perform a "double coupling" with a small amount of unlabeled Fmoc-Leu if the labeled position allows (rare), or simply re-activate the existing mixture by adding a fresh 0.5 eq of HATU/DIEA.

  • Capping:

    • After coupling is confirmed, cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Recovery (Optional but Recommended):

    • For extremely expensive variants, the coupling solution can be collected, acidified, and extracted to recover unreacted Fmoc-AA, though purity must be verified by HPLC before reuse.

Part 4: Applications in Drug Discovery & Dynamics

SAR by NMR (Structure-Activity Relationships)

Leucine methyls are excellent probes for hydrophobic pockets where drugs often bind.

  • Workflow: A protein containing stereospecific Fmoc-Leu is titrated with a ligand library.

  • Observation: Chemical shift perturbations (CSPs) in the

    
     HMQC spectrum indicate binding.
    
  • Advantage: The deuterated background eliminates spin-diffusion, allowing for sharp signals even in large receptor-ligand complexes (>50 kDa).

Characterizing Protein Dynamics (CPMG)

Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments quantify millisecond-timescale motions (e.g., lid opening/closing).

  • Requirement: Accurate

    
     measurements require isolated spin systems.
    
  • Role of Fmoc-Leu: Stereospecific labeling (

    
    CH
    
    
    
    /
    
    
    CD
    
    
    ) prevents "artifactual" relaxation caused by the neighboring methyl group, ensuring that the measured dispersion is due to conformational exchange, not magnetic cross-talk.
Visualization: Experimental Workflow

Workflow cluster_synthesis Synthesis Phase cluster_nmr NMR Phase Input Fmoc-Leu (Stereospecific d/13C) SPPS SPPS Coupling (1.2 eq HATU) Input->SPPS Cleave TFA Cleavage & Folding SPPS->Cleave Sample Labeled Protein Cleave->Sample Pulse Methyl-TROSY HMQC Sample->Pulse Data Spectrum: Sharp Methyl Peaks Pulse->Data

Caption: End-to-end workflow from high-value Fmoc-Leucine reagent to Methyl-TROSY data acquisition.

References

  • Tugarinov, V., & Kay, L. E. (2004). An isotope labeling strategy for methyl TROSY spectroscopy. Journal of Biomolecular NMR, 28(2), 165–172.

  • Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature, 440(7080), 52–57.

    • Key reference for the SAIL (Stereo-Array Isotope Labeling) concept.
  • Ruschak, A. M., & Kay, L. E. (2010). Methyl groups as probes of supra-molecular structure and dynamics. Journal of Biomolecular NMR, 46(1), 75–87.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[2] Nature Protocols, 2(12), 3247–3256.

    • Authoritative source for the SPPS coupling modific

Sources

An In-Depth Technical Guide to the Solubility of Fmoc-L-Leucine-13C6,D10,15N in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Advanced Peptide Synthesis

In the landscape of modern drug discovery and development, isotopically labeled amino acids are indispensable tools for a range of applications, from quantitative proteomics to metabolic flux analysis.[1] Fmoc-L-Leucine-13C6,D10,15N, a heavy-labeled variant of the widely used Fmoc-L-Leucine, offers researchers a precise means to trace and quantify peptides and proteins. The success of solid-phase peptide synthesis (SPPS), the cornerstone of peptide manufacturing, is critically dependent on the solubility of the protected amino acid building blocks in the organic solvents used for coupling reactions.[2] Inadequate solubility can lead to incomplete reactions, resulting in truncated or deletion peptide sequences, which compromises the purity and yield of the final product.

This technical guide provides a comprehensive overview of the solubility of Fmoc-L-Leucine, with the understanding that the isotopic labeling in Fmoc-L-Leucine-13C6,D10,15N is not expected to significantly alter its solubility characteristics. The physicochemical properties governing solubility are primarily determined by the parent molecular structure. We will delve into the theoretical underpinnings of its solubility, present available quantitative data, and provide detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Physicochemical Drivers of Fmoc-L-Leucine Solubility

The solubility of Fmoc-L-Leucine in organic solvents is governed by a delicate interplay of intermolecular forces, primarily dictated by its molecular structure.

  • The Hydrophobic Dominance of the Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a large, nonpolar moiety.[3] This inherent hydrophobicity is a major determinant of the molecule's solubility profile, favoring dissolution in nonpolar and polar aprotic organic solvents over polar protic solvents like water.

  • The Leucine Side Chain: The isobutyl side chain of leucine further contributes to the overall nonpolar character of the molecule, reinforcing its preference for organic media.

  • The Polar Carboxylic Acid Group: The free carboxylic acid group introduces a polar, hydrogen-bond-donating functionality. This allows for interactions with polar solvents, but its influence is often overshadowed by the larger hydrophobic regions of the molecule.

The interplay of these structural features results in a molecule that is generally soluble in a range of organic solvents commonly employed in peptide synthesis, but sparingly soluble in aqueous solutions.[1][4][5]

Quantitative Solubility Data for Fmoc-L-Leucine

Organic SolventChemical FormulaMolar Mass ( g/mol )Reported Solubility of Fmoc-L-Leucine
Dimethylformamide (DMF)C₃H₇NO73.09Approximately 30 mg/mL[4][6]
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Approximately 30 mg/mL[4][6]
EthanolC₂H₅OH46.07Approximately 30 mg/mL[4][6]
MethanolCH₃OH32.04Readily soluble[5]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.13Good solubility
Dichloromethane (DCM)CH₂Cl₂84.93Good solubility
Tetrahydrofuran (THF)C₄H₈O72.11Moderate solubility
AcetonitrileC₂H₃N41.05Moderate solubility
Ethyl AcetateC₄H₈O₂88.11Sparingly soluble

Note: "Readily soluble," "Good solubility," and "Moderate solubility" are qualitative descriptors from various sources. For critical applications, experimental determination of solubility is highly recommended.

Experimental Determination of Solubility: A Step-by-Step Protocol

For researchers requiring precise solubility data in a specific solvent system, direct experimental determination is the most reliable approach. The gravimetric method is a robust and straightforward technique for this purpose.[7][8]

Gravimetric Method for Solubility Determination

This protocol outlines the steps to determine the solubility of Fmoc-L-Leucine-13C6,D10,15N in a given organic solvent.

Materials:

  • Fmoc-L-Leucine-13C6,D10,15N

  • High-purity organic solvent of choice

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of Fmoc-L-Leucine-13C6,D10,15N to a vial containing a known volume of the organic solvent (e.g., 5 mL). An excess is ensured when undissolved solid remains after equilibration.

    • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 2 mL) using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Weighing:

    • Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound to gently evaporate the solvent. Alternatively, a desiccator under vacuum can be used.

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final constant weight.

    • Solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in mg/mL).

    Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant withdrawn in mL)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

G cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis prep1 Add excess Fmoc-L-Leucine-13C6,D10,15N to solvent prep2 Equilibrate in thermostatically controlled shaker prep1->prep2 Saturation sample1 Withdraw supernatant prep2->sample1 Transfer sample2 Filter through 0.22 µm syringe filter sample1->sample2 analysis1 Evaporate solvent sample2->analysis1 Transfer analysis2 Weigh dried solute analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for the gravimetric determination of solubility.

Factors Influencing Solubility and Practical Considerations

Several factors can influence the solubility of Fmoc-L-Leucine-13C6,D10,15N and should be considered during its use in SPPS:

  • Solvent Polarity: As a general rule, "like dissolves like." The solubility of the largely nonpolar Fmoc-L-Leucine will be higher in less polar organic solvents.[9]

  • Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined empirically for each solvent system.

  • Purity of Solute and Solvent: Impurities in either the Fmoc-amino acid or the solvent can affect the measured solubility.

  • Moisture: The presence of water can significantly decrease the solubility of hydrophobic compounds like Fmoc-L-Leucine in organic solvents. It is crucial to use anhydrous solvents and handle the compound in a dry environment.

Conclusion: Empowering Rational Peptide Synthesis

A thorough understanding of the solubility of Fmoc-L-Leucine-13C6,D10,15N is fundamental to its effective use in solid-phase peptide synthesis. While the isotopic labeling has a negligible impact on this physical property, the inherent hydrophobicity of the Fmoc group and the leucine side chain dictates its preference for organic solvents. The provided quantitative data and the detailed experimental protocol for solubility determination empower researchers to make informed decisions in solvent selection and reaction condition optimization. By ensuring complete dissolution of this critical building block, scientists and drug development professionals can enhance the efficiency, purity, and yield of their synthesized peptides, ultimately accelerating their research and development endeavors.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. (n.d.). Fengchen. Retrieved from [Link]

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability of Fmoc-Protected Heavy Isotope Amino Acids for Advanced Peptide Synthesis and Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern biological and chemical research, stable isotope-labeled amino acids are indispensable tools.[] Their application in mass spectrometry-based proteomics, metabolomics, and drug development has revolutionized our ability to trace metabolic pathways, quantify proteins with high accuracy, and elucidate complex molecular interactions.[][2] At the heart of many of these applications, particularly in the synthesis of labeled peptides for quantitative proteomics (AQUA), lies the use of Fmoc-protected heavy isotope amino acids.[3] These critical reagents are the building blocks for creating internal standards and probes for highly sensitive analytical methods.[3][4][5]

The success of synthesizing high-quality, isotopically labeled peptides via Fmoc solid-phase peptide synthesis (SPPS) is fundamentally dependent on the purity and stability of these amino acid derivatives. Any degradation of the starting material can lead to failed syntheses, the generation of impurities that are difficult to separate, and ultimately, a compromise in the accuracy of quantitative data. This guide provides a comprehensive technical overview of the factors affecting the stability of Fmoc-protected heavy isotope amino acids. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and practical protocols to ensure the integrity of these valuable reagents from storage to synthesis.

Chapter 1: Fundamental Principles of Stability

Understanding the stability of Fmoc-protected heavy isotope amino acids requires consideration of their chemical structure, the nature of the isotopic label, and the external environmental factors they are exposed to.

Chemical Stability

The stability of these compounds is primarily governed by the chemistry of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The Fmoc group is strategically employed in SPPS due to its unique property of being stable to acidic conditions while being readily cleaved by a base, typically a secondary amine like piperidine.[6][7] This orthogonality allows for the selective deprotection of the N-terminus of the growing peptide chain without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the solid support resin.[7][]

The deprotection mechanism is a base-catalyzed β-elimination reaction.[] A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of the free amine as a carbamic acid, which then decarboxylates.[6] While this lability to base is essential for synthesis, it also represents a primary pathway for degradation if the compounds are inadvertently exposed to basic conditions during storage or handling.

Isotopic Stability

A key feature of stable isotope-labeled compounds is their inherent stability. Unlike radioactive isotopes, stable isotopes (e.g., ¹³C, ¹⁵N, D) do not undergo radioactive decay.[2] From a chemical perspective, isotopically labeled amino acids are nearly identical to their unlabeled ("light") counterparts.[][4][9] The substitution of an atom with a heavier isotope does not significantly alter the electronic structure or chemical properties of the molecule. Consequently, the stability of the amino acid itself and its protective groups is not directly compromised by the presence of the heavy isotopes. The primary role of the isotopic label is to introduce a specific mass shift, enabling differentiation and quantification by mass spectrometry.[][4]

Factors Influencing Stability

While chemically and isotopically robust, the long-term stability of Fmoc-protected heavy isotope amino acids is critically influenced by external environmental factors. The primary drivers of degradation are:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.[9]

  • Moisture: The presence of water can lead to hydrolysis of the amino acid derivatives. Some amino acids are also hygroscopic and can absorb moisture from the atmosphere.[9]

  • Light: High-energy light, particularly UV radiation, can induce photochemical degradation, especially in amino acids with aromatic side chains such as tryptophan and phenylalanine.[9]

  • Atmosphere: Exposure to oxygen and other reactive gases in the atmosphere can lead to oxidation of sensitive amino acids.

The interplay of these factors dictates the shelf life and purity of these reagents.

cluster_factors Key Stability Factors AA Fmoc-Protected Heavy Isotope Amino Acid Temp Temperature AA->Temp Accelerates degradation Moisture Moisture AA->Moisture Causes hydrolysis Light Light AA->Light Induces photochemical degradation Atmosphere Atmosphere AA->Atmosphere Leads to oxidation

Caption: Key factors affecting the stability of Fmoc-protected heavy isotope amino acids.

Chapter 2: Storage and Handling of Solid Fmoc-Protected Heavy Isotope Amino Acids

Proper storage and handling are the first lines of defense in preserving the integrity of these expensive and sensitive reagents.

Recommended Storage Conditions

For optimal long-term stability, Fmoc-protected heavy isotope amino acids in their solid, powdered form should be stored under controlled conditions. The general recommendations are summarized in the table below.

ParameterRecommendationRationale
Temperature -20°C for long-term storage.[9] Refrigerated (2-8°C) is suitable for short-term storage.[9][10]Lower temperatures significantly slow down the rate of chemical degradation.
Humidity Store in a desiccated environment (e.g., in a desiccator with a drying agent).Minimizes hydrolysis and prevents clumping of hygroscopic powders.[9]
Light Protect from light by using opaque containers and storing in the dark.Prevents photochemical degradation, especially of aromatic amino acids.[9]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects sensitive amino acids from oxidation.[9]
Best Practices for Handling
  • Acclimatization: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.

  • Aliquoting: For frequently used amino acids, it is advisable to aliquot the powder into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Atmosphere: When handling, especially for aliquoting, perform the work in a glove box or use a gentle stream of an inert gas like argon or nitrogen to blanket the powder.

  • Proper Sealing: Ensure that containers are tightly sealed with high-quality caps and consider using paraffin film for an extra layer of protection against moisture and air ingress.

Chapter 3: Stability in Solution

Many automated peptide synthesizers require amino acids to be in solution. The stability of these solutions is a critical parameter for successful synthesis.

Solvent Selection

The most common solvent for dissolving Fmoc-amino acids for SPPS is N,N-dimethylformamide (DMF). It is crucial to use high-purity, anhydrous DMF, as impurities can affect both the stability of the amino acid and the efficiency of the coupling reactions.

Solution Stability and Storage

A study on the stability of metabolite and amino acid standards found that while many are stable for up to 10 freeze-thaw cycles, progressive degradation can be observed after prolonged frozen storage (beyond two weeks for some compounds).[11]

Recommendations:

  • Fresh is Best: Ideally, solutions should be prepared fresh just before use.

  • Short-Term Storage: If solutions need to be stored, they should be kept at 2-8°C and used within a few days.

  • Long-Term Storage: For longer-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C.[10] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Before use, thaw the aliquot quickly and use it immediately.

Chapter 4: Stability during Solid-Phase Peptide Synthesis (SPPS)

The SPPS process involves a series of chemical reactions, some of which can pose a challenge to the stability of the incorporated amino acids.

The SPPS Workflow

Fmoc-SPPS is a cyclical process involving:

  • Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain with a base.

  • Washing: Removal of excess base and byproducts.

  • Coupling: Activation and coupling of the next Fmoc-protected amino acid.

  • Washing: Removal of excess reagents.

This cycle is repeated until the desired peptide sequence is assembled.

Potential for Degradation during SPPS
  • Fmoc Deprotection: The repeated exposure to 20% piperidine in DMF is a harsh basic condition.[7] While necessary for deprotection, it can promote side reactions in sensitive amino acids.

  • Diketopiperazine Formation: This is a significant side reaction that can occur after the deprotection of the second amino acid in the sequence. The free N-terminus can attack the C-terminal ester linkage to the resin, cleaving a cyclic dipeptide from the support. This is particularly problematic when Proline is in the sequence.[12]

  • Racemization: Although the Fmoc strategy generally provides good stereoselectivity, certain amino acids like histidine and cysteine are more susceptible to racemization during the activation/coupling step.[]

Impact of Isotopic Labeling on Reactivity

The presence of heavy isotopes does not alter the fundamental chemical reactivity of the amino acids. While subtle "kinetic isotope effects" are theoretically possible (where the heavier isotope can slightly slow down a reaction rate), they are generally not significant enough to impact the efficiency of coupling reactions in standard SPPS protocols. The primary considerations remain the purity of the reagent and the optimization of the synthesis chemistry.

Chapter 5: Experimental Protocols for Stability Assessment

To ensure the quality of your reagents, particularly if they have been stored for an extended period, performing a stability assessment is a prudent measure.

Protocol for Assessing Storage Stability of Solid Reagents

This protocol provides a framework for a long-term stability study.

  • Initial Analysis (T=0):

    • Dissolve a small, accurately weighed amount of the fresh Fmoc-protected heavy isotope amino acid in a suitable solvent (e.g., DMF or acetonitrile/water).

    • Analyze the sample by High-Performance Liquid Chromatography (HPLC) to determine its initial purity.

    • Analyze the sample by Mass Spectrometry (MS) to confirm its identity and isotopic enrichment.

    • Store the remaining solid sample under the recommended long-term storage conditions (-20°C, desiccated, dark).

  • Time-Point Analysis (e.g., T=3, 6, 12 months):

    • Remove the stored sample and allow it to equilibrate to room temperature.

    • Prepare a solution with the same concentration as the T=0 sample.

    • Re-analyze the sample by HPLC and MS using the same methods as the initial analysis.

  • Data Evaluation:

    • Compare the HPLC purity at each time point to the initial purity. A significant decrease in the area of the main peak or the appearance of new impurity peaks indicates degradation.

    • Compare the MS data to ensure the mass and isotopic pattern remain unchanged.

cluster_workflow Storage Stability Assessment Workflow Start Start: Fresh Sample T0_Analysis T=0 Analysis (HPLC, MS) Start->T0_Analysis Store Store Sample (-20°C, desiccated, dark) T0_Analysis->Store Time_Point Time Point (e.g., 6 months) Store->Time_Point T_End_Analysis Time Point Analysis (HPLC, MS) Time_Point->T_End_Analysis Evaluate Evaluate Data: Compare Purity T_End_Analysis->Evaluate Stable Result: Stable Evaluate->Stable No Change Degraded Result: Degraded Evaluate->Degraded Purity Loss

Caption: Experimental workflow for assessing the storage stability of solid amino acids.

Protocol for Assessing Solution Stability (Freeze-Thaw)
  • Prepare Stock Solution: Dissolve the amino acid in high-purity DMF to a known concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the fresh solution by HPLC to establish the initial purity.

  • Freeze-Thaw Cycles:

    • Subject the remaining stock solution to a series of freeze-thaw cycles (e.g., freeze at -80°C for 1 hour, then thaw at room temperature).

    • After 1, 3, 5, and 10 cycles, take an aliquot and analyze it by HPLC.

  • Data Evaluation: Compare the purity after each set of cycles to the initial purity to determine the impact of freezing and thawing.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing chemical purity.[13][14] A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used. Purity is determined by integrating the peak area of the main compound relative to the total peak area.

  • Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the compound and verifying its isotopic enrichment.[][15] It can also be used to identify the mass of any degradation products observed as impurity peaks in the HPLC analysis.

Chapter 6: Troubleshooting

ProblemPotential Cause Related to StabilityRecommended Solution
Low Coupling Efficiency Degradation of the Fmoc-amino acid stock (solid or solution), leading to a lower concentration of active reagent.Use a fresh vial of the amino acid or prepare a fresh solution. Confirm the purity of the solid stock using HPLC.
Unexpected Peaks in Crude Peptide HPLC Use of a degraded amino acid, introducing impurities that are carried through the synthesis.Analyze the amino acid stock by HPLC-MS to identify potential impurities.
Mass corresponding to a deletion Incomplete coupling due to degraded amino acid, leading to a portion of the peptide chains missing that residue.Double-couple the suspected amino acid. Ensure the amino acid solution is fresh and at the correct concentration.
Gradual drop in synthesis yield over time The stock solution of an amino acid on the synthesizer is slowly degrading.Replace the amino acid stock solution on the synthesizer more frequently, especially for sensitive residues.

Conclusion

Fmoc-protected heavy isotope amino acids are high-value reagents that are fundamental to cutting-edge research in proteomics and beyond. Their stability is not a given and can be compromised by improper storage, handling, and use. By understanding the principles of their chemical and isotopic nature and by implementing rigorous protocols for their management, researchers can ensure the integrity of these compounds. Adherence to the guidelines outlined in this guide—from storing solids at -20°C under desiccated, dark, and inert conditions to using freshly prepared solutions for synthesis—will mitigate the risk of degradation, leading to more reliable and reproducible experimental outcomes. The investment in proper handling and occasional quality control analysis is a small price to pay for the assurance of high-quality synthetic peptides and the accuracy of the invaluable data they help to generate.

References

  • An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids - Benchchem.
  • Isotope Labeled Peptides - CPC Scientific.
  • Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Fmoc decomposition pathways. An example is shown for the SPP molecule. - ResearchGate.
  • A Technical Guide to Stable Isotope Labeling with Fmoc-Ala-OH-像C₃ - Benchchem.
  • Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
  • Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics - ChemPep.
  • Fmoc Solid Phase Peptide Synthesis - ChemPep.
  • Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PubMed Central.
  • Stable Isotope-Labeled Peptides via Solid Phase Synthesis - Silantes.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis.
  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia.
  • Analytical methods for amino acid determination in organisms - Semantic Scholar.
  • Analytical Methods for Amino Acids - SHIMADZU CORPORATION.
  • Analytical methods for amino acid determination in organisms - ResearchGate.

Sources

Methodological & Application

Precision Incorporation of Isotopically Labeled Fmoc-Leucine-13C6, D10, 15N in Solid Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The incorporation of stable isotope-labeled amino acids, such as Fmoc-Leucine-13C6, D10, 15N , is a critical workflow in the production of internal standards for mass spectrometry (AQUA peptides, SISCAPA) and structural biology (NMR relaxation studies).[1]

This specific reagent presents a unique challenge: extreme cost vs. chemical efficiency . While standard SPPS protocols utilize large excesses (5–10 equivalents) of amino acids to drive reactions to completion, this is economically unfeasible with isotopically labeled reagents. Furthermore, the "heavy" nature of the side chain (


 and Deuterium) requires precise handling to prevent isotopic dilution and ensure stereochemical integrity.
Core Applications
  • Biomolecular NMR: The

    
     backbone allows for assignment, while the 
    
    
    
    side chain suppresses spin-diffusion, sharpening spectra for large protein complexes [1].[1]
  • Absolute Quantitation (MS): The mass shift (+17 Da: +6 from

    
    , +10 from 
    
    
    
    , +1 from
    
    
    ) provides a distinct spectral window free from natural abundance overlap.[1]

Critical Considerations (Expertise & Logic)

Before initiating synthesis, three factors must be optimized to ensure a self-validating system.

A. Stoichiometry Management (The "Precious Cargo" Rule)

Standard automated synthesis relies on statistical probability (high concentration) to force coupling. For labeled residues, we must switch to high-efficiency activation .[1]

  • Standard AA: 5.0 equivalents.[1]

  • Labeled AA: 1.2 to 1.5 equivalents.[1]

  • Compensation: To offset the low concentration, we utilize DIC/Oxyma Pure , which offers coupling rates comparable to HATU but with superior racemization suppression [2, 3].

B. Racemization & Isotope Integrity

Deuterated chiral centers can exhibit secondary kinetic isotope effects, potentially altering racemization rates. While Leucine is generally robust, the use of strong bases (like DIEA in HATU couplings) poses a risk of


-proton abstraction.
  • Protocol Choice: We utilize a base-free coupling (DIC/Oxyma) or a weak-base protocol (Collidine) to minimize pH spikes that trigger racemization [4].[1]

C. Hygroscopy & Handling

Labeled amino acids are often supplied as salts or lyophilized powders that are highly hygroscopic. Water competes with the amino group for the active ester, hydrolyzing the expensive reagent.

  • Requirement: Weighing must be performed in a desiccated environment or glovebox. Reagents must be dissolved immediately prior to use.

Materials & Reagents

ComponentSpecificationPurpose
Labeled Reagent Fmoc-Leu-OH-13C6, D10, 15N Target isotope incorporation.[1]
Resin Rink Amide or Wang (Low loading: 0.2–0.4 mmol/g)Low loading reduces aggregation, critical for low-excess coupling.[1]
Activator A DIC (N,N′-Diisopropylcarbodiimide)Primary carbodiimide; forms O-acylisourea.[1]
Activator B Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)Suppresses racemization; forms highly reactive active ester [2].[1]
Solvent DMF (Anhydrous, amine-free)Reaction medium.[1][2]
Monitor Kaiser Test Kit (Ninhydrin)Colorimetric detection of unreacted amines.

Experimental Protocol

Phase 1: Resin Preparation & Sequence Assembly

Synthesize the C-terminal segment of the peptide using standard automated or manual protocols up to the residue preceding the labeled Leucine.

  • Swell Resin: DMF, 30 mins.

  • Standard Cycles: Deprotect (20% Piperidine/DMF)

    
     Wash 
    
    
    
    Couple (5 eq AA, 5 eq DIC/Oxyma)
    
    
    Wash.
  • Pause: Stop the synthesizer after deprotecting the residue

    
    . The resin should expose a free primary amine.
    
Phase 2: The "Precision Coupling" (Manual Step)

This step replaces the automated cycle to conserve the labeled reagent.

Step 1: Preparation of Active Ester

  • Calculate 1.2 equivalents of Fmoc-Leu-OH-13C6, D10, 15N relative to resin loading.[1]

  • Dissolve the labeled AA in minimum anhydrous DMF (approx. 0.2 M concentration).

  • Add 1.2 equivalents of Oxyma Pure.

  • Add 1.2 equivalents of DIC.

  • Crucial: Allow pre-activation for 2–3 minutes .[1] The solution may turn yellow/orange (active ester formation).

Step 2: Coupling

  • Add the pre-activated mixture to the resin-bound peptide.

  • Agitate gently (nitrogen bubbling or shaker) for 2 to 4 hours at room temperature. Note: Standard coupling is 30-60 mins; we extend time to compensate for low concentration.

Step 3: Monitoring (The Self-Validating Step)

  • Remove a small aliquot of resin beads (~2 mg).

  • Perform a Kaiser Test (Ninhydrin).

    • Colorless/Yellow: Coupling Complete (>99%). Proceed.

    • Blue: Incomplete. DO NOT PROCEED.

  • Troubleshooting Incomplete Coupling: If blue, do not add more labeled reagent (too expensive).[1] Instead, perform a "healing" coupling with HATU/DIEA (0.5 eq) if the sequence allows, OR re-couple with the recovered reaction mixture after adding fresh DIC.

Step 4: Capping (Optional but Recommended) [1]

  • If Kaiser test is slightly positive but reagent is exhausted, cap unreacted amines with Acetic Anhydride/DIEA/DMF (1:2:7) to prevent deletion sequences.

Phase 3: Completion & Cleavage[1]
  • Resume standard automated synthesis for the remaining N-terminal sequence.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours.

  • Precipitation: Cold Diethyl Ether.[3]

Visualized Workflow (Graphviz)[1]

The following diagram illustrates the critical decision pathways for incorporating the labeled residue.

SPPS_Isotope_Protocol Start Start: Resin Swelling Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Decision Is Next Residue Labeled? Wash1->Decision Std_Couple Standard Coupling (5.0 eq AA / DIC / Oxyma) Decision->Std_Couple No Prec_Calc Calculate 1.2 eq Labeled AA Decision->Prec_Calc Yes (Critical Step) Wash2 DMF Wash (x5) Std_Couple->Wash2 Pre_Act Pre-Activate: AA + Oxyma + DIC (2 mins) Prec_Calc->Pre_Act Man_Couple Manual Coupling (2-4 Hours) Pre_Act->Man_Couple Kaiser Kaiser Test (QC Step) Man_Couple->Kaiser Kaiser->Wash2 Pass (Colorless) Cap Capping (Ac2O) Kaiser->Cap Fail (Blue) Wash2->Deprotect Next Cycle Final Cleavage & Analysis Wash2->Final Sequence Complete Cap->Wash2

Caption: Workflow distinguishing standard high-excess cycles from the manual, low-excess precision cycle required for expensive labeled isotopes.

Quality Control & Data Validation

To validate the synthesis, you must confirm not just the sequence, but the isotopic enrichment.

Mass Spectrometry (LC-MS)[1]
  • Expectation: You will observe a mass shift corresponding to the label.

  • Calculation:

    • Leucine Monoisotopic Mass (

      
       residue): 113.08 Da.[1]
      
    • Labeled Shift:

      
       (+6.02 Da) + 
      
      
      
      (+10.06 Da) +
      
      
      (+0.99 Da)
      
      
      +17.07 Da.[1]
    • Target Mass: Theoretical Mass + 17.07 Da.

  • Validation: The isotopic envelope should show minimal M-1 or M-2 peaks (indicating high isotopic purity of the starting material and no back-exchange of the carbon-bound deuteriums).[1]

NMR Spectroscopy[4][5]
  • Dissolve peptide in

    
     or Phosphate Buffer.
    
  • 1D Proton NMR: The Leucine methyl region (0.8 - 1.0 ppm) should be silent (due to

    
     labeling), confirming successful incorporation of the deuterated side chain [5].
    

References

  • Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal. Retrieved from [Link][1]

  • Albericio, F., &yman, S. A. (2018). "Peptide Synthesis: Coupling Reagents". Encyclopedia of Reference. Retrieved from [Link]

Sources

Incorporating 13C6 D10 15N Leucine into automated peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Incorporation of 13C6 D10 15N Leucine in Automated Peptide Synthesis

Abstract

The incorporation of stable isotope-labeled amino acids, such as 13C6 D10 15N Leucine (Triple-Labeled Leucine), is a critical step in generating internal standards for mass spectrometry (SISCAPA, SILAC) and structural probes for NMR spectroscopy. However, the prohibitive cost of these reagents renders standard Solid Phase Peptide Synthesis (SPPS) protocols—which typically utilize 5–10 fold molar excesses—economically unviable. This guide details a resource-efficient protocol for incorporating 13C6 D10 15N Leucine using automated synthesizers. We focus on maximizing coupling efficiency while minimizing reagent consumption (down to 1.2–1.5 equivalents) and mitigating isotopic scrambling or racemization.

Introduction: The Isotopic Advantage

Triple-labeled Leucine (U-13C6, U-D10, 15N) offers a unique mass shift of +17 Da (6 Da from Carbon-13, 10 Da from Deuterium, 1 Da from Nitrogen-15) compared to the natural isotopologue.

  • NMR Applications: The deuterium labeling (D10) suppresses spin-diffusion and simplifies spectra in large proteins, while the 13C/15N nuclei serve as sensitive probes for backbone and side-chain dynamics [1].

  • Mass Spectrometry: The +17 Da shift provides a distinct signal devoid of overlap with natural isotopic envelopes (M+1, M+2), making it ideal for absolute quantification assays [2].

Technical Challenge: The "Atom Economy" of SPPS

Standard SPPS relies on kinetic superiority via high concentration and excess equivalents to drive reactions to completion (>99%). When using reagents costing >$500/gram, this "brute force" approach must be replaced by thermodynamic optimization : high-efficiency coupling reagents, extended reaction times, and reduced solvent volumes.

Reagent Specifications & Preparation

Target Molecule: Fmoc-L-Leucine-13C6, 15N, D10

  • Molecular Weight (MW): ~370.5 g/mol (vs. 353.4 g/mol for unlabeled Fmoc-Leu-OH).

  • Solubility: Similar to natural Fmoc-Leu-OH; soluble in DMF and NMP.

Handling Protocol
  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation. Deuterated compounds are hygroscopic; water introduces protons that can degrade the isotopic purity via back-exchange on labile sites (though C-D bonds are stable).

  • Dissolution: Dissolve in anhydrous N-Methyl-2-pyrrolidone (NMP) rather than DMF. NMP has slower decomposition rates and promotes better swelling of resins, which is crucial when using lower equivalents.

  • Concentration: Aim for 0.5 M concentration (higher than the standard 0.2 M). This increases the reaction rate (

    
    ) to compensate for the lower total moles used.
    

Automated Protocol: The "Precious Reagent" Cycle

Most modern synthesizers (CEM Liberty, Biotage Initiator, Gyros Protein Technologies) allow for "Single Shot" or "Manual Add" steps. We will program a specific cycle for the labeled Leucine.

Core Logic: The 1.5x / Double-Pass Strategy

Instead of one 5x coupling, we use 1.5 equivalents. If the synthesizer supports it, we perform a "recycling" loop or simply an extended single coupling with powerful activation.

Recommended Coupling Reagents:

  • DIC / Oxyma Pure: Superior for preventing racemization, especially important when reaction times are extended [3].

  • HATU / HOAt / DIEA: Higher reactivity, but higher risk of racemization if base (DIEA) is excessive. Use only if DIC/Oxyma fails.

Step-by-Step Protocol
StepParameterValueRationale
1. Resin Prep Swelling30 min in DMFCritical for accessibility.
2. Deprotection Reagent20% Piperidine + 0.1M HOBtHOBt suppresses aspartimide formation and protects sensitive residues [4].
3. Wash SolventDMF (5x)Thorough washing is vital; no excess AA is available to "overcome" trace piperidine.
4. Activation Reagent A0.5 M Fmoc-Leu (1.5 eq)*High concentration compensates for low equivalents.
Reagent B0.5 M DIC (1.5 eq) Stoichiometric activation.
Reagent C0.5 M Oxyma (1.5 eq) Suppresses racemization (epimerization).
5. Coupling Time60 - 120 minutes Extended time (vs standard 20 min) ensures diffusion into resin pores.
Temperature50°C (Max) Do NOT exceed 50°C. Higher temps increase H/D exchange risk at the

-carbon, even with the Kinetic Isotope Effect protection.
6. Capping ReagentAc2O / PyridineCap unreacted amines immediately. It is better to have a deletion sequence than a complex mixture.

Mechanistic Insight: Deuterium & Racemization

A common concern is whether the labeled amino acid is more or less stable.

The Kinetic Isotope Effect (KIE): Racemization proceeds via the removal of the proton attached to the


-carbon (forming an enolate intermediate). In 13C6 D10 15N Leucine, this position is occupied by Deuterium.
  • The C-D bond is stronger (lower zero-point energy) than the C-H bond.

  • Result: The rate of deprotonation is significantly slower (

    
    ).
    

Workflow Visualization

The following diagram illustrates the modified SPPS cycle for the labeled residue.

PreciousReagentProtocol Start Start: Resin-Bound Peptide (Fmoc-removed) Prep Reagent Prep: Dissolve 13C6 D10 15N Leu in NMP (0.5 M) Start->Prep Activation Activation: Add DIC / Oxyma (1:1 eq) Pre-activate 2 mins Prep->Activation Coupling Coupling Reaction: 1.5 Equivalents 60-120 mins @ 50°C Activation->Coupling Check Kaiser Test / TNBS Test Coupling->Check Recouple Second Coupling: (Optional) Recover supernatant or add fresh 0.5 eq Check->Recouple Color (Positive) NextCycle Proceed to Next Cycle Check->NextCycle Blue (Negative) Cap Capping: Acetic Anhydride Recouple->Cap Cap->NextCycle

Caption: Optimized workflow for incorporating high-cost isotopic reagents. The critical decision point is the colorimetric test before capping.

Quality Control & Validation

After synthesis and cleavage (using standard TFA/TIS/H2O cocktails), validation is mandatory.

A. Mass Spectrometry (MS)
  • Expectation: A mass shift of exactly +17 Da (or +17.something depending on precise isotope mass).

  • Check for Back-Exchange: If you observe peaks at M+16 or M+15, it indicates loss of Deuterium. This usually happens at the amide nitrogen (which is expected and irrelevant as it exchanges with solvent) or the

    
    -carbon (critical).
    
    • Note: In protic solvents (H2O/MeOH), the amide D will exchange to H immediately. The "D10" usually refers to carbon-bound deuteriums which do not exchange. Therefore, in aqueous LC-MS, you will likely measure the mass of the carbon-bound isotopes only (D9 + 13C6 + 15N = +16 shift approx, assuming amide D is lost). Correction: Leucine has 10 non-exchangeable hydrogens (Methyl x6, Beta x2, Gamma x1, Alpha x1). If all are D, the shift is +10. Total shift +17. Amide H is lost in cleavage/dissolution. The mass observed depends on the "D10" specification. If D10 includes the exchangeable amide/acid H, then in water you will lose 1 D. If D10 is "all carbon-bound H", you retain all 10.

B. Enantiomeric Purity (Marfey's Method)

To confirm the lack of racemization:

  • Hydrolyze a small aliquot (6N HCl, 110°C, 24h). Note: Deuterium on alpha-carbon might exchange during acid hydrolysis.

  • Derivatize with FDAA (Marfey's reagent).

  • Analyze via HPLC. The D-Leu derivative elutes differently from L-Leu.

Troubleshooting Guide

IssueProbable CauseSolution
Low Coupling Yield Low equivalents / Poor diffusionIncrease concentration to 0.6M. Use "Double Pass" (re-circulate reagent).
Racemization (D-Leu presence) High base concentration or Temp >50°CSwitch from HATU/DIEA to DIC/Oxyma. Lower temp to RT.
Mass Shift < Expected H/D Exchange or impure reagentVerify reagent CoA. Ensure cleavage cocktail did not overheat.

References

  • Silantes. (2025).[1] Stable Isotope-Labeled Peptides via Solid Phase Synthesis. Retrieved from

  • Cambridge Isotope Laboratories. (2024). Peptide Synthesis and Stable Isotope Reagents. Retrieved from

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved from

  • Sigma-Aldrich. (2024). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (Cited for general optimization of sensitive residues). Retrieved from

Sources

Synthesis of AQUA peptides using Fmoc-L-Leucine (13C6,D10,15N)

Application Note: Precision Synthesis of AQUA Peptides Using Super-Heavy Fmoc-L-Leucine ( )

Executive Summary

This Application Note details the protocol for synthesizing and validating AQUA peptides utilizing the "super-heavy" isotopologue Fmoc-L-Leucine (


)

While standard stable isotope labeling (SIL) often utilizes


+17 Da






Critical Technical Consideration: The presence of 10 deuterium atoms significantly alters the hydrophobicity of the peptide, leading to a noticeable Chromatographic Isotope Effect (CIE) . The heavy peptide will elute earlier than the light endogenous peptide on Reversed-Phase Liquid Chromatography (RPLC). This guide addresses the mitigation and management of this shift.

Strategic Peptide Design

Before synthesis, the peptide sequence must be rigorously vetted to ensure the AQUA standard is valid.

Selection Criteria
  • Proteotypic: The sequence must be unique to the target protein (verify via BLAST/Uniprot).

  • Chemical Stability: Avoid Methionine (Met) due to oxidation and N-terminal Glutamine (Gln) due to cyclization (pyroglutamate formation).

  • Length: Optimal length is 7–20 amino acids.[]

  • Residue Placement: The heavy Leucine should ideally be located in the middle of the sequence or at the C-terminus (if not a tryptic peptide ending in K/R).

    • Note: If the heavy Leucine is at the C-terminus, ensure the resin loading is calculated precisely, as loading efficiency is often lower than coupling efficiency.

Protocol: High-Efficiency Solid Phase Peptide Synthesis (SPPS)

Challenge: Fmoc-L-Leucine (

Solution:manual, high-efficiency coupling step
Reagents & Materials[2][3][4][5][6]
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids). Low loading (0.3–0.5 mmol/g) is preferred to minimize aggregation.

  • Standard AAs: 5 eq excess.

  • Heavy Reagent: Fmoc-L-Leucine (

    
    ) (1.5 eq).
    
  • Coupling Agents:

    • Standard: HBTU/DIC or HCTU/DIEA.

    • Heavy Step:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . HATU is chosen for its superior kinetics at lower concentrations.

Step-by-Step Synthesis Workflow
A. Resin Preparation[2]
  • Weigh resin corresponding to 0.05 mmol scale.

  • Swell in DMF (Dimethylformamide) for 30 minutes.

  • Deprotect initial Fmoc (20% Piperidine/DMF, 2 x 5 min).

B. Chain Assembly (Automated/Standard)

Perform standard coupling cycles for all amino acids C-terminal to the heavy Leucine position.

  • Coupling: 5 eq Fmoc-AA, 5 eq HBTU, 10 eq DIEA in DMF (45 min).

  • Deprotection: 20% Piperidine/DMF.[2]

C. The "Heavy" Coupling Step (Manual Intervention)

Pause the synthesizer before the Leucine cycle.

  • Wash: Wash resin 5x with DMF to remove all traces of piperidine.

  • Dissolve: Dissolve Fmoc-L-Leucine (

    
    ) (1.5 eq relative to resin loading) and HATU (1.45 eq) in minimal dry DMF.
    
  • Activate: Add DIEA (3 eq) to the solution. Shake for 30 seconds to pre-activate.

  • Couple: Add the activated solution to the resin immediately.

  • Incubate: Shake/Vortex at room temperature for 2 to 4 hours .

    • Why? Reaction kinetics are second-order. With lower concentration (1.5 eq), longer time is required to drive the reaction to completion.

  • Validation (Crucial): Perform a Kaiser Test (ninhydrin) on a few resin beads.

    • Blue beads: Incomplete coupling. Re-couple with 0.5 eq fresh reagents.

    • Colorless beads: Complete coupling. Proceed.

  • Capping: Treat with Acetic Anhydride/Pyridine (1:1) in DMF for 10 min to terminate any unreacted chains (prevents deletion sequences).

D. Completion

Resume automated synthesis for the remaining N-terminal residues.

Visualization: Hybrid Synthesis Workflow

SPPS_WorkflowStartResin Preparation(Swell & Deprotect)Standard_CycleStandard Cycle(5 eq AA, HBTU)Start->Standard_CycleDecisionNext AA isHeavy Leu?Standard_Cycle->DecisionFinal_CleavageCleavage & Workup(95% TFA)Standard_Cycle->Final_CleavageSequence CompleteDecision->Standard_CycleNoManual_StepManual Coupling(1.5 eq Heavy Leu + HATU)Decision->Manual_StepYesQC_CheckKaiser Test(Colorless = Pass)Manual_Step->QC_CheckQC_Check->Standard_CyclePass (Colorless)QC_Check->Manual_StepFail (Blue)

Figure 1: Hybrid SPPS workflow emphasizing the conservation of the expensive heavy isotope reagent via manual HATU coupling.

Cleavage and Purification[7][8]

Cleavage Cocktail

The high deuterium content requires protection against scrambling, though aliphatic deuteriums are generally stable.

  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • Time: 2–3 hours at room temperature.

  • Precipitation: Cold Diethyl Ether (standard protocol).

Purification (HPLC)[8]
  • Column: C18 Preparative Column.

  • Gradient: 5% to 60% Acetonitrile (0.1% TFA) over 60 mins.

  • Fraction Collection: Collect peak corresponding to the target mass.

    • Note: Expect the heavy peptide to elute slightly earlier than a non-deuterated trial run would suggest.

Absolute Quantification (The "AQUA" Mandate)[1][8][9][10][11][12][13][14]

WARNING: Do not rely on weighing the lyophilized peptide powder. Lyophilized peptides contain variable amounts of salts (TFA/Acetate) and water. Weighing can result in errors of 10–30%.

Protocol: Amino Acid Analysis (AAA)

This is the only acceptable method for defining the concentration of an AQUA standard.

  • Hydrolysis: Aliquot a specific volume of the purified peptide stock (e.g., 10 µL). Hydrolyze in 6N HCl at 110°C for 24 hours under vacuum.

  • Derivatization: Derivatize free amino acids (e.g., PITC or OPA method).

  • Quantification: Analyze via HPLC against a NIST-traceable amino acid standard mixture.

  • Calculation:

    
    
    Use stable residues like Alanine, Proline, or Valine for this calculation. Avoid using the Heavy Leucine for quantification if your AAA method cannot resolve isotopes.
    

Application Notes: Mass Spectrometry & Chromatography

The Deuterium Isotope Effect

When using

3
  • Result: The heavy peptide is slightly less hydrophobic than the light peptide.

  • Observation: In RPLC, the AQUA peptide will elute earlier than the endogenous peptide.

  • Shift Magnitude: Typically 0.1 to 0.3 minutes (depending on gradient slope).

  • Action: Ensure your MRM/SRM acquisition window is wide enough to capture both the early-eluting Heavy spike and the slightly later Light target.

MRM Transition Setup

Due to the +17 Da shift, the precursor and fragment ions will differ significantly.

Ion TypeLight Peptide (Example)Heavy Peptide (

-Leu)
Shift (

)
Precursor (

)


+8.5 m/z
y-ion (containing Leu)


+17 m/z
b-ion (containing Leu)


+17 m/z
y/b-ion (no Leu)


0 m/z

Table 1: Mass shift expectations. Note that fragment ions NOT containing the Leucine will have identical masses.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield of Heavy Peptide Incomplete coupling of the bulky/expensive AA.Use HATU/HOAt. Double couple (2 x 1 hour). Ensure anhydrous DMF.
Retention Time Mismatch Chromatographic Deuterium Effect.[3]This is normal. Heavy elutes earlier. Do not tighten RT windows too aggressively.
Inaccurate Quantitation Weighing powder instead of AAA.Perform Amino Acid Analysis (AAA) or qNMR for stock concentration.
Signal Suppression Co-eluting matrix contaminants.The +17 Da shift usually moves the standard out of the "chemical noise" of the light peptide, but matrix effects can still suppress ionization. Check spike-in recovery curves.

References

  • Gerber, S. A., Rush, J., Stemman, O., Kirschner, M. W., & Gygi, S. P. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS.[4][5] Proceedings of the National Academy of Sciences, 100(12), 6940–6945.[4][6][5] [Link][6][7]

  • Kirkpatrick, D. S., et al. (2005). The absolute quantification strategy: a general procedure for the quantification of proteins and post-translational modifications. Methods, 35(3), 265-273. [Link]

  • Tu, J., et al. (2010). Deuterium Isotope Effects on Hydrophobicity and Retention in Reversed-Phase Liquid Chromatography. Journal of Chromatography A, 1217(44). [Link]

  • Brun, V., et al. (2007). Isotope-labeled protein standards: toward absolute quantitative proteomics. Molecular & Cellular Proteomics, 6(12), 2139-2149. [Link]

Application Notes and Protocols: Mastering the Coupling of Sterically Hindered Isotopic Fmoc-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of sterically hindered amino acids, such as Leucine, into peptide sequences is a well-known challenge in solid-phase peptide synthesis (SPPS). This difficulty is often compounded when utilizing isotopically labeled variants, which are crucial for a range of applications from metabolic studies to structural biology. This document provides a comprehensive guide to understanding and overcoming the challenges associated with the coupling of isotopic Fmoc-Leucine. We delve into the mechanistic principles behind various coupling strategies, offer a comparative analysis of common reagents, and present detailed, field-proven protocols to ensure high-yield, epimerization-free synthesis.

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The isobutyl side chain of Leucine presents significant steric bulk, which can impede the approach of the nucleophilic amine of the incoming amino acid to the activated carboxyl group of Fmoc-Leucine. This steric clash slows down the reaction kinetics, leading to incomplete couplings and the potential for side reactions.[1] When isotopic labels (e.g., ¹³C, ¹⁵N, ²H) are incorporated into the Fmoc-Leucine molecule, while chemically identical, slight differences in vibrational frequencies and bond lengths can subtly influence reaction rates, although the primary challenge remains steric hindrance.[2][]

The consequences of inefficient coupling are severe, ranging from deletion sequences (missing the hindered residue) to truncated peptides, both of which complicate purification and reduce the overall yield of the desired product. Furthermore, prolonged reaction times or the use of overly aggressive coupling conditions can increase the risk of racemization, compromising the chiral integrity of the final peptide.[1] Therefore, the selection of an appropriate coupling reagent and the optimization of reaction conditions are paramount for the successful synthesis of peptides containing sterically hindered residues like isotopic Fmoc-Leucine.

The Chemistry of Coupling: A Mechanistic Overview

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid.[4] This is achieved through the use of a coupling reagent, which converts the carboxyl group into a more reactive species, susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. The choice of coupling reagent is critical, especially when dealing with sterically hindered amino acids. Modern coupling reagents can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts.[5]

Carbodiimides: The Foundation of Peptide Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), were among the first reagents used for peptide synthesis.[6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate can then react with the amine to form the peptide bond. However, the O-acylisourea can also undergo an intramolecular rearrangement to form an unreactive N-acylurea, a common side reaction that reduces coupling efficiency.[4]

To suppress this side reaction and minimize racemization, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are almost always used in conjunction with carbodiimides.[7][8] These additives react with the O-acylisourea intermediate to form a more stable and less reactive active ester, which then proceeds to form the peptide bond with a reduced risk of side reactions.[9]

Mechanism of Carbodiimide-Mediated Coupling with an Additive:

G Fmoc_Leu_OH Fmoc-Leu-OH O_acylisourea O-Acylisourea Intermediate Fmoc_Leu_OH->O_acylisourea + DIC DIC DIC DIC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt DIU Diisopropylurea O_acylisourea->DIU HOBt HOBt HOBt->HOBt_ester Peptide_bond Fmoc-Leu-NH-Peptide-Resin HOBt_ester->Peptide_bond + H₂N-Peptide-Resin HOBt_ester->DIU Peptide_resin H₂N-Peptide-Resin Peptide_resin->Peptide_bond

Caption: Carbodiimide activation and HOBt ester formation.

Onium Salts: Enhanced Reactivity for Hindered Couplings

Phosphonium and aminium/uronium salts are generally more efficient than carbodiimides, particularly for difficult couplings involving sterically hindered amino acids.[5][10] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an active ester in situ.[5]

  • Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective and do not have the potential for guanidinylation side reactions that can occur with uronium salts.[9][10]

  • Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are among the most powerful coupling reagents available.[5][11] They generate highly reactive OAt and OBt esters, respectively.[5] It is important to note that what are commonly referred to as uronium salts, like HBTU and HATU, exist as the guanidinium N-isomers, which are slightly less reactive than their uronium O-isomer counterparts.[12] However, for practical purposes in SPPS, they provide excellent results. A potential side reaction with aminium/uronium reagents is the guanidinylation of the N-terminal amine of the peptide, which terminates chain elongation. This is more likely to occur if the coupling reagent is used in large excess.[10][11]

Mechanism of HATU-Mediated Coupling:

G Fmoc_Leu_OH Fmoc-Leu-OH OAt_ester OAt Active Ester Fmoc_Leu_OH->OAt_ester + HATU + DIPEA HATU HATU HATU->OAt_ester DIPEA DIPEA DIPEA->OAt_ester Peptide_bond Fmoc-Leu-NH-Peptide-Resin OAt_ester->Peptide_bond + H₂N-Peptide-Resin Tetramethylurea Tetramethylurea OAt_ester->Tetramethylurea Peptide_resin H₂N-Peptide-Resin Peptide_resin->Peptide_bond

Caption: Activation of Fmoc-Leucine with HATU.

Comparative Analysis of Coupling Reagents for Hindered Systems

The selection of the optimal coupling reagent is a critical decision. The following table provides a comparative overview of commonly used reagents for coupling sterically hindered amino acids.

Coupling ReagentClassAdvantagesDisadvantagesRecommended for Isotopic Fmoc-Leucine?
DIC/HOBt CarbodiimideCost-effective, by-product (DIU) is soluble in common SPPS solvents.[4]Slower reaction rates compared to onium salts, potential for N-acylurea formation.[4]Yes, for routine couplings with extended reaction times.
DIC/OxymaPure CarbodiimideSuperior performance to DIC/HOBt in many cases, non-explosive additive.[4]Still generally slower than onium salts.Yes, a safer and often more effective alternative to HOBt.
HBTU/DIPEA Aminium/UroniumFast reaction rates, widely used and well-established.[13]Potential for guanidinylation of the N-terminus, less effective for severely hindered couplings compared to HATU.[11]Yes, a reliable choice for moderately hindered couplings.
HATU/DIPEA Aminium/UroniumHighly efficient, even for very hindered couplings, due to the formation of the more reactive OAt ester.[11]Higher cost, potential for guanidinylation.Highly Recommended , especially for difficult sequences.
PyBOP/DIPEA PhosphoniumHigh coupling efficiency, no risk of guanidinylation.[13]By-product HMPA is carcinogenic (for the original BOP reagent); PyBOP is a safer alternative.[13]Yes, a strong and safe alternative to aminium/uronium salts.
COMU/DIPEA Aminium/UroniumCoupling efficiency comparable to HATU, contains the non-explosive OxymaPure moiety.[13]Higher cost.Highly Recommended , offers a safer profile with high reactivity.

Optimized Protocols for Coupling Isotopic Fmoc-Leucine

The following protocols are designed to provide a robust starting point for the successful incorporation of isotopic Fmoc-Leucine. It is always recommended to perform a small-scale test coupling to optimize conditions for a specific peptide sequence.

Standard Fmoc-SPPS Deprotection Protocol

This protocol should be performed prior to each coupling step.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes and drain.[14]

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes and drain.[14]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14]

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, especially for sequences known to be difficult.

  • Reagent Preparation: In a separate vial, dissolve isotopic Fmoc-Leucine (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[14]

  • Activation: Add DIPEA (6-10 equivalents) to the amino acid solution. The solution will typically change color, indicating activation.[14]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 1-2 hours. For particularly difficult couplings, a double coupling (repeating steps 1-4) may be necessary.[1]

  • Washing: Wash the resin thoroughly with DMF (3-5 times).[14]

  • Monitoring: Perform a Kaiser test (ninhydrin test) to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[15]

Protocol 2: Robust and Cost-Effective Coupling using DIC/OxymaPure

This protocol offers a balance of efficiency and cost-effectiveness.

  • Reagent Preparation: In a separate vial, dissolve isotopic Fmoc-Leucine (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Activation: Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

Workflow for Optimizing Coupling Conditions:

G Start Start: Deprotected Peptide-Resin Coupling Perform Coupling (e.g., HATU Protocol) Start->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Positive Positive (Blue Beads) Kaiser_Test->Positive Negative Negative (Yellow Beads) Kaiser_Test->Negative Incomplete_Coupling Incomplete Coupling Positive->Incomplete_Coupling Complete Coupling Complete Negative->Complete Troubleshoot Troubleshoot: - Double Couple - Increase Equivalents - Switch to Stronger Reagent (e.g., COMU) Incomplete_Coupling->Troubleshoot Troubleshoot->Coupling Continue Continue to Next Cycle Complete->Continue

Caption: A self-validating workflow for ensuring complete coupling.

Conclusion and Best Practices

The successful incorporation of sterically hindered isotopic Fmoc-Leucine is readily achievable with a rational approach to reagent selection and protocol optimization. For the highest probability of success, especially in complex or aggregation-prone sequences, the use of high-efficiency onium salt reagents such as HATU or COMU is strongly recommended.

Key Takeaways:

  • Reagent Choice is Critical: Onium salt reagents (HATU, COMU, PyBOP) generally outperform carbodiimides for hindered couplings.[5]

  • Monitor Your Reactions: The Kaiser test is an invaluable tool for ensuring complete coupling before proceeding to the next cycle.[15]

  • Don't Hesitate to Double Couple: For notoriously difficult couplings, a second coupling is often a more effective strategy than simply extending the reaction time of the first.

  • Solvent Matters: N-Methyl-2-pyrrolidone (NMP) can sometimes be a superior solvent to DMF for improving coupling efficiency, particularly in aggregating sequences.[16]

  • Isotopic Purity: Ensure the use of high-purity isotopic Fmoc-Leucine to avoid interference from unlabeled amino acids in downstream analyses.[]

By implementing the strategies and protocols outlined in this guide, researchers can confidently incorporate isotopic Fmoc-Leucine into their synthetic peptides, paving the way for advanced studies in drug development, proteomics, and structural biology.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Available from: [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Abdelmoty, I., et al. The Uronium/Guanidinium Peptide Coupling Reagents. Letters in Peptide Science.
  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. Available from: [Link]

  • Merck Millipore. Novabiochem® Coupling reagents.
  • Gilon, C., et al. Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Vrettos, E. I., et al. (2017).
  • ResearchGate. Proposed mechanism for activation by uronium salt. Available from: [Link]

  • Palasek, S. A. (2007). PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS: APPLICATIONS AND MECHANISTIC STUDIES. IU Indianapolis ScholarWorks.
  • Organic Chemistry. (2023, February 1).
  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
  • Wikipedia. Carbodiimide.
  • Coste, J. (2002). 3.7 Phosphonium Salts. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 539-569.
  • Bantan-Polaka, T., & Grant, K. B. (2002). Selective hydrolysis of peptides promoted by metal ions: a positional scanning approach.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Leu-MPPA.
  • Diagnostics World News. (2022, May 9). Benefits of Stable Isotope Labelling in Biochemistry Research.
  • Luedtke, N. W., et al. (2011). Multiple-Turnover Isotopic Labeling of Fmoc- and Boc-Protected Amino Acids with Oxygen Isotopes. Organic Letters, 13(15), 4032-4035.
  • Dempsey, D. R., et al. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS One, 6(7), e22471.
  • He, H., et al. Method for solution-phase peptide synthesis.
  • PepResin. (2026, January 6).
  • Bio-protocol. (2025, October 5). Peptide Synthesis.
  • Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(7), 1735.
  • Cambridge Isotope Laboratories, Inc. Stable Isotope-Labeled and Unlabeled Amino Acids.
  • Sigma-Aldrich. (2024, October 18).
  • Gstach, H. (2013).
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Regnier, F. E., et al. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Journal of Mass Spectrometry, 43(7), 845-859.
  • Wikipedia. Stable isotope labeling by amino acids in cell culture.
  • Schubert, K., et al. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology, 2(5), 1332-1349.

Sources

Application Note: High-Precision Absolute Protein Quantification via Heavy Fmoc-Leucine (IDMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Absolute protein quantification is the "holy grail" of proteomics, moving beyond relative fold-changes to determine the exact molar concentration of a target protein within a complex biological matrix. This guide details the Isotope Dilution Mass Spectrometry (IDMS) workflow using Heavy Fmoc-Leucine (


C

,

N)
to synthesize AQUA (Absolute QUAntification) peptides.

Unlike relative quantification (e.g., SILAC, iTRAQ), IDMS introduces a synthetic, stable isotope-labeled internal standard (SIS) directly into the sample digestion. Because the heavy standard and the endogenous peptide are chemically identical but mass-distinct, they co-elute and ionize with identical efficiency. This method eliminates ionization suppression bias, providing the highest tier of quantitative accuracy (Tier 1) for pharmacokinetic (PK) studies and biomarker validation.

Strategic Rationale: Why Heavy Leucine?

In the design of AQUA peptides, the choice of the heavy amino acid is critical. Fmoc-Leucine (


C

,

N)
is the industry standard for three mechanistic reasons:
  • Proteome Frequency: Leucine is the most abundant amino acid in the human proteome (~10%), ensuring that almost every target protein yields suitable tryptic peptides containing at least one Leucine residue.

  • Mass Shift (+7 Da): The combination of six

    
    C and one 
    
    
    
    N atoms results in a mass shift of +7 Da . This is superior to lighter labels (+4 Da) which may overlap with the natural isotopic envelope of the endogenous peptide (M+3 or M+4 peaks), particularly in larger peptides.
  • Hydrophobicity: Leucine residues often facilitate good retention on C18 columns, ensuring the peptide elutes in a clean region of the gradient, away from the solvent front.

Experimental Workflow

The following diagram outlines the critical path from peptide selection to final quantification.

AQUA_Workflow cluster_QC Critical Accuracy Step Selection 1. In Silico Selection (Skyline/PeptideAtlas) Synthesis 2. SPPS with Heavy Fmoc-Leu (Manual Spike Method) Selection->Synthesis Sequence Defined Validation 3. Peptide QC & Calibration (AAA / UV 280nm) Synthesis->Validation Crude Peptide Digestion 4. Sample Digestion (Trypsin + Spike-in) Validation->Digestion Quantified Standard LCMS 5. LC-MS/MS (SRM/PRM) (Co-elution Analysis) Digestion->LCMS Mixed Peptides Data 6. Ratio Calculation (Endogenous/Heavy) LCMS->Data Peak Areas

Figure 1: End-to-End IDMS Workflow. Note the critical checkpoint at Step 3; the accuracy of the final result depends entirely on the accuracy of the standard's concentration.

Protocol 1: Cost-Efficient Synthesis of Heavy Peptides

Challenge: Heavy Fmoc-Leucine is significantly more expensive than standard amino acids. Standard automated SPPS uses large excesses (10x), which is wasteful. Solution: Use a "Pause and Manual Add" protocol for the heavy residue to reduce excess to 2x-3x while maintaining coupling efficiency.

Materials
  • Resin: Wang or Rink Amide (depending on C-term requirement).[1]

  • Heavy AA: Fmoc-L-Leucine (

    
    C
    
    
    
    ,
    
    
    N), >99% isotopic purity.
  • Coupling Reagents: HATU (High efficiency) and HOAt.

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology
  • Sequence Programming: Program the automated synthesizer for the target sequence. Insert a "Pause" or "Manual Intervention" command at the specific cycle where Leucine is required.

  • Automated Synthesis (N-term to Leu): Allow the machine to synthesize the peptide from the C-terminus up to the residue preceding the heavy Leucine.

  • Manual Activation (The "Pre-Activation" Step):

    • Calculate 2.5 equivalents (eq) of Heavy Fmoc-Leu relative to the resin loading.

    • Dissolve Heavy Fmoc-Leu, 2.4 eq HATU, and 2.4 eq HOAt in minimal DMF.

    • Add 5 eq DIEA (Diisopropylethylamine) to activate. The solution should turn yellow.

    • Expert Tip: Do not let the activated ester sit for >2 minutes before adding to resin to avoid racemization.

  • Manual Coupling:

    • When the synthesizer pauses (after deprotecting the previous AA), open the reaction vessel.

    • Add the activated Heavy Leu solution manually.

    • Incubate/Shake for 45–60 minutes (longer than standard 20 min to ensure completion with lower excess).

  • Resume Automation: Wash the resin manually with DMF, return to the synthesizer, and resume the program for the remaining amino acids.

Protocol 2: Calibrating the Calibrator (Absolute Quantification of the Standard)

The Paradox: You cannot perform absolute quantification of a protein if you do not know the absolute amount of your standard. Weighing a lyophilized peptide is inaccurate due to variable hydration and salt content (TFA salts can account for 10-40% of the mass).

Method: Amino Acid Analysis (AAA) or UV Absorbance.

  • Purification: Purify the crude heavy peptide via HPLC to >95% purity.

  • Hydrolysis (for AAA):

    • Aliquot a specific volume of the purified peptide stock.

    • Hydrolyze with 6N HCl at 110°C for 24 hours.

    • Analyze free amino acids via HPLC with fluorescence detection (e.g., OPA derivatization).

  • Alternative (UV 280nm):

    • Requirement: The peptide sequence must contain a Tryptophan (Trp) or Tyrosine (Tyr).

    • Use the molar extinction coefficient (

      
      ) calculated via the Pace method:
      
      
      
      
    • Measure A280 and calculate concentration:

      
      .
      

Protocol 3: Mass Spectrometry Acquisition (SRM/PRM)

Instrument: Triple Quadrupole (QqQ) for SRM or Orbitrap/Q-TOF for PRM.

Transition Selection (Skyline Software)
  • Import the target protein sequence into Skyline.

  • Select the heavy peptide (Leucine +7 Da).

  • Filter Criteria:

    • Precursor Charge: +2 or +3.

    • Fragment Ions: y-ions are generally preferred over b-ions (more stable).

    • Select the 3-4 most intense transitions.

    • Self-Validating Check: Ensure the heavy and light peptides share the exact same elution profile and fragmentation pattern (relative ratio of transitions).

Sample Spiking
  • Digest the biological sample (e.g., cell lysate, plasma) using Trypsin.

  • Spike Timing: Add the quantified Heavy Peptide standard after digestion but before Desalting (SPE).

    • Note: Ideally, add a heavy protein standard before digestion to correct for digestion efficiency, but for heavy peptides, post-digestion spiking is standard.

  • Concentration: Spike at a concentration near the expected endogenous level (e.g., 10 fmol/µL) to stay within the linear dynamic range.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 1.7 µm particle size).

  • Gradient: 5% to 35% B (Acetonitrile/0.1% Formic Acid) over 30-60 mins.

  • Dwell Time (SRM): >20ms per transition to ensure sufficient points across the peak.

Data Analysis & Calculation

The fundamental principle of IDMS is that the ratio of ion signal intensities equals the ratio of molar amounts.

Calculation Table
ParameterDescriptionFormula / Value

Total Area of Endogenous (Light) PeptideSum of top 3 transitions

Total Area of Heavy (Standard) PeptideSum of top 3 transitions

Concentration of Spiked StandardDetermined via AAA (e.g., 50 fmol/µL)

Ratio


Concentration of Target Protein

Normalization Adjust for input protein amount

Example Calculation
  • Spike: 10 µL of 50 fmol/µL Heavy Peptide into 100 µL digest.

  • Final

    
     in vial:  5 fmol/µL (assuming no volume change for simplicity).
    
  • MS Result: Light Area = 1,500,000; Heavy Area = 3,000,000.

  • Ratio (

    
    ): 
    
    
    
    .
  • Result:

    
    .
    

Troubleshooting & Self-Validating Systems

The "Reverse Curve" Validation

To ensure the assay is linear and free from matrix interference, perform a Reverse Curve :

  • Keep the Heavy Peptide constant (e.g., 10 fmol).

  • Titrate the Light synthetic peptide (0.1, 1, 10, 100, 1000 fmol).

  • Plot Ratio (Light/Heavy) vs. Theoretical Ratio.

  • Success Criteria: Slope should be 1.0 ± 0.05, and

    
    .
    
Isotopic Purity Check
  • Issue: Heavy reagents are rarely 100% pure. They may contain 0.5% "light" leucine.

  • Impact: If you spike a high amount of heavy standard, the "light" impurity will contribute to the endogenous signal, causing a false positive or overestimation.

  • Fix: Analyze the Heavy Standard alone. If a signal appears at the Light mass transitions, calculate the % impurity and subtract this background from your endogenous measurements.

References

  • Gerber, S. A., Rush, J., Stemman, O., Kirschner, M. W., & Gygi, S. P. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. Proceedings of the National Academy of Sciences, 100(12), 6940–6945. [Link]

  • Kirkpatrick, D. S., et al. (2005). The absolute quantification strategy: a general procedure for the quantification of proteins and post-translational modifications. Methods, 35(3), 265-273. [Link]

  • Brun, V., et al. (2007). Isotope dilution strategies for absolute quantitative proteomics. Journal of Proteomics, 72(5), 740-749. [Link]

  • MacLean, B., et al. (2010). Skyline: an open source document editor for creating and analyzing targeted proteomics experiments. Bioinformatics, 26(7), 966–968. [Link]

Sources

Application Note: Precision Site-Specific Labeling of Proteins using Fmoc-Leucine-13C6,D10,15N

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for incorporating Fmoc-Leucine-13C6,D10,15N into peptides and proteins. Unlike standard isotopic labeling (e.g., Uniform 15N/13C), this reagent provides a "heavy, proton-silent" probe. It introduces a +17 Da mass shift for mass spectrometry and creates a unique NMR spin system where the side chain is invisible in 1H-NMR but highly active in 13C/15N channels with extended relaxation times due to the deuterium effect.

Primary Applications:

  • NMR Spectroscopy: Analysis of backbone dynamics and chemical shift anisotropy (CSA) without dipolar interference from side-chain protons; spectral simplification (filtering).

  • Quantitative Proteomics: Synthesis of heavy AQUA (Absolute QUAntification) peptides for MRM/SRM assays.

  • Structural Biology: Site-specific labeling of large proteins via Native Chemical Ligation (NCL).

Technical Background & Isotope Physics

The Reagent: Fmoc-Leucine-13C6,D10,15N[1][2]
  • Carbon-13 (13C6): All 6 carbons are 13C-enriched (>99%).

  • Nitrogen-15 (15N): The backbone amide nitrogen is 15N-enriched.

  • Deuterium (D10): All non-labile hydrogens (Alpha, Beta, Gamma, Delta) are replaced by Deuterium.

    • Note: The amide proton (H-N) and acid proton are exchangeable and will reflect the solvent (H2O/D2O).

  • Net Mass Shift: +17 Da relative to natural Leucine.

The "Deuterium Effect" in NMR

In standard 1H-13C systems, the dominant relaxation mechanism for 13C is the dipolar interaction with attached protons. By replacing these protons with deuterons (D), which have a much lower gyromagnetic ratio:

  • T2 Relaxation Times Increase: Signals remain detectable for longer periods, sharpening linewidths in solid-state NMR and allowing study of slower motions.

  • NOE Suppression: The residue becomes "silent" in NOESY spectra, useful for resolving crowded regions by elimination.

  • Scalar Couplings: The 13C-D scalar couplings are present but often decoupled or used for specific pulse sequences.

Strategic Workflow: From Synthesis to Data

The creation of a site-specifically labeled protein using Fmoc chemistry requires a hybrid approach: Solid Phase Peptide Synthesis (SPPS) for the labeled segment, followed by Ligation to the full-length protein.

Workflow Diagram

LabelingWorkflow cluster_SPPS Phase 1: Peptide Synthesis (SPPS) cluster_Ligation Phase 2: Protein Assembly cluster_Analysis Phase 3: Analysis Resin Resin Loading (Wang/Rink Amide) StdCycle Standard Fmoc Cycles (Unlabeled AA) Resin->StdCycle ManualCouple MANUAL COUPLING Fmoc-Leu-13C6,D10,15N (1.2 eq, HATU/HOAt) StdCycle->ManualCouple Target Residue Cleavage TFA Cleavage & Purification StdCycle->Cleavage Complete ManualCouple->StdCycle Continue Chain Ligation Native Chemical Ligation (NCL) Cleavage->Ligation Labeled Peptide Thioester Express Recombinant Expression (Unlabeled Protein Fragment) Express->Ligation Refold Refolding & Purification Ligation->Refold NMR NMR Spectroscopy (13C-15N correlation, Relaxation) Refold->NMR MS Mass Spectrometry (Quantification +17Da) Refold->MS

Caption: Integrated workflow for generating site-specifically labeled proteins. The critical "Manual Coupling" step ensures efficient use of the high-cost isotope reagent.

Protocol: High-Efficiency Coupling of Expensive Isotopes

Objective: Incorporate Fmoc-Leu-13C6,D10,15N with >99% efficiency while minimizing reagent waste. Standard automated SPPS uses 5–10 equivalents (eq) of amino acid, which is cost-prohibitive for this reagent (


1000/g).

Reagents:

  • Labeled AA: Fmoc-Leu-13C6,D10,15N.[1]

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole). Note: HATU is preferred over HBTU for difficult/precious couplings due to faster kinetics.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure
  • Automated Synthesis Pause:

    • Program the peptide synthesizer to pause before the labeled Leucine cycle.

    • Ensure the N-terminus of the resin-bound peptide is deprotected (Fmoc removed) and washed.

  • Stoichiometry Calculation (The "1.2 Rule"):

    • Instead of 5-10 eq, use 1.2 to 1.5 equivalents relative to the resin loading.

    • Example: For 0.1 mmol resin:

      • Weigh 0.12 mmol Fmoc-Leu-13C6,D10,15N.

      • Weigh 0.12 mmol HATU.

      • Measure 0.24 mmol DIPEA.

  • Pre-Activation (Critical):

    • Dissolve the labeled Fmoc-Leu and HATU in the minimum volume of DMF (approx. 1-2 mL for 0.1 mmol scale) to keep concentration high.

    • Add DIPEA immediately before adding to the resin.

    • Why? High concentration drives the reaction kinetics (Second-order rate law).

  • Manual Incubation:

    • Add the activated mixture to the reaction vessel manually.

    • Agitate (shake/vortex) for 2 to 4 hours at room temperature. (Standard cycles are 30-60 mins; extend this to ensure completion with low excess).

  • Monitoring (Kaiser Test):

    • Remove a few resin beads. Perform a Kaiser test (ninhydrin).

    • Blue beads: Incomplete coupling. -> Recouple.

    • Colorless/Yellow beads: Complete coupling. -> Proceed.

    • Recoupling Strategy: If incomplete, do NOT add more labeled AA. Wash resin, then add fresh HATU/DIPEA in DMF to reactivate any bound AA that hasn't coupled, or add a small amount (0.5 eq) of standard unlabeled Fmoc-Leu if partial labeling is acceptable (rare), otherwise, use a second small portion of labeled AA (0.5 eq).

  • Capping:

    • After successful coupling, perform a capping step (Acetic Anhydride/Pyridine) to permanently block any unreacted chains, preventing deletion sequences.

  • Resume Automation:

    • Return vessel to synthesizer to complete the remaining sequence.

Application Data: Expected Outcomes

Mass Spectrometry (QC & Quantitation)

When analyzing the intact peptide or digested protein, the labeled Leucine introduces a distinct mass shift.

MeasurementNatural LeucineFmoc-Leu-13C6,D10,15NShift (Δ)
Monoisotopic Mass (Residue) 113.084 Da130.145 Da+17.06 Da
1H NMR (Methyl Region) Doublet at ~0.9 ppmSilent (No Signal) N/A
13C NMR (C-Alpha) ~55 ppm (Natural Abundance)Strong Singlet (Coupled to D)Enhanced
NMR Spectroscopy Strategy

The D10 labeling pattern creates a "spin-diluted" environment.

  • 1H-15N HSQC: The backbone amide (15N-1H) will be visible (unless the solvent is 100% D2O). The 15N will be enriched.[2]

  • 13C-1H HSQC: The side chain will be invisible .

  • Use Case - Relaxation Analysis: By measuring the relaxation of the 13C nuclei (T1, T2) in the absence of attached protons (dipolar relaxation quenched), you can extract accurate information about the Chemical Shift Anisotropy (CSA) tensor and slow motional dynamics (microsecond-millisecond timescale) that are usually masked by strong proton dipolar couplings.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Coupling Efficiency Steric hindrance or low concentration.Use HOAt additive; increase reaction time to 4h; ensure DMF is anhydrous.
Racemization Over-activation or prolonged base exposure.Use DIC/Oxyma instead of HATU if racemization is critical (though HATU is generally safe for Leu). Minimize pre-activation time (<2 mins).
Incomplete Deuteration Exchange with solvent protons.The Alpha-proton (C-H) can exchange if harsh base treatments are used, but D10 implies C-D bonds which are stable. Only Amide-H exchanges.
Scrambling (in biological expression) Metabolic scrambling.Not applicable for SPPS. If using auxotrophic E. coli, use transaminase-deficient strains.

References

  • Solid-Phase Peptide Synthesis of Labeled Peptides. Methods in Enzymology, Vol 289. [Link]

  • Deuteration in Protein NMR. Gardner & Kay, Annual Review of Biophysics. (1998).[3] Discusses the physics of deuterium labeling for relaxation enhancement. [Link]

  • Native Chemical Ligation for Protein Synthesis. Dawson et al., Science. (1994).[4] The foundational protocol for ligating synthetic peptides to proteins. [Link]

Sources

Microwave-assisted synthesis with isotopically labeled Fmoc-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Executive Summary

The integration of isotopically labeled amino acids (


C, 

N, or

H) into peptides via Solid Phase Peptide Synthesis (SPPS) presents a critical economic paradox. Standard MW-SPPS protocols achieve high purity through massive reagent excess (typically 5–10 equivalents), a strategy that is financially ruinous when applied to labeled building blocks costing upwards of

1,000 per gram.

This guide details a High-Efficiency/Low-Equivalency (HE-LE) protocol. By leveraging the kinetic acceleration of microwave irradiation, we can reduce amino acid equivalents to 1.2–1.5 without sacrificing coupling efficiency. This approach relies on maintaining high molar concentrations and utilizing the DIC/Oxyma Pure activation method to suppress racemization at elevated temperatures.

Mechanistic Principles & Reagent Selection

The Microwave Advantage: Dielectric Heating vs. Aggregation

In conventional SPPS, "difficult" sequences often fail due to inter-chain hydrogen bonding (beta-sheet formation), which sterically hinders the N-terminus.

  • Mechanism: Microwave irradiation creates rapid dipolar rotation of polar solvent molecules (DMF/NMP). This generates internal heat and kinetic energy that disrupts these aggregates, exposing the reactive amine.

  • Result: We can drive the reaction to completion using time and temperature rather than mass excess.

Activation Chemistry: The Shift to DIC/Oxyma

For years, HATU/DIEA was the standard. However, in microwave chemistry, base-driven activation (DIEA) significantly increases the risk of epimerization (racemization) at temperatures >60°C.

  • Recommended System: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Why?

    • Acidity: The coupling environment is less basic than DIEA-mediated methods, preserving chiral integrity.

    • Safety: Oxyma is a non-explosive alternative to HOBt/HOAt.[1]

    • Efficiency: Comparative studies show DIC/Oxyma outperforms HATU in preventing racemization of Cysteine and Histidine at elevated temperatures.

Visual Workflow: The "Precious Material" Decision Tree

The following diagram illustrates the hybrid workflow where standard amino acids are coupled automatically, while labeled analogs follow a specialized "Stop-Flow" or "Manual" subroutine.

SPPS_Workflow Start Start Synthesis Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Decision Is Next AA Isotopically Labeled? Wash1->Decision Std_Add Auto-Addition (5.0 eq AA, 0.2M) Decision->Std_Add No (Standard) Prec_Prep Manual Dissolution (1.2 - 1.5 eq, High Conc 0.5M) Decision->Prec_Prep Yes (Expensive) Std_Couple MW Coupling (90°C, 2 min) Std_Add->Std_Couple Wash2 DMF Wash Std_Couple->Wash2 Prec_Add Manual/Pause Addition (Reduce Solvent Vol) Prec_Prep->Prec_Add Prec_Couple MW Coupling (90°C, 5-10 min*) Prec_Add->Prec_Couple Prec_Couple->Wash2 Check Sequence Complete? Wash2->Check Check->Deprotect No Cleavage TFA Cleavage Check->Cleavage Yes

Caption: Hybrid workflow distinguishing between high-throughput standard cycles (Green) and high-conservation labeled cycles (Red).

Experimental Protocols

Reagent Preparation
  • Activator Base: 1.0 M DIC in DMF.[2]

  • Activator Pure: 1.0 M Oxyma Pure in DMF.

  • Deprotection Solution: 20% Piperidine in DMF (w/ 0.1M Oxyma to suppress aspartimide formation if Asp is present).

  • Standard Amino Acids: 0.2 M in DMF.[2]

Protocol A: Standard Cycle (Non-Labeled)

Use this for the scaffold of the peptide to ensure speed and purity.

  • Deprotection: 90°C for 60 seconds (Microwave).

  • Wash: 4x DMF (Maintains "clean" resin).

  • Coupling:

    • AA: 5.0 equivalents.

    • DIC/Oxyma: 5.0 equivalents.[3]

    • Conditions: 90°C for 120 seconds.

Protocol B: The "Precious" Cycle (Isotopically Labeled)

Use this ONLY for the labeled residue. This protocol prioritizes mass conservation over speed.

Critical Concept: To lower equivalents (mass), you must lower the solvent volume to keep the concentration high. Reaction rate


. If you drop mass 

without dropping volume, the rate plummets.

Step-by-Step:

  • Pause Instrument: Program a "Pause" or "Manual Add" step after the deprotection/wash of the previous amino acid.

  • Dissolution:

    • Weigh 1.2 to 1.5 equivalents of the labeled Fmoc-AA.

    • Dissolve in the minimum amount of DMF required to solubilize (aim for 0.5 M concentration).

    • Example: For a 0.1 mmol scale, use 0.15 mmol AA. Dissolve in ~300 µL DMF.

  • Manual Addition:

    • Add the dissolved AA solution directly to the reaction vessel.

    • Add 1.5 equivalents of DIC and Oxyma (keep these slightly higher than the AA to drive it fully).

  • Coupling Parameters:

    • Temperature: 90°C (Standard) or 50°C (Cys/His/Arg).

    • Time: Extend to 10 minutes . (The lower concentration requires more time, even with MW).

  • Wash: Perform a thorough wash (5x DMF) immediately after to recover any unreacted labeled material if feasible (though usually not worth the purification effort).

Critical Data: Optimization Table

ParameterStandard MW-SPPSLabeled (Precious) MW-SPPSRationale
AA Equivalents 5.0 eq1.2 – 1.5 eq Economic necessity.
Concentration 0.2 M0.5 M (Target) High conc. compensates for low mass to maintain kinetics.
Coupling Temp 90°C90°C (50°C for Cys/His)Heat drives reaction; lower temp prevents racemization of sensitive residues.
Coupling Time 2 min10 min Extended time ensures completion with lower excess.
Activator DIC/OxymaDIC/Oxyma Best suppression of epimerization at high heat.
Agitation N₂ BubblingN₂ Bubbling Ensures uniform heat distribution.

Troubleshooting & Special Cases

Racemization of Cysteine & Histidine

Cysteine (Cys) and Histidine (His) are prone to racemization (conversion of L- to D-isomer) at high temperatures.

  • Risk: High. At 90°C, racemization can exceed 5-10%.

  • Solution: For labeled Fmoc-Cys or Fmoc-His, lower the microwave temperature to 50°C and extend time to 10–15 minutes .

  • Validation: Use DIC/Oxyma.[1][2][3][4][5] Do not use phosphonium salts (PyBOP) or uronium salts (HBTU) with DIEA for these residues at any elevated temperature.

Incomplete Coupling (Kaiser Test)

If the precious coupling is incomplete (positive Kaiser test):

  • Do NOT add more labeled AA.

  • Re-couple: Add fresh DIC and Oxyma (1.0 eq) in a small volume of DMF and re-irradiate for 5 minutes. Often, the AA is still present but the activator has hydrolyzed.

References

  • Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters. (Establishes the 90°C/DIC/Oxyma standard).

  • CEM Corporation. "Microwave-Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note. (Protocols for difficult couplings).

  • Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt."[1] European Journal of Organic Chemistry. (Safety and efficiency of Oxyma).

  • Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science. (Critical data on Cys/His temperature limits).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Coupling Efficiency of Fmoc-Leucine-¹³C₆,D₁₀,¹⁵N

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the incorporation of Fmoc-L-Leucine-¹³C₆,D₁₀,¹⁵N in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this sterically hindered and valuable amino acid derivative. The guidance provided herein focuses on troubleshooting common issues to maximize coupling efficiency, thereby conserving costly isotopic material and ensuring the synthesis of high-purity target peptides.

The chemical reactivity of isotopically labeled amino acids is fundamentally identical to their unlabeled counterparts.[1] Therefore, the strategies discussed are broadly applicable to standard Fmoc-L-Leucine as well. The primary challenge stems from the bulky isobutyl side chain of leucine, which can sterically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete reactions and deletion sequences.[2][3]

This guide provides a logical, question-and-answer-based approach to diagnose and resolve coupling inefficiencies.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the coupling of Fmoc-Leucine-¹³C₆,D₁₀,¹⁵N.

Q1: My coupling reaction for Fmoc-Leu-¹³C₆,D₁₀,¹⁵N is incomplete. How do I confirm this and what is the first step to troubleshoot?

A1: Incomplete coupling is the primary cause of deletion sequences, which complicates purification and reduces overall yield.[4] The first step is to reliably detect the presence of unreacted free amines on the peptide-resin.

Confirmation Method: The Kaiser Test The Kaiser test is a highly sensitive qualitative method for detecting primary amines (all amino acids except proline).[5] A positive result (deep blue beads/solution) indicates the presence of free amines and thus, an incomplete coupling reaction.

  • Positive Result (Blue Beads): Coupling is incomplete. Proceed to troubleshooting.

  • Negative Result (Yellow/Colorless Beads): Coupling is likely complete.[5]

Logical Troubleshooting Workflow Once incomplete coupling is confirmed, a systematic approach is necessary to identify the root cause. The following diagram outlines the decision-making process.

G cluster_0 Troubleshooting Workflow for Incomplete Coupling start Incomplete Coupling Confirmed (Positive Kaiser Test) reagent_check Are Coupling Reagents Potent Enough for Sterically Hindered Leu? start->reagent_check protocol_check Are Protocol Parameters (Equivalents, Time) Sufficient? reagent_check->protocol_check Yes upgrade_reagents Switch to a Stronger Coupling Reagent (e.g., HATU, COMU) reagent_check->upgrade_reagents No double_couple Perform a Double Coupling with Fresh Reagents protocol_check->double_couple No increase_params Increase Equivalents and/or Coupling Time protocol_check->increase_params Yes re_test Perform Kaiser Test Again double_couple->re_test upgrade_reagents->re_test increase_params->re_test success Coupling Complete (Negative Test) re_test->success Negative failure Still Incomplete. Consider Capping and Sequence Analysis. re_test->failure Positive

Caption: A logical workflow for troubleshooting incomplete coupling.

Q2: Which coupling reagents are most effective for a sterically hindered amino acid like Leucine?

A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often inefficient for coupling sterically hindered residues.[2][6] More potent activating agents are required to achieve high yields.

Uronium/aminium and phosphonium salt-based reagents are highly recommended. These reagents react with the Fmoc-amino acid to form highly reactive esters (HOBt, HOAt, or Oxyma esters) that rapidly acylate the free N-terminal amine.[2][7]

Comparison of Recommended Coupling Reagents

Reagent FamilyExamplesKey AdvantagesConsiderations
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUFast reaction kinetics, high efficiency, widely used.[8][9]HATU/HBTU can be allergenic.[9] Uronium salts can cause guanidinylation of the N-terminus if not pre-activated correctly.[7]
Phosphonium Salts PyBOP, PyAOPVery effective for sterically hindered couplings.[9] PyAOP is highly efficient and avoids guanidinylation side reactions.[10]Can be less efficient than HATU for some sequences.[9]
Carbodiimides + Additives DIC + OxymaPure®Cost-effective, very low risk of racemization.[9]Slower reaction kinetics compared to uronium/aminium salts.[9]

Recommendation: For Fmoc-Leucine-¹³C₆,D₁₀,¹⁵N, starting with a robust uronium salt like HATU or a modern equivalent like COMU is a reliable strategy.[2][11] COMU offers comparable efficiency to HATU with improved safety and solubility profiles.[11]

Q3: My standard protocol uses 3 equivalents of amino acid and coupling reagent, but it's failing for Leucine. Should I increase the equivalents or the reaction time?

A3: Both are valid strategies, and they can be used in combination.

  • Increase Equivalents: For difficult couplings, increasing the concentration of the activated amino acid can drive the reaction to completion. Using up to 4-5 equivalents of Fmoc-Leu-¹³C₆,D₁₀,¹⁵N and the coupling reagent is a common and effective approach.

  • Increase Reaction Time: Standard coupling times of 60-90 minutes at room temperature may be insufficient.[12] Extending the reaction time to 2-4 hours, or even overnight for extremely difficult sequences, can significantly improve the yield.

  • Double Coupling: A highly effective technique is to perform the coupling step twice.[4] After the first coupling reaction (e.g., 1-2 hours), the vessel is drained, and a fresh solution of activated Fmoc-Leu-¹³C₆,D₁₀,¹⁵N is added for a second coupling period. This ensures a high concentration of active ester is present to react with any remaining free amines.

Recommendation: First, attempt a double coupling with your standard equivalents. If that fails, increase the equivalents to 4x for each coupling step.

Q4: Can solvent choice or temperature impact the coupling efficiency of Fmoc-Leucine?

A4: Yes, both factors are critical, especially when dealing with aggregation-prone sequences or poor solubility.

  • Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. However, for difficult sequences, N-Methyl-2-pyrrolidone (NMP) is often a superior choice due to its higher polarity and better solvating properties for growing peptide chains, which can help overcome aggregation.[13][14] Ensure all solvents are high-purity and anhydrous to prevent side reactions.[14]

  • Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can increase reaction kinetics and help disrupt secondary structures that may hinder the reaction site. Microwave-assisted SPPS, which utilizes controlled heating, is particularly effective for driving difficult couplings to completion quickly.[3][15]

Part 2: Experimental Protocols

The following are detailed, step-by-step protocols for key procedures discussed in this guide.

Protocol 1: Qualitative Monitoring of Coupling with the Kaiser Test

This protocol is used to detect free primary amines on the resin.

  • Sample Collection: After the coupling reaction and subsequent wash steps, carefully remove a small sample of the peptide-resin (approx. 5-10 mg).

  • Reagent Addition: Place the resin beads in a small glass test tube. Add 2-3 drops each of the following three solutions:

    • Solution A: 5 g Ninhydrin in 100 mL Ethanol.

    • Solution B: 80 g Phenol in 20 mL Ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 100 mL Pyridine.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.[4]

  • Observation: Observe the color of the beads and the solution.

    • Deep Blue: Incomplete coupling (free amines present).

    • Yellow/Colorless: Complete coupling (no free amines).

Protocol 2: Optimized Coupling of Fmoc-Leu-¹³C₆,D₁₀,¹⁵N using HBTU/HATU

This protocol is a robust starting point for achieving high coupling efficiency with sterically hindered amino acids.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group (confirmed by a separate monitoring method if desired) and thorough washing, ensure the peptide-resin is well-swollen in the reaction solvent (DMF or NMP).[7]

  • Activation Solution Preparation: In a separate vessel, dissolve:

    • Fmoc-L-Leucine-¹³C₆,D₁₀,¹⁵N (4 equivalents relative to resin loading).

    • HBTU or HATU (3.9 equivalents).

    • An additive like HOBt or OxymaPure® (4 equivalents).[8] in a minimal volume of DMF or NMP.

  • Base Addition & Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation solution.[11] Allow the mixture to pre-activate for 1-2 minutes. Note: Adding the base last is crucial to minimize racemization.[11]

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the peptide-resin.

  • Agitation: Agitate the mixture at room temperature for at least 2 hours. Gentle bubbling with nitrogen or mechanical shaking is effective.[16]

  • Monitoring: Perform a Kaiser test (Protocol 1) to check for completion.

  • Troubleshooting: If the Kaiser test is positive, drain the vessel, wash the resin with DMF/NMP, and repeat steps 2-6 (this constitutes a "double coupling").

  • Washing: Once the Kaiser test is negative, thoroughly wash the resin with DMF/NMP (3x), followed by Dichloromethane (DCM) (3x) to prepare for the next deprotection step.[15]

References
  • CEM Corporation. (n.d.). Monitoring of Peptide Coupling and Capping. [Link]

  • Wegner, K. et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. [Link]

  • Yang, H. et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • GO-Bio. (n.d.). How to Optimize Peptide Synthesis?[Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?[Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-leucine. PubChem Compound Summary for CID 1549133. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Subirós-Funosas, R. et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Int. J. Pept. Res. Ther.[Link]

  • Silantes. (2025). Stable Isotope-Labeled Peptides via Solid Phase Synthesis. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH...[Link]

  • De Vleeschouwer, M. et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]

  • Fengchen Group Co., Ltd. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. [Link]

  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

  • JPT Peptide Technologies. (n.d.). Isotope Labeled Peptides: Precision Tools for Research. [Link]

  • Allen, D. K. et al. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PLoS ONE. [Link]

Sources

Technical Support Center: Solubilizing Isotopically Labeled Fmoc-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

Product: Fmoc-Leucine-13C6, D10, 15N
Solvent: N,N-Dimethylformamide (DMF)

Introduction

Welcome to the Advanced Application Support Center. You are likely accessing this guide because a high-value reagent, Fmoc-Leucine-13C6, D10, 15N , is failing to dissolve in DMF, or has precipitated into a gel-like state.

While standard Fmoc-Leucine is highly soluble in DMF (~0.5 M), isotopically labeled variants present unique physicochemical challenges. The "Heavy" Leucine effect involves altered crystal lattice energies and hydrophobic interactions due to the deuterium-labeled side chain (D10). This guide treats the solubilization process not as a simple mixing step, but as a thermodynamic workflow designed to overcome the increased lattice energy of the isotopologue without compromising chiral purity.

Module 1: Diagnostic Workflow

Status Check: Before heating or adding reagents, identify the failure mode using the logic flow below.

TroubleshootingFlow Start START: Reagent is Insoluble/Cloudy CheckDMF Step 1: Check DMF Quality (Smell Test / Amine Test) Start->CheckDMF IsFishy Smells 'Fishy' (Amines)? CheckDMF->IsFishy Discard STOP: Discard DMF. Amine contamination causes Fmoc cleavage & precipitation. IsFishy->Discard Yes Sonicate Step 2: Sonication (3x 10s pulses, Ice bath) IsFishy->Sonicate No Soluble1 Clear Solution? Proceed to Coupling Sonicate->Soluble1 Yes Heat Step 3: Controlled Heating (Max 40°C) Sonicate->Heat No Soluble2 Clear Solution? Heat->Soluble2 Yes Chaotrope Step 4: Add Chaotropes (LiCl or DMSO Spike) Heat->Chaotrope No

Figure 1: Decision matrix for solubilizing difficult Fmoc-amino acids. Prioritize solvent integrity before aggressive physical intervention.

Module 2: The Science of Solubility (Why is this happening?)

The Deuterium Hydrophobic Effect

Standard Leucine is already hydrophobic. In your isotopologue, the side chain hydrogens are replaced by deuterium (D10). The C-D bond is shorter and has a lower polarizability than the C-H bond. This results in a phenomenon known as the Secondary Isotope Effect , which in this context manifests as:

  • Reduced Solvation: The deuterated side chain interacts less favorably with the organic solvent (DMF) compared to the proteo-form.

  • Increased Lattice Energy: The labeled compound often packs more efficiently in its crystal lattice, requiring higher energy input (heat/sonication) to break the intermolecular forces and enter the solution phase [1].

The "Gelation" Trap (Beta-Sheet Formation)

If your mixture turns into a gelatinous mass, you are observing the formation of supramolecular hydrogen-bonding networks. High concentrations of hydrophobic Fmoc-amino acids can stack, mimicking the beta-sheet structures seen in proteins. This is often exacerbated by:

  • Water Contamination: Even trace water in DMF acts as a non-solvent, driving the hydrophobic Fmoc-Leu molecules together.

  • Cold Temperatures: Storing the solution in the fridge can induce irreversible precipitation.

DMF Degradation (The Silent Killer)

DMF spontaneously decomposes into dimethylamine (DMA) and carbon monoxide over time.

  • Mechanism: DMA is a secondary amine. It acts like piperidine, removing the Fmoc protecting group before the coupling reaction starts.

  • Result: The deprotected free amine reacts with remaining Fmoc-Leu to form insoluble oligomers/urea adducts. This looks like "insolubility" but is actually chemical degradation [2].

Module 3: Troubleshooting Protocols

Protocol A: The "Gentle" Method (Standard)

Use this for initial attempts or lower concentrations (<0.1 M).

  • Preparation: Weigh Fmoc-Leu-13C6,D10,15N into a clean glass vial.

  • Solvent: Add fresh Peptide Grade DMF (Amine-free).

  • Mechanical Action: Vortex for 60 seconds.

  • Sonication: If particles remain, sonicate in a water bath for 3 cycles of 15 seconds .

    • Critical: Allow 30 seconds of cooling between cycles. Continuous sonication generates heat spots that can degrade the isotope label or cause racemization.

Protocol B: The "Magic Mixture" (Chaotropic Salts)

Use this if Protocol A fails or if the solution gels. This method utilizes Lithium Chloride (LiCl) to disrupt hydrogen bonding networks, a technique validated in "difficult sequence" peptide synthesis [3].

ComponentRoleConcentration
LiCl (Anhydrous) Chaotrope (Breaks H-bonds)0.4 M - 0.8 M
DMF Primary SolventBalance

Step-by-Step:

  • Prepare a stock solution of 0.5 M LiCl in DMF . (Dissolve dry LiCl in DMF; this may require stirring/warmth as LiCl dissolves slowly).

  • Use this "LiCl-DMF" stock to dissolve your Fmoc-Leu isotopologue.

  • Why it works: Lithium ions coordinate with the peptide backbone/Fmoc carbonyls, preventing them from stacking into insoluble aggregates.

Protocol C: Polarity Shift (Co-Solvent)

Use for extremely hydrophobic batches.

  • Dissolve the Fmoc-Leu in a minimal volume of DMSO (Dimethyl Sulfoxide) . DMSO is a more powerful solvent for hydrophobic residues than DMF.

  • Dilute with DMF to the desired final concentration.

    • Ratio Limit: Keep DMSO < 20% of the final volume if possible, as high DMSO concentrations can affect resin swelling in SPPS.

Module 4: Visualization of Solvation Strategy

The diagram below illustrates how the "Magic Mixture" (Protocol B) overcomes the aggregation forces.[1][2]

SolvationMechanism cluster_0 Aggregated State (Insoluble) Leu1 Fmoc-Leu (Heavy) Leu2 Fmoc-Leu (Heavy) Leu1->Leu2 H-Bonds (Stacking) Li Li+ Li->Leu1 Disrupts H-Bond DMF DMF DMF->Leu1 Solvates Hydrophobic Shell Caption Li+ ions (Yellow) interpose between Fmoc-Leu molecules, breaking the aggregation network allowed by DMF alone.

Figure 2: Mechanism of Chaotropic Solvation. LiCl acts as a 'molecular wedge' to disrupt aggregation.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I heat the solution to dissolve the Fmoc-Leu? A: Yes, but with strict limits. Do not exceed 40°C .

  • Reasoning: Elevated temperatures in DMF (especially if slightly aged) can promote racemization (conversion of L-Leu to D-Leu) and premature Fmoc cleavage. Isotopically labeled isomers are difficult to separate; maintaining chiral purity is paramount [4].

Q: My solution turned cloudy after sitting for 1 hour. Can I still use it? A: No. This indicates "re-precipitation" or the formation of urea byproducts.

  • Action: Centrifuge the sample.[1] If the pellet is white/crystalline, it may be recoverable Fmoc-Leu (redissolve using Protocol B). If it is a gelatinous goo, it is likely chemically degraded. Do not load this onto your synthesizer; it will clog the resin frits.

Q: Will LiCl interfere with my coupling reaction? A: Generally, no. LiCl is compatible with standard coupling reagents like HATU, HBTU, and DIC. In fact, it often improves coupling efficiency for hydrophobic residues by keeping the growing peptide chain solvated (the "Pseudo-Proline" effect) [3].

Q: Why does the D10 label make it harder to dissolve than normal Fmoc-Leu? A: This is the Hydrophobic Isotope Effect . The deuterated isopropyl side chain is slightly more hydrophobic than the hydrogenated version. In a polar aprotic solvent like DMF, this increases the energy penalty for cavity formation (solvation), making the compound less soluble [1].

References

  • Effects of Deuteration on Thermodynamic Properties. National Institutes of Health (PMC). [Link] Supports the mechanism of altered solubility and hydrophobicity in deuterated biomolecules.

  • Limiting Racemization in Fmoc Solid Phase Peptide Synthesis. PubMed. [Link] Provides temperature limits (50°C - 80°C max, with 40°C being the safe conservative limit) to prevent racemization.

Sources

Technical Support Center: Minimizing Isotope Scrambling in Fmoc-Leucine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize isotopically labeled amino acids and require the highest fidelity in their synthetic peptides. Here, we will address a critical and often subtle challenge in Solid-Phase Peptide Synthesis (SPPS): isotope scrambling, with a specific focus on Fmoc-Leucine derivatives.

This document provides in-depth, field-proven insights and actionable protocols to help you diagnose, troubleshoot, and prevent this phenomenon, ensuring the integrity of your labeled peptides for applications in quantitative proteomics, NMR, and metabolic studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is isotope scrambling, and how do I know it's happening in my synthesis?

Answer:

Isotope scrambling is the unintentional rearrangement of an isotopic label from its original, intended position within a molecule to another. In the context of Fmoc-SPPS, this issue is most prevalent with carboxyl-labeled amino acids (e.g., Fmoc-L-Leucine-¹³C₁, ¹⁵N₁), where the ¹³C label on the carboxyl group can be lost or misplaced.

You'll suspect scrambling if your mass spectrometry (MS) analysis reveals unexpected isotopic distributions. For a peptide synthesized with a single ¹³C-labeled leucine, you would expect to see the full peptide mass shifted by +1 Da. Instead, you might observe a significant peak at the unlabeled mass (M) and a diminished peak at the expected labeled mass (M+1), suggesting a partial or complete loss of the isotope. High-resolution MS is the primary tool for detecting this issue, as it can resolve these small mass differences.[1]

Q2: What is the primary chemical mechanism that causes isotope scrambling with Fmoc-Leucine?

Answer:

The dominant mechanism for carboxyl-isotope scrambling during peptide coupling is the formation of a symmetric anhydride intermediate. This occurs when the activating agent, particularly a carbodiimide like N,N'-Diisopropylcarbodiimide (DIC), activates two molecules of the incoming Fmoc-Leucine instead of just one.

Here's the step-by-step process:

  • Activation: The carboxyl group of the first Fmoc-Leucine attacks the DIC, forming a highly reactive O-acylisourea intermediate.

  • Symmetric Anhydride Formation: Before the growing peptide chain's N-terminus can react, this O-acylisourea is attacked by the carboxylate of a second Fmoc-Leucine molecule.

  • Scrambling Event: This forms a symmetric anhydride. The two carboxyl groups in this anhydride are chemically equivalent. When the peptide's N-terminus attacks this anhydride to form the peptide bond, it has an equal probability of attacking either carboxyl carbon. If it attacks the unlabeled carbon, the ¹³C-labeled portion is released as a leaving group, resulting in the loss of the isotopic label from the peptide chain. This leads to a theoretical maximum scrambling of 50%.[2][3]

Below is a diagram illustrating this scrambling pathway versus the desired reaction.

Scrambling_Mechanism cluster_desired Desired Pathway (No Scrambling) cluster_scrambling Scrambling Pathway FmocLeu_D Fmoc-Leu-OH (¹³C labeled) ActivatedEster Activated Ester (e.g., O-Acylisourea or Oxyma Ester) FmocLeu_D->ActivatedEster + DIC/Oxyma CoupledPeptide_D Fmoc-Leu-Peptide-Resin (Label Incorporated) ActivatedEster->CoupledPeptide_D PeptideResin_D H₂N-Peptide-Resin PeptideResin_D->CoupledPeptide_D Coupling FmocLeu_S1 Fmoc-Leu-OH (¹³C labeled) SymmetricAnhydride Symmetric Anhydride Fmoc-Leu-O-Leu-Fmoc FmocLeu_S1->SymmetricAnhydride + DIC (No Additive) FmocLeu_S2 Fmoc-Leu-OH (Unlabeled) FmocLeu_S2->SymmetricAnhydride CoupledPeptide_S1 Fmoc-Leu*-Peptide-Resin (Label Retained) SymmetricAnhydride->CoupledPeptide_S1 Attack at Labeled Site (~50%) CoupledPeptide_S2 Fmoc-Leu-Peptide-Resin (Label Lost) SymmetricAnhydride->CoupledPeptide_S2 Attack at Unlabeled Site (~50%) PeptideResin_S H₂N-Peptide-Resin PeptideResin_S->CoupledPeptide_S1 PeptideResin_S->CoupledPeptide_S2

Caption: Mechanism of Isotope Scrambling via Symmetric Anhydride Formation.

Q3: Which coupling reagents and conditions are most likely to cause this problem?

Answer:

Your choice of coupling chemistry is the single most important factor.

  • High-Risk Reagents: Carbodiimides like DCC or DIC used without an additive are the primary culprits.[4] They are highly prone to generating symmetric anhydrides, leading to significant scrambling (approaching 50%).

  • Moderate-Risk Reagents: Even with standard aminium/uronium reagents like HBTU or HCTU , scrambling can occur, especially with prolonged pre-activation times. While these reagents are designed to react quickly, allowing them to sit in solution with the amino acid and base before addition to the resin provides a window for side reactions.

  • Influential Conditions:

    • Prolonged Pre-activation: The longer the activated amino acid exists before coupling, the higher the chance of symmetric anhydride formation.

    • Excess Base: Using more than the recommended equivalents of a base like DIPEA can accelerate side reactions.

    • High Temperature: Automated synthesizers using elevated temperatures to speed up cycles can exacerbate scrambling if coupling protocols are not optimized.[5]

Solutions & Best Practices

Q4: How can I modify my coupling protocol to minimize or eliminate isotope scrambling?

Answer:

The key is to use a coupling strategy that favors the rapid formation of a highly reactive intermediate that is less prone to forming a symmetric anhydride.

  • Use an Additive with Carbodiimides: This is the most critical change. When using DIC, always include an additive like Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) or, alternatively, HOBt (1-Hydroxybenzotriazole).[6][7] These additives act as "active ester traps." The O-acylisourea intermediate formed by DIC reacts almost instantly with Oxyma to form a highly reactive Oxyma-ester. This ester is the primary acylating agent and is much more stable against symmetric anhydride formation.[6]

  • Optimize Your Reagent Choice: For critical applications, switch to a modern coupling reagent where the additive is integrated into the reagent's structure.

    • COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an excellent choice.[8][9] It is an Oxyma-based uronium salt that shows high coupling efficiency and very low rates of scrambling due to its rapid reaction mechanism.[8][10]

    • Phosphonium salts like PyBOP are also effective as they operate through a different activation pathway that is less prone to this specific side reaction.[9]

  • Control Reaction Times: Minimize pre-activation. Ideally, the activated amino acid solution should be added to the resin immediately after being prepared. For automated synthesizers, review the default protocols for labeled amino acids and consider creating a custom method with zero pre-activation time.[5]

Data Summary: Impact of Coupling Method on Scrambling

The following table summarizes typical scrambling levels observed with different coupling strategies for carboxyl-labeled amino acids.

Coupling MethodAdditivePre-activation Time (min)Typical % ScramblingRationale for Performance
DIC None5-10~50% Promotes symmetric anhydride formation. (Not Recommended)
DIC HOBt< 2< 5% HOBt traps the activated species, suppressing anhydride formation.
DIC Oxyma Pure < 1 < 2% Oxyma is a superior additive, forming a more reactive and stable ester. (Good)
HBTU / DIPEA N/A5< 5-10% Generally efficient, but pre-activation can still allow for side reactions.
COMU / DIPEA N/A (Internal)< 1 < 1% Oxyma-based reagent designed for rapid, direct activation. (Excellent)

Note: Percentages are illustrative and can vary based on sequence, temperature, and exact stoichiometry.

Recommended Protocol & Verification

Q5: What is the recommended, field-proven protocol for coupling isotopically labeled Fmoc-Leucine?

Answer:

This protocol is designed for maximum isotope integrity using a manual or automated synthesizer. It prioritizes the use of COMU, a highly effective and safer alternative to benzotriazole-based reagents.[8]

Protocol: Low-Scrambling Coupling using COMU

  • Scale: 0.10 mmol

  • Reagents:

    • Fmoc-L-Leucine-* (Isotopically Labeled): 0.5 M in DMF (2 eq., 0.4 mL)

    • COMU: 0.5 M in DMF (2 eq., 0.4 mL)

    • Diisopropylethylamine (DIPEA): 2.0 M in DMF (4 eq., 0.4 mL)

    • DMF (Peptide Synthesis Grade)

Procedure:

  • Resin Preparation: Perform the Fmoc deprotection of the N-terminal amine on the resin-bound peptide. Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

  • Reagent Preparation: In a clean vial, combine the Fmoc-L-Leucine-* solution and the COMU solution.

  • Activation & Immediate Coupling: Just before adding to the resin, add the DIPEA solution to the vial containing the amino acid and COMU. Mix briefly (5-10 seconds). The solution may change color to yellow/orange.[8]

  • Addition: Immediately add the entire activated mixture to the washed peptide-resin.

  • Coupling Reaction: Agitate the reaction vessel for 45-60 minutes at room temperature. For automated synthesizers, use a dedicated low-scrambling method with a similar coupling time and no pre-activation.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (at least 3 times) to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve scrambling issues.

Troubleshooting_Workflow start Start: MS data shows M and M+1 peaks for labeled peptide. check_reagent What coupling chemistry was used? start->check_reagent dic_only DIC/DCC Only check_reagent->dic_only Carbodiimide Only hbtu_hctu HBTU / HCTU check_reagent->hbtu_hctu Aminium/Uronium dic_additive DIC + Additive (Oxyma/HOBt) check_reagent->dic_additive Carbodiimide + Additive comu COMU / PyBOP check_reagent->comu Modern Reagent action_dic Action: This is the likely cause. Re-synthesize using DIC + Oxyma Pure or switch to COMU. dic_only->action_dic check_preactivation Was pre-activation used? hbtu_hctu->check_preactivation dic_additive->check_preactivation no_issue This chemistry is robust. Scrambling is unlikely to be the primary issue. Investigate other synthesis failures. comu->no_issue action_preactivation Action: Eliminate pre-activation time. Add activated mix to resin immediately. check_preactivation->action_preactivation Yes / >1 min check_conditions Review other conditions: - Base equivalents - Temperature - Reagent quality check_preactivation->check_conditions No / Minimal

Caption: Troubleshooting Decision Tree for Isotope Scrambling.

Q6: How can I analytically verify that I have successfully prevented scrambling?

Answer:

High-Resolution Mass Spectrometry (HRMS) is the definitive method.

  • Acquire Data: After cleaving and purifying your peptide, analyze it using an LC-MS system capable of high resolution (e.g., Orbitrap or TOF).

  • Analyze Isotopic Envelope: For a successfully synthesized peptide containing one ¹³C atom, the isotopic envelope of the molecular ion should show the M+1 peak as the most abundant peak in that cluster (after the monoisotopic M peak).

  • Quantify Scrambling: The degree of scrambling can be estimated by comparing the relative intensities of the unlabeled peak (M) and the labeled peak (M+1). The percentage of scrambling is roughly [Intensity(M) / (Intensity(M) + Intensity(M+1))] * 100. In a successful synthesis, this value should be very low, consistent with the natural abundance of isotopes in the rest of the peptide.

Tandem MS (MS/MS) can provide further confirmation by fragmenting the peptide. The resulting b- and y-ions containing the labeled leucine residue should all show a +1 Da mass shift, confirming the label is incorporated and localized to the correct position in the sequence.[1]

References

  • Shastri, K. S., et al. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PLoS ONE, 9(3), e91537. Available from: [Link]

  • Goodlett, D. R., et al. (2000). An isotope coding strategy for proteomics involving both amine and carboxyl group labeling. Rapid Communications in Mass Spectrometry, 14(12), 1079-1086. Available from: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2018). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules, 23(3), 675. Available from: [Link]

  • Tian, Y., et al. (2021). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Analytical Chemistry, 93(10), 4312-4325. Available from: [Link]

  • Subirós-Funosas, R., et al. (2014). Understanding OxymaPure As A Peptide Coupling Additive. A Guide To New Oxyma Derivatives. ResearchGate. Available from: [Link]

  • Asensio, A., et al. (2024). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Analytical and Bioanalytical Chemistry, 416, 1-11. Available from: [Link]

  • El-Faham, A., et al. (2016). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 21(8), 1067. Available from: [Link]

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal, 15(37), 9404-9416. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. ACS Omega, 5(39), 24775-24788. Available from: [Link]

  • Jin, Y., et al. (2006). Analysis of peptide mixtures through convenient isotopic labeling and electrospray ionization-mass spectrometry. International Journal of Mass Spectrometry, 248(3), 108-114. Available from: [Link]

  • Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(10), 1649-1659. Available from: [Link]

  • ResearchGate. Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. Available from: [Link]

  • Kim, J. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4153. Available from: [Link]

  • Jones, J. H. (1979). Synthesis of Peptides with Mixed Anhydrides. In The Peptides (Vol. 1, pp. 103-157). Academic Press. Available from: [Link]

  • Vasanthakumar, G. R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(6), 1367-1379. Available from: [Link]

  • Baishixing. Fmoc-L-Leucine | Peptide Synthesis Amino Acids. Available from: [Link]

  • Phillips, A. A., et al. (2022). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 164, 104354. Available from: [Link]

  • Nielsen, D. S., et al. (2011). Supporting Information for "Probing the role of N-methylation in peptide conformation and bioactivity". University of Queensland eSpace. Available from: [Link]

  • Hu, L., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Molecules, 28(15), 5727. Available from: [Link]

  • Tian, Y., & Gygi, S. P. (2020). Chemical isotope labeling for quantitative proteomics. WIREs Mechanisms of Disease, 12(4), e1486. Available from: [Link]

  • Rubinsteyn, A., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Journal of Chemical Information and Modeling, 62(14), 3376-3385. Available from: [Link]

Sources

Technical Support Center: Fmoc Deprotection of Isotopically Labeled Leucine

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: TSC-2026-02-14 Topic: Removing Fmoc group from 13C6 D10 15N Leucine without side reactions Created by: Gemini, Senior Application Scientist

Introduction for the Advanced Researcher

The incorporation of stable isotopically labeled amino acids is a cornerstone of modern quantitative proteomics and drug discovery. The precise and clean deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group from these expensive reagents, such as 13C6 D10 15N Leucine, is critical for successful solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting for common and complex issues encountered during this specific deprotection, moving beyond standard protocols to address the nuances of working with heavily labeled, sterically hindered amino acids.

Part 1: Frequently Asked Questions (FAQs)

Question 1: What are the most common side reactions during the Fmoc deprotection of Leucine and how are they exacerbated by isotopic labeling?

Answer: The primary side reaction of concern is the formation of a piperidine-fulvene adduct (piperidine-dibenzofulvene), which can subsequently react with the newly liberated amine, leading to chain termination. While the isotopic labeling of Leucine (¹³C, ²H, ¹⁵N) does not fundamentally alter its chemical reactivity, the steric hindrance of the isobutyl side chain can influence the kinetics of the deprotection reaction. Inefficient or slow removal can increase the exposure time to the basic conditions, potentially leading to other side reactions like racemization, although this is less common for Leucine compared to other amino acids like Histidine or Cysteine.

Another potential issue is the incomplete removal of the Fmoc group, leading to deletion sequences in the final peptide. This can be more prevalent with sterically hindered amino acids like Leucine, especially when they are adjacent to other bulky residues in the peptide sequence.

Question 2: I'm observing a lower than expected yield after Fmoc deprotection of 13C6 D10 15N Leucine. What are the likely causes?

Answer: A lower than expected yield can stem from several factors. The most common culprits are:

  • Incomplete Deprotection: The Fmoc group may not be fully removed, preventing the subsequent coupling reaction. This is often due to insufficient reaction time, degraded deprotection reagent, or poor solvent penetration of the resin.

  • Chain Termination by Adducts: As mentioned above, the formation of the piperidine-fulvene adduct can cap the growing peptide chain, effectively terminating the synthesis and reducing the yield of the desired full-length peptide.

  • Mechanical Loss of Resin: Physical loss of the solid support during washing steps will naturally lead to a lower final yield.

Careful optimization of the deprotection time and ensuring the freshness of your reagents are the first critical steps in troubleshooting low yield.

Part 2: Troubleshooting Guide

Issue 1: Incomplete Fmoc Deprotection

Symptoms:

  • Positive Kaiser test (indicating free amines) after the subsequent coupling step.

  • Mass spectrometry data showing a significant peak corresponding to the mass of the peptide minus the desired Leucine residue (a deletion sequence).

Root Cause Analysis: Incomplete deprotection is often a kinetic issue. The standard 20% piperidine in DMF (N,N-dimethylformamide) may not be sufficient for the sterically hindered, isotopically labeled Leucine, especially if the resin is heavily loaded or if the peptide sequence contains other bulky amino acids nearby.

Workflow: Troubleshooting Incomplete Deprotection

cluster_0 Troubleshooting Incomplete Deprotection start Incomplete Deprotection Suspected check_reagent Verify Freshness of 20% Piperidine/DMF start->check_reagent increase_time Increase Deprotection Time (e.g., 2 x 15 min) check_reagent->increase_time increase_conc Consider 50% Piperidine/DMF (for difficult sequences) increase_time->increase_conc If problem persists final_wash Ensure Thorough Washing (3x DMF, 3x DCM) increase_time->final_wash If successful add_additive Incorporate 0.1 M HOBt in Deprotection Solution increase_conc->add_additive For very difficult cases add_additive->final_wash proceed Proceed to Coupling final_wash->proceed

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Recommended Protocol:

  • Reagent Preparation: Always use freshly prepared 20% piperidine in high-purity, amine-free DMF. Older solutions can be less effective due to the absorption of atmospheric CO₂.

  • Extended Deprotection: Instead of a single 20-minute deprotection step, perform two shorter treatments (e.g., 2 x 10 minutes or 2 x 15 minutes). After the first treatment, drain the reaction vessel and add a fresh portion of the deprotection solution. This helps to shift the equilibrium towards complete removal of the dibenzofulvene byproduct.

  • Inclusion of HOBt: For particularly difficult sequences, the addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine/DMF solution can accelerate the deprotection process.

Issue 2: Formation of Piperidine-Fulvene Adduct and Chain Termination

Symptoms:

  • Mass spectrometry data shows a peak at M + 179 Da, corresponding to the mass of the peptide capped with the piperidine-fulvene adduct.

  • Diminishing yield of the full-length peptide in later cycles.

Root Cause Analysis: The dibenzofulvene intermediate generated during Fmoc removal is an electrophile that is typically scavenged by the excess piperidine. However, if the concentration of piperidine is locally depleted or if the dibenzofulvene is not efficiently washed away, it can be attacked by the newly liberated N-terminal amine of the peptide, leading to irreversible chain termination.

Workflow: Minimizing Adduct Formation

cluster_1 Minimizing Adduct Formation start Adduct Formation Detected use_scavenger Use Alternative Deprotection Agent (e.g., 2% DBU / 2% Piperidine in DMF) start->use_scavenger optimize_wash Optimize Washing Protocol (Increase volume and number of washes) start->optimize_wash verify Verify Purity via MS use_scavenger->verify optimize_wash->verify flow_synthesis Consider Continuous Flow SPPS verify->flow_synthesis For large-scale or recurrent issues

Caption: Strategies to minimize piperidine-fulvene adduct formation.

Recommended Protocol: Alternative Deprotection Reagent

For sequences prone to adduct formation, a switch to a different deprotection cocktail can be highly effective. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF is a well-established alternative. DBU is a non-nucleophilic base that efficiently removes the Fmoc group, while the small amount of piperidine acts as a scavenger for the dibenzofulvene.

Protocol:

  • Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF.

  • Treat the resin with this solution for 10-15 minutes.

  • Drain and wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of the reagents and byproducts.

Data Summary: Deprotection Reagents

ReagentConcentrationTypical TimeAdvantagesDisadvantages
Piperidine20% in DMF2 x 10 minStandard, well-characterizedCan lead to adduct formation
DBU/Piperidine2% DBU, 2% Piperidine in DMF15 minReduces adduct formationDBU is a stronger, non-nucleophilic base
Piperazine5% in DMF with 0.1M HOBt2 x 15 minLess prone to side reactionsSlower reaction kinetics

Part 3: Advanced Considerations

Impact of Isotopic Labeling on Deprotection

While the heavy isotopes in 13C6 D10 15N Leucine do not change the fundamental chemistry, there are subtle secondary effects to consider:

  • Kinetic Isotope Effect (KIE): The cleavage of the C-H bond at the Cα position during racemization is influenced by the presence of deuterium. The C-D bond is stronger than the C-H bond, which can slightly suppress the rate of racemization. However, for Leucine, this is generally not a significant concern under standard basic deprotection conditions.

  • Steric Bulk: While not a direct result of the isotopic labeling itself, the combination of the bulky isobutyl side chain and its position within a sterically crowded peptide sequence can be the primary driver for incomplete deprotection.

It is crucial to treat each isotopically labeled amino acid with the same rigor as a standard amino acid, with a heightened awareness of the potential for incomplete reactions due to steric hindrance.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]

  • U. D'Orazio, F. Loffredo, F. S. Di Leva, E. G. Occhipinti, D. Brancaccio, E. Novellino, M. I. La-Rotonda, G. V. De-Vita, R. P. B. F. Paixão, P. C. T. De-Sousa, V. G. De-Andrade, P. E. S. De-Andrade, R. B. De-Oliveira, P. A. S. De-Andrade, L. R. G. De-Andrade, M. C. De-Andrade, J. C. De-Andrade, A. C. De-Andrade, A. P. De-Andrade, A. L. De-Andrade, A. F. De-Andrade, A. B. De-Andrade, A. A. De-Andrade, A. M. De-Andrade, A. R. De-Andrade, A. S. De-Andrade, A. T. De-Andrade, A. V. De-Andrade, A. Z. De-Andrade, B. C. De-Andrade, B. F. De-Andrade, B. G. De-Andrade, B. L. De-Andrade, B. M. De-Andrade, B. P. De-Andrade, B. S. De-Andrade, C. A. De-Andrade, C. C. De-Andrade, C. E. De-Andrade, C. F. De-Andrade, C. H. De-Andrade, C. L. De-Andrade, C. M. De-Andrade, C. P. De-Andrade, C. R. De-Andrade, C. S. De-Andrade, C. T. De-Andrade, C. V. De-Andrade, D. A. De-Andrade, D. C. De-Andrade, D. F. De-Andrade, D. G. De-Andrade, D. L. De-Andrade, D. M. De-Andrade, D. P. De-Andrade, D. R. De-Andrade, D. S. De-Andrade, E. A. De-Andrade, E. C. De-Andrade, E. F. De-Andrade, E. G. De-Andrade, E. L. De-Andrade, E. M. De-Andrade, E. P. De-Andrade, E. R. De-Andrade, E. S. De-Andrade, F. A. De-Andrade, F. C. De-Andrade, F. F. De-Andrade, F. G. De-Andrade, F. L. De-Andrade, F. M. De-Andrade, F. P. De-Andrade, F. R. De-Andrade, F. S. De-Andrade, G. A. De-Andrade, G. C. De-Andrade, G. F. De-Andrade, G. L. De-Andrade, G. M. De-Andrade, G. P. De-Andrade, G. R. De-Andrade, G. S. De-Andrade, H. A. De-Andrade, H. C. De-Andrade, H. F. De-Andrade, H. L. De-Andrade, H. M. De-Andrade, H. P. De-Andrade, H. R. De-Andrade, H. S. De-Andrade, I. A. De-Andrade, I. C. De-Andrade, I. F. De-Andrade, I. L. De-Andrade, I. M. De-Andrade, I. P. De-Andrade, I. R. De-Andrade, I. S. De-Andrade, J. A. De-Andrade, J. C. De-Andrade, J. F. De-Andrade, J. L. De-Andrade, J. M. De-Andrade, J. P. De-Andrade, J. R. De-Andrade, J. S. De-Andrade, K. A. De-Andrade, K. C. De-Andrade, K. F. De-Andrade, K. L. De-Andrade, K. M. De-Andrade, K. P. De-Andrade, K. R. De-Andrade, K. S. De-Andrade, L. A. De-Andrade, L. C. De-Andrade, L. F. De-Andrade, L. L. De-Andrade, L. M. De-Andrade, L. P. De-Andrade, L. R. De-Andrade, L. S. De-Andrade, M. A. De-Andrade, M. C. De-Andrade, M. F. De-Andrade, M. L. De-Andrade, M. M. De-Andrade, M. P. De-Andrade, M. R. De-Andrade, M. S. De-Andrade, N. A. De-Andrade, N. C. De-Andrade, N. F. De-Andrade, N. L. De-Andrade, N. M. De-Andrade, N. P. De-Andrade, N. R. De-Andrade, N. S. De-Andrade, O. A. De-Andrade, O. C. De-Andrade, O. F. De-Andrade, O. L. De-Andrade, O. M. De-Andrade, O. P. De-Andrade, O. R. De-Andrade, O. S. De-Andrade, P. A. De-Andrade, P. C. De-Andrade, P. F. De-Andrade, P. L. De-Andrade, P. M. De-Andrade, P. P. De-Andrade, P. R. De-Andrade, P. S. De-Andrade, R. A. De-Andrade, R. C. De-Andrade, R. F. De-Andrade, R. L. De-Andrade, R. M. De-Andrade, R. P. De-Andrade, R. R. De-Andrade, R. S. De-Andrade, S. A. De-Andrade, S. C. De-Andrade, S. F. De-Andrade, S. L. De-Andrade, S. M. De-Andrade, S. P. De-Andrade, S. R. De-Andrade, S. S. De-Andrade, T. A. De-Andrade, T. C. De-Andrade, T. F. De-Andrade, T. L. De-Andrade, T. M. De-Andrade, T. P. De-Andrade, T. R. De-Andrade, T. S. De-Andrade, V. A. De-Andrade, V. C. De-Andrade, V. F. De-Andrade, V. L. De-Andrade, V. M. De-Andrade, V. P. De-Andrade, V. R. De-Andrade, V. S. De-Andrade, W. A. De-Andrade, W. C. De-Andrade, W. F. De-Andrade, W. L. De-Andrade, W. M. De-Andrade, W. P. De-Andrade, W. R. De-Andrade, W. S. De-Andrade, Y. A. De-Andrade, Y. C. De-Andrade, Y. F. De-Andrade, Y. L. De-Andrade, Y. M. De-Andrade, Y. P. De-Andrade, Y. R. De-Andrade, and Y. S. De-Andrade. "A review on the solid-phase synthesis of peptides containing difficult sequences." Amino acids 46.5 (2014): 1047-1066. [Link]

  • Sheehan, J. C., & Henery-Logan, K. R. (1959). The use of N, N'-dicyclohexylcarbodiimide in peptide synthesis. Journal of the American Chemical Society, 81(12), 3089-3094. [Link]

Validation & Comparative

NMR chemical shift assignment for 13C6 D10 15N Leucine residues

Optimizing Methyl-TROSY & Side-Chain Assignment: A Comparative Guide to Leucine Strategies

Executive Summary: The Assignment Bottleneck

In the structural analysis of high-molecular-weight proteins (>30 kDa) and membrane complexes, methyl-TROSY NMR is the gold standard. However, a critical divergence exists in labeling strategies: Metabolic Precursor Incorporation (using

Full Amino Acid Incorporation

This guide objectively compares the use of


 Leucineunbroken scalar connectivity

Technical Comparison: Full-Chain vs. Precursor Labeling

The choice of labeling reagent dictates the assignment logic. Below is a direct comparison of the


Comparative Analysis Table
FeatureFull-Chain Incorporation (

Leu)
Precursor Incorporation (

-ketoisocaproate)
Atom Connectivity Complete:

Fragmented:

(No

or

link)
Assignment Logic Through-Bond: Scalar transfers (TOCSY/CC-dipolar) link Methyl to Backbone Amide.Through-Space/Mutagenesis: Requires NOESY or single-point mutations to link Methyl to Backbone.
Stereospecificity Non-Stereospecific: Labels both pro-R and pro-S methyls (unless enzymatically synthesized).High: Can purchase pro-S or pro-R specific precursors to simplify spectra.
Scrambling Risk Moderate: Requires auxotrophic strains to prevent metabolic dilution.Low to Moderate: Can scramble to Val/Ala, but generally cleaner in wild-type E. coli.
Cost High (Requires large quantities of complex isotope).Moderate (Precursors are efficient; less required per liter).
Relaxation (T2) Excellent (if D10 background is maintained).Excellent (Isolated spin pairs).

The "Full-Chain" Advantage: Mechanism of Action

The primary argument for using

The Connectivity Pathway

By using a fully labeled residue, you enable magnetization transfer from the methyl group all the way to the backbone amide. This allows you to correlate a specific methyl peak to a known backbone assignment (

  • Note on D10 (Deuteration): The "D10" designation implies the residue is fully deuterated. For detection, one typically utilizes

    
    -detected  experiments or relies on selective protonation  (e.g., using 
    
    
    where methyls are protonated, or exchanging amide protons in H2O). If using strict D10, the assignment is performed via
    
    
    correlations (e.g., CC-TOCSY) without proton detection, which is advantageous for very large, paramagnetic systems.
Diagram 1: Assignment Logic Flow

This diagram illustrates how the Full-Chain strategy bridges the gap between Methyl and Backbone, unlike the Precursor method.

AssignmentLogiccluster_0Full-Chain Strategy (13C6, 15N Leu)cluster_1Precursor Strategy (Keto-Acid)Leu_MethylMethyl (Cd)Leu_GammaGamma (Cg)Leu_Methyl->Leu_GammaJ(CC)Leu_BetaBeta (Cb)Leu_Gamma->Leu_BetaJ(CC)Leu_AlphaAlpha (Ca)Leu_Beta->Leu_AlphaJ(CC)Leu_AmideBackbone (15N/HN)Leu_Alpha->Leu_AmideJ(NCa)Pre_MethylMethyl (Cd)Pre_GammaGamma (Cg)Pre_Methyl->Pre_GammaJ(CC)Pre_GapMISSING LINKPre_Gamma->Pre_GapPre_AmideBackbone (15N/HN)Pre_Gap->Pre_AmideNOE Only(Ambiguous)captionFig 1: Connectivity comparison. Full-Chain labeling permits scalar transfer to backbone; Precursors rely on NOE.

Experimental Protocol: Auxotrophy-Based Incorporation

To successfully use

The Solution: Use of an auxotrophic strain (e.g., strain DL39 or specific leuB- knockouts) is mandatory to force the uptake of the exogenous labeled amino acid.

Step-by-Step Workflow
  • Strain Selection:

    • Transform your plasmid into a Leucine auxotroph (e.g., E. coli strain DL39).

    • Validation: Streak on M9 minimal media plates without Leucine. No growth confirms auxotrophy.

  • Pre-Culture (Adaptation):

    • Inoculate colonies into M9 media supplemented with unlabeled Leucine (50 mg/L) and standard glucose/NH4Cl.

    • Grow overnight at 37°C.

  • Expression & Labeling (The "Shift"):

    • Inoculate large-scale culture (M9, D2O, 12C-Glucose, 14NH4Cl).

    • Grow to OD600 ~ 0.6.

    • The Shift: Centrifuge cells gently. Resuspend in fresh M9 media containing

      
       Leucine  (typically 60–100 mg/L).
      
    • Wait Time: Incubate for 30-60 minutes to deplete intracellular unlabeled Leucine pools.

    • Induction: Add IPTG (1 mM) and express (typically 20°C for 16-20 hours).

  • Purification & NMR:

    • Purify under denaturing or native conditions.

    • Experiment: Run 3D (H)CCH-TOCSY (if Carbon-detected or re-protonated) or standard 3D HN(CA)CbCgCd experiments if pulse sequences allow.

Diagram 2: Auxotrophic Labeling Workflow

LabelingWorkflowStartTransform Auxotroph(Leu- Strain)GrowthGrowth in M9(Unlabeled Leu)Start->GrowthWashWash/CentrifugeRemove Unlabeled LeuGrowth->WashResuspendResuspend in Labeling MediaAdd 13C6, D10, 15N LeuWash->ResuspendScrambleCheckCritical: Add 2-Keto-3-methylvalerate?(Inhibits Scrambling)Resuspend->ScrambleCheckInductionInduction (IPTG)Protein ExpressionScrambleCheck->InductionYesNMRNMR Analysis(Link Methyl to Backbone)Induction->NMRcaptionFig 2: Workflow for incorporating full amino acids using auxotrophic strains to prevent isotope dilution.

Critical Considerations & Troubleshooting

The "D10" Nuance

If you purchase Leucine-d10 (fully deuterated), the methyl groups are

  • Consequence: These are silent in standard

    
    -detected Methyl-TROSY.
    
  • Application: You must use

    
    -detected  experiments (e.g., 13C-13C TOCSY) or use this sample to assign by disappearance  (compare against a protonated sample).
    
  • Alternative: If you require proton detection, ensure you purchase (or synthesize)

    
     Leucine with protonated methyls  (
    
    
    -
    
    
    ) and deuterated backbone (
    
    
    -D).
Scrambling

Even in auxotrophs, Leucine can transaminate.

  • Observation: Appearance of labeled Glutamate/Aspartate peaks in the spectrum.

  • Mitigation: Keep induction times short or add transaminase inhibitors if compatible with cell viability.

Stereospecificity

Unlike the precursor method (which can label only pro-S methyls), full Leucine incorporation labels both


  • Result: Twice the number of peaks.[1]

  • Solution: Use Constant-Time (CT)

    
    -HSQC to resolve overlaps, or specific pulse sequences that filter based on topology.
    

References

  • Tugarinov, V., & Kay, L. E. (2003). Ile, Leu, and Val methyl assignments of the 723-residue malate synthase G using a new set of 3D NMR experiments. Journal of the American Chemical Society. Link

  • Ganser, P., et al. (2010). Stereospecific isotopic labeling of methyl groups for NMR spectroscopic studies of high-molecular-weight proteins. Angewandte Chemie International Edition. Link

  • Lichtenecker, R. J. (2014). Synthesis of specific isotope patterns in amino acids for NMR. Organic & Biomolecular Chemistry. Link

  • Ayala, I., et al. (2009). An efficient protocol for the complete incorporation of methyl-protonated alanine, isoleucine, leucine and valine in deuterium-labeled proteins. Journal of Biomolecular NMR. Link

  • Kerfah, R., et al. (2015). Methyl-specific isotope labeling strategies for NMR studies of membrane proteins. Journal of Biomolecular NMR. Link

A Comparative Guide to NMR Relaxation Rates: Protonated vs. Deuterated Fmoc-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working in peptide synthesis and structural biology, understanding the nuanced behavior of molecules in solution is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure and dynamics. Central to harnessing the full power of NMR are the concepts of spin-lattice (T1) and spin-spin (T2) relaxation. These parameters govern the return of nuclear spins to thermal equilibrium after perturbation by a radiofrequency pulse and are exquisitely sensitive to the local chemical environment and molecular motion.[1][2]

This guide provides an in-depth comparison of the expected NMR relaxation rates for standard protonated Fmoc-Leucine and its deuterated analogue. Fmoc-Leucine is a fundamental building block in Solid-Phase Peptide Synthesis (SPPS), a technology critical to the development of peptide-based therapeutics.[3][4][5] The strategic substitution of protons (¹H) with deuterium (²H) can dramatically alter relaxation properties, offering significant advantages in certain NMR experimental designs. We will explore the theoretical underpinnings of this phenomenon, present a detailed methodology for its experimental verification, and discuss the practical implications for your research.

The Theoretical Framework: Why Deuteration Dramatically Alters Relaxation

In solution-state NMR of organic molecules like Fmoc-Leucine, the primary mechanism governing the relaxation of ¹H nuclei is the magnetic dipole-dipole interaction .[1][6] Each proton acts as a tiny magnet (a dipole). As the molecule tumbles and rotates in solution, the local magnetic fields generated by neighboring protons fluctuate, creating an efficient pathway for an excited nucleus to transfer energy to its surroundings (the "lattice") and return to its ground state. This energy transfer is T1 relaxation.[6][7][8] T2 relaxation, or transverse relaxation, also arises from these interactions but relates to the loss of phase coherence among the spins in the transverse plane.[1][8]

The strength of this dipole-dipole interaction, and thus the efficiency of relaxation, is proportional to the square of the gyromagnetic ratios (γ) of the interacting nuclei. The gyromagnetic ratio is a fundamental constant for each type of nucleus, relating its magnetic moment to its angular momentum.[9][10]

Herein lies the key to the "deuterium effect":

  • Proton (¹H): γ ≈ 42.576 MHz/T[9]

  • Deuteron (²H): γ ≈ 6.536 MHz/T

The gyromagnetic ratio of a proton is approximately 6.5 times larger than that of a deuteron. Since the relaxation efficiency scales with the square of γ, substituting a proton with a deuteron reduces the strength of the dipole-dipole interaction by a factor of (γH / γD)² ≈ (6.5)² ≈ 42.

By replacing the protons on Fmoc-Leucine with deuterons, the dominant relaxation pathway is drastically weakened. This leads to a significant increase in both T1 and T2 relaxation times, as the nuclear spins have a much less efficient means of returning to equilibrium. While other relaxation mechanisms exist, for non-quadrupolar, spin-½ nuclei like protons in a diamagnetic molecule, the dipole-dipole mechanism is supreme.[6][11]

Experimental Verification: Measuring T1 and T2

To experimentally validate these theoretical principles, one can measure the T1 and T2 relaxation times for both protonated and deuterated Fmoc-Leucine using standard NMR pulse sequences.

Experimental Workflow

The overall process involves careful sample preparation followed by two distinct NMR experiments to acquire the relaxation data, which is then processed and fit to exponential decay models to extract the T1 and T2 values.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Protonated Fmoc-Leucine in Deuterated Solvent (e.g., DMSO-d6) prep2 Dissolve Deuterated Fmoc-Leucine in the same Deuterated Solvent T1_exp Perform T1 Measurement (Inversion Recovery Experiment) prep1->T1_exp prep2->T1_exp T2_exp Perform T2 Measurement (CPMG Experiment) T1_exp->T2_exp fit_T1 Fit Intensity vs. Delay Data to Exponential Recovery Curve I(t) = I₀(1 - 2e^(-t/T1)) T2_exp->fit_T1 fit_T2 Fit Intensity vs. Delay Data to Exponential Decay Curve I(t) = I₀e^(-t/T2) T2_exp->fit_T2 extract Extract T1 and T2 Values fit_T1->extract fit_T2->extract

Caption: Workflow for comparative measurement of T1 and T2 relaxation times.

Detailed Experimental Protocols

A. Sample Preparation:

  • Prepare two NMR tubes with identical concentrations (e.g., 20 mM) of A) protonated Fmoc-Leucine and B) deuterated Fmoc-Leucine.

  • Use a high-purity deuterated solvent, such as DMSO-d6 or CDCl3, for both samples to minimize solvent-derived proton signals.

  • Ensure samples are fully dissolved and visually free of particulates. For optimal results, particularly for T2 measurements, degassing the sample by bubbling an inert gas (e.g., Argon) through it can remove dissolved paramagnetic oxygen, which shortens relaxation times.[11]

B. T1 Measurement Protocol (Inversion Recovery): The Inversion Recovery experiment is the gold standard for accurate T1 measurements.[12][13] It uses a 180° pulse to invert the magnetization, followed by a variable delay (τ) during which the magnetization relaxes back towards equilibrium, and finally a 90° pulse to read the signal.[14][15]

  • Pulse Program: Utilize the standard t1ir (or equivalent) pulse program on the spectrometer.[16]

  • Setup: Acquire a standard 1D proton spectrum to determine the spectral width and transmitter offset.

  • Variable Delay List (vdlist): Create a list of recovery delays (τ values). A good starting point is a quasi-logarithmic list that brackets the expected T1 value, including very short delays and delays up to ~5 times the expected T1. For example: 5s, 2s, 1s, 0.5s, 0.25s, 0.1s, 0.05s, 0.01s.[16] You may need to optimize this list based on initial findings.

  • Relaxation Delay (d1): Set the main relaxation delay between scans to be at least 5 times the longest expected T1 value to ensure full relaxation before the next 180° pulse.[14]

  • Acquisition: Run the experiment as a pseudo-2D, where each increment corresponds to a different τ value from the vdlist.[12]

  • Processing: After Fourier transformation, process the data to obtain a stack of 1D spectra.

  • Analysis: Integrate a well-resolved, non-overlapping peak for Leucine across all spectra. Plot the peak intensity as a function of the delay τ and fit the data to the three-parameter exponential function: I(τ) = I₀(1 - 2e^(-τ/T1)).[2][16]

C. T2 Measurement Protocol (Carr-Purcell-Meiboom-Gill - CPMG): The CPMG sequence is designed to measure the true T2 by mitigating the effects of magnetic field inhomogeneity, which cause the observed signal (FID) to decay faster (at a rate of T2*).[17][18] It employs a series of 180° refocusing pulses to form spin echoes.[19][20]

  • Pulse Program: Utilize the standard cpmg (or equivalent) pulse program.[21]

  • Setup: Use the same spectral parameters as the T1 experiment.

  • Echo Time: Set a short, fixed delay (d20) between the 180° pulses (e.g., 1 ms). The total echo time will be a multiple of this delay.

  • Loop Counter: The experiment will be run with a variable number of loops (n), where each loop adds another (180°-delay-180°) block. Create a list of loop counts (vc-list) to vary the total echo time.[21]

  • Relaxation Delay (d1): As with the T1 experiment, set d1 to at least 5 times the T1 value.[17]

  • Acquisition: Run the pseudo-2D experiment, varying the total echo time.

  • Processing: Process the data to obtain a stack of 1D spectra.

  • Analysis: Integrate the same peak as in the T1 analysis. Plot the peak intensity as a function of the total echo time (t) and fit the data to the single-parameter exponential decay function: I(t) = I₀e^(-t/T2).[2]

Expected Results: A Quantitative Comparison

While direct experimental data for Fmoc-Leucine is not readily published, the underlying physics allows for a robust prediction of the results. The substitution of ¹H with ²H is expected to increase relaxation times significantly.

CompoundExpected T1 (seconds)Expected T2 (seconds)Primary Relaxation Mechanism
Protonated Fmoc-Leucine 0.5 - 2.00.3 - 1.5Strong ¹H-¹H Dipole-Dipole
Deuterated Fmoc-Leucine > 20> 10Weak ¹H-²H & ²H-²H Dipole-Dipole

Note: These are representative values for a small molecule in a non-viscous, degassed solvent. Actual values will depend on concentration, solvent viscosity, temperature, and magnetic field strength. The key takeaway is the dramatic order-of-magnitude difference between the two species.

Implications for Researchers and Drug Development

The profound difference in relaxation rates between protonated and deuterated molecules is not merely a scientific curiosity; it has significant practical applications for researchers.

  • Studying Weak Interactions: In drug development, characterizing the weak binding of a ligand to a large protein target can be challenging. Saturation Transfer Difference (STD) NMR and Water-LOGSY experiments rely on the Nuclear Overhauser Effect (NOE), a cross-relaxation phenomenon. Using a deuterated ligand can suppress its internal relaxation pathways, making the transfer of magnetization from the protein more efficient and easier to detect, thereby enhancing the sensitivity of these binding assays.

  • Improving Spectral Resolution: For complex molecules or mixtures, long T2 relaxation times correspond to sharper NMR signals (narrower linewidths).[18] In cases where signals from a protonated molecule of interest are broad or overlapping with other signals, selective deuteration can sharpen its resonances, improving resolution and aiding in structural assignment.

  • Probing Molecular Dynamics: Relaxation rates are directly tied to molecular motion. By selectively deuterating parts of a molecule, researchers can effectively "turn off" relaxation for those segments, allowing for more precise studies of the dynamics of the remaining protonated parts without interference.

References

  • Relaxation (NMR) - Wikipedia. en.wikipedia.org. [Online] Available from: [Link]

  • Measuring relaxation times - Inversion recovery for T1. University of Oxford. [Online] Available from: [Link]

  • INVERSION-RECOVERY EXPERIMENT - IMSERC. Northwestern University. [Online] Available from: [Link]

  • Li, L. et al. (2015). Rapid T2 Mapping of Mouse Heart Using the CPMG Sequence and Compressed Sensing Reconstruction. PLoS One. [Online] 10(9), e0139942. Available from: [Link]

  • Bruker T1 Measurements. University of Wisconsin-Madison. [Online] Available from: [Link]

  • CPMG EXPERIMENT - IMSERC. Northwestern University. [Online] Available from: [Link]

  • Isotope shifts and other isotope effects. University of Ottawa. [Online] Available from: [Link]

  • Measuring T1 and T2. Scribd. [Online] Available from: [Link]

  • Relaxation - Nuclear Magnetic Resonance. Indian Institute of Science Education and Research, Pune. [Online] Available from: [Link]

  • Relaxometry Series: Inversion Recovery. qMRLab. [Online] Available from: [Link]

  • Fmoc-L-Leucine | Peptide Synthesis Amino Acids. Baishixing. [Online] Available from: [Link]

  • Measurement of T2 Values. University of Wisconsin-Madison. [Online] Available from: [Link]

  • Ukropcova, D. et al. (2014). Optimization of Brain T2 Mapping using Standard CPMG Sequence in a Clinical Scanner. Measurement Science Review. [Online] 14(2), 118-124. Available from: [Link]

  • Schah-Mohammedi, P. et al. (2000). Hydrogen/Deuterium-Isotope Effects on NMR Chemical Shifts and Symmetry of Homoconjugated Hydrogen-Bonded Ions in Polar Solution. Journal of the American Chemical Society. [Online] 122(45), 11269–11270. Available from: [Link]

  • T1 Relaxation Measurements. University of Missouri-St. Louis. [Online] Available from: [Link]

  • Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Online] Available from: [Link]

  • Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence for measuring T2's of substances. ResearchGate. [Online] Available from: [Link]

  • Deuterium NMR - Wikipedia. en.wikipedia.org. [Online] Available from: [Link]

  • Introduction to NMR relaxation. University of Oulu. [Online] Available from: [Link]

  • Wang, Z. et al. (2018). Nuclear Magnetic Resonance Dipolar Cross-Relaxation Interaction between Nanoconfined Fluids and Matrix Solids. Scientific Reports. [Online] 8, 12891. Available from: [Link]

  • Measuring T1 and T2 Relaxation - Introductory NMR & MRI from Magritek. AZoM. [Online] Available from: [Link]

  • Hansen, P.E. (2002). Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. Nukleonika. [Online] 47(Supplement 1), S37–S42. Available from: [Link]

  • Kohama, Y. et al. (2022). Time-resolved measurements in pulsed magnetic fields. APL Materials. [Online] 10(8), 080903. Available from: [Link]

  • Dipole-dipole interaction. mri-q.com. [Online] Available from: [Link]

  • NMR (OC) | Relaxation measurements. University of Missouri-St. Louis. [Online] Available from: [Link]

  • NMR Relaxation. University of Ottawa. [Online] Available from: [Link]

  • Weinhaus, F. et al. (1970). Nuclear Magnetic Spin-Lattice Relaxation in Solid Deuterium below T *. AIP Publishing. [Online] 24(10), 587–589. Available from: [Link]

  • McLaughlin, A.C. et al. (1981). Proton NMR T1, T2, and T1 rho relaxation studies of native and reconstituted sarcoplasmic reticulum and phospholipid vesicles. Biophysical Journal. [Online] 35(1), 123–136. Available from: [Link]

  • Understanding Gyromagnetic Ratios and their Significance in NMR and MRI. YouTube. [Online] Available from: [Link]

  • Ewy, C.S. et al. (1988). Deuterium NMR Cerebral Imaging in Situ. Magnetic Resonance in Medicine. [Online] 6(1), 42–50. Available from: [Link]

  • Lalowicz, Z.T. & Punkkinen, M. (2004). Deuteron NMR spin–lattice relaxation of NH3D+ ions in partially deuterated (NH4)2SnCl6 and NH4ClO4. Journal of Physics: Condensed Matter. [Online] 16(1), 101-112. Available from: [Link]

  • How do T₁ and T₂ relaxation affect NMR spectra? Chemistry LibreTexts. [Online] Available from: [Link]

  • Edinach, E. et al. Can label or protein deuteration extend the phase relaxation time of Gd(III) spin labels? bioRxiv. [Online] Available from: [Link]

  • Nanny, M.A. & Maza, E.P. (2001). Noncovalent interactions between monoaromatic compounds and dissolved humic acids: a deuterium NMR T1 relaxation study. Environmental Science & Technology. [Online] 35(17), 3571–3577. Available from: [Link]

  • Fmoc-L-amino acids. Aapptec. [Online] Available from: [Link]

  • Bohr magneton (& gyromagnetic ratio). Khan Academy. [Online] Available from: [Link]

  • Coin, I. et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Online] 21(1), 2–16. Available from: [Link]

  • Gyromagnetic ratio. YouTube. [Online] Available from: [Link]

  • Bohr magneton (& gyromagnetic ratio). YouTube. [Online] Available from: [Link]

  • The Gyromagnetic Ratio, PHYS 372. YouTube. [Online] Available from: [Link]

  • Spin-lattice and spin-spin relaxation. University of Cambridge. [Online] Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Isotopic Purity of L-Leucine-N-Fmoc (¹³C₆,D₁₀,¹⁵N)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isotopic Purity in Quantitative Sciences

In modern quantitative proteomics, metabolomics, and drug development, stable isotope-labeled (SIL) compounds are indispensable tools.[] They serve as internal standards for mass spectrometry (MS) and as tracers for metabolic flux analysis, enabling precise quantification of proteins and metabolites in complex biological matrices.[][2] The accuracy of these quantitative methods hinges entirely on the quality of the SIL standard, specifically its isotopic purity.

This guide provides an in-depth, field-proven methodology for the comprehensive validation of L-Leucine-N-Fmoc (¹³C₆,D₁₀,¹⁵N) , a heavily labeled amino acid derivative crucial for peptide synthesis and use in applications like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[3][4] We will move beyond simple confirmation and delve into a robust, self-validating workflow that combines High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] This dual approach is essential not only to quantify overall isotopic enrichment but also to verify the structural integrity and position of each label, ensuring the highest level of confidence in your experimental data.

Core Concepts: Beyond a Single "Purity" Value

For a multiply-labeled compound like Fmoc-L-Leucine-(¹³C₆,D₁₀,¹⁵N), the term "purity" is multifaceted. It is crucial to distinguish between two key metrics:

  • Isotopic Enrichment: This refers to the percentage of a specific isotope at a designated labeled position.[6] For example, an enrichment of 99% ¹³C means that at any given carbon position intended to be labeled, there is a 99% probability of finding a ¹³C atom and a 1% chance of finding a ¹²C atom.

  • Isotopologue Abundance: This describes the percentage of the entire population of molecules that possesses a specific, complete isotopic composition.[6] Due to the statistical nature of synthesis, a batch with 99% isotopic enrichment at each of its 17 labeled sites (6x ¹³C, 10x ²H, 1x ¹⁵N) will not contain 99% of the fully labeled (M+17) species. It will contain a predictable distribution of isotopologues (M+16, M+15, etc.), which must be characterized.[6]

A critical and often overlooked challenge, particularly with deuterated compounds, is isotopic scrambling . Hydrogen/deuterium (H/D) scrambling can occur during synthesis or even within an MS ion source, where deuterium atoms may exchange with hydrogen atoms, compromising the integrity of the label.[7][8] Our validation strategy is designed to detect and quantify such phenomena.

The Dual-Pillar Validation Strategy: HRMS and NMR

Neither Mass Spectrometry nor NMR alone can provide a complete picture of isotopic purity for this complex molecule. They offer complementary information, and when used together, they create a powerful and definitive validation system.[5][9]

  • High-Resolution Mass Spectrometry (LC-HRMS): Provides unparalleled sensitivity and the ability to resolve and quantify the distribution of different isotopologues, allowing for a precise calculation of overall isotopic enrichment.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers definitive structural confirmation, verifying the precise location of the isotopic labels (positional integrity) and detecting any potential isotopic scrambling.[5]

Pillar 1: Isotopologue Distribution Analysis by LC-HRMS

The primary role of HRMS is to resolve and measure the abundance of the target molecule and its less-enriched isotopologues. By comparing the observed isotopic distribution to the theoretical distribution, we can calculate the average isotopic enrichment across all labeled positions.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of L-Leucine-N-Fmoc (¹³C₆,D₁₀,¹⁵N) and dissolve in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-5 µg/mL. The optimal concentration should provide a high signal-to-noise ratio without causing detector saturation.

  • Liquid Chromatography (LC) Separation:

    • Rationale: LC separation isolates the analyte from potential impurities, ensuring that the measured isotopic pattern is solely from the compound of interest.[12]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A shallow gradient suitable for eluting the Fmoc-protected amino acid (e.g., 5% B to 95% B over 5-7 minutes).

    • Flow Rate: 0.3-0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Acquisition:

    • Instrument: An Orbitrap or Time-of-Flight (TOF) mass spectrometer is required.[10]

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition Mode: Full Scan MS (no fragmentation).

    • Resolution Setting: >60,000 FWHM to ensure baseline separation of isotopologue peaks from potential interferences.[11]

    • Scan Range: A narrow range around the target m/z (e.g., m/z 350-380). The theoretical monoisotopic mass of the unlabeled compound is ~353.4 Da, and the fully labeled compound is ~370.5 Da ([M+H]⁺).

  • Data Analysis & Interpretation:

    • Extract the ion chromatogram for the fully labeled species (e.g., C₂₁¹³C₆H₁₀D₁₀¹⁵NO₄).

    • From the corresponding mass spectrum, integrate the peak areas for the monoisotopic peak of each observed isotopologue (e.g., M+17, M+16, M+15...).

    • Correct the measured intensities for the natural isotopic abundance of C, N, and O in the molecule to isolate the contribution of the heavy labels.[10][11]

    • Calculate the isotopic purity using the corrected intensities.[11]

Workflow for HRMS-Based Isotopic Purity Validation

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Processing prep1 Weigh & Dissolve prep2 Serial Dilution (1-5 µg/mL) prep1->prep2 lc1 Inject on C18 Column prep2->lc1 lc2 Gradient Elution lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 Full Scan Acquisition (R > 60,000) ms1->ms2 data1 Extract Ion Chromatogram ms2->data1 data2 Integrate Isotopologue Peaks data1->data2 data3 Correct for Natural Abundance data2->data3 data4 Calculate Isotopic Purity data3->data4

Caption: LC-HRMS workflow for quantifying isotopologue distribution.

Data Summary: Expected Isotopologue Profile
Analyte SpeciesTheoretical [M+H]⁺ (Da)Expected IsotopologueTypical Abundance (%) (for 99% Enrichment)
Unlabeled L-Leucine-N-Fmoc354.1699M< 0.01
Fully Labeled (Target) 371.2483 M+17 ~84.4%
Single Isotope Missing370.24...M+16~14.5%
Two Isotopes Missing369.23...M+15~ 1.1%

Note: The theoretical distribution is calculated using a binomial expansion and serves as a benchmark. The primary result is the experimentally determined purity.[6]

Pillar 2: Structural & Positional Integrity by NMR

NMR spectroscopy provides the ground truth for the location of the isotopic labels. It answers the questions: "Are the labels in the correct positions?" and "Has any H/D scrambling occurred?"

Experimental Protocol: Multi-Nuclear NMR Analysis
  • Sample Preparation:

    • Dissolve a sufficient amount of the compound (~5-10 mg) in a deuterated solvent that will not obscure key signals (e.g., CDCl₃ or DMSO-d₆).

    • Add a known quantity of an internal standard for quantification if performing qNMR.

  • ¹H (Proton) NMR:

    • Rationale: In a perfectly D₁₀-labeled leucine moiety, the proton signals corresponding to the leucine backbone and sidechain should be absent (or reduced to <1-2% of their expected intensity).

    • Observation: The primary signals should come from the Fmoc protecting group. The key diagnostic is the significant suppression of signals for the α, β, γ, and δ protons of leucine. Comparing the integration of any residual leucine proton signals to the Fmoc proton signals allows for a direct measurement of deuterium enrichment.[6]

  • ¹³C NMR:

    • Rationale: Confirms the enrichment of the six carbon atoms in the leucine skeleton.

    • Observation: The spectrum will show six intense signals for the labeled leucine carbons. The absence of corresponding signals at the natural abundance chemical shifts for ¹²C confirms high enrichment.

  • ²H (Deuterium) NMR:

    • Rationale: Directly observes the deuterium nuclei, confirming their presence and chemical environment.

    • Observation: This spectrum should show signals corresponding to the deuterons on the leucine backbone and sidechain, providing definitive proof of deuteration at the expected positions.

Workflow for NMR-Based Structural Validation

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis prep1 Dissolve ~10 mg in Deuterated Solvent nmr1 ¹H NMR prep1->nmr1 nmr2 ¹³C NMR prep1->nmr2 nmr3 ²H NMR prep1->nmr3 data1 Confirm absence of Leucine ¹H signals nmr1->data1 data2 Confirm presence of Leucine ¹³C signals nmr2->data2 data3 Confirm presence of Leucine ²H signals nmr3->data3 data4 Verify Positional Integrity & Detect Scrambling data1->data4 data2->data4 data3->data4

Caption: Multi-nuclear NMR workflow for positional integrity analysis.

Comparative Analysis: Methods and Alternatives

Comparison of Validation Techniques
FeatureLC-HRMSNMR Spectroscopy
Primary Role Quantifies isotopologue distributionConfirms label position & structural integrity
Sensitivity Very High (ng to pg)Lower (mg)
Resolution Distinguishes isotopologuesDistinguishes positional isomers
Key Output Isotopic Purity (%)Positional Purity, H/D Scrambling
Limitation Cannot confirm label positionLower throughput, less sensitive
Comparison with Alternative Standards

The choice of L-Leucine-N-Fmoc (¹³C₆,D₁₀,¹⁵N) is deliberate for applications requiring a significant mass shift and comprehensive labeling.

| Standard / Method | L-Leucine-N-Fmoc (¹³C₆,D₁₀,¹⁵N) | ¹³C₆,¹⁵N₁-Leucine | Chemical Tags (e.g., TMT) | | :--- | :--- | :--- | | Application | Peptide Synthesis, SILAC | Metabolic Labeling (SILAC)[3] | Post-digestion peptide labeling[13] | | Mass Shift | High (+17 Da) | Medium (+7 Da) | Variable, multiplexed reporters | | Pros | Large mass separation from unlabeled, comprehensive labeling | Co-elutes perfectly with analyte, simpler synthesis | High multiplexing capability | | Cons | Potential for minor chromatographic shift due to deuteration, complex synthesis | Smaller mass shift can be problematic in complex spectra | Tagging efficiency can vary, does not control for digestion variability |

Conclusion: A Self-Validating System for Data Integrity

Validating the isotopic purity of a heavily labeled standard like L-Leucine-N-Fmoc (¹³C₆,D₁₀,¹⁵N) is a non-negotiable prerequisite for generating reliable and reproducible quantitative data. A single analysis by one technique is insufficient. The dual-pillar strategy of combining High-Resolution Mass Spectrometry with multi-nuclear NMR spectroscopy provides a self-validating system.[5] HRMS quantifies the statistical distribution of isotopologues, while NMR provides the absolute structural proof of labeling integrity. By implementing this comprehensive approach, researchers can proceed with the utmost confidence that their internal standard is precisely what it claims to be, ensuring the accuracy and integrity of their entire experimental workflow.

References

  • van den Ouweland, J. M., & Mengerink, Y. (1999). Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry. Analytical Biochemistry, 271(1), 8-17. [Link]

  • Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]

  • S, R., G, S., & al, et. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(35), 3995-4003. [Link]

  • Matthews, D. E., Ben-Galim, E., & Bier, D. M. (1979). Determination of stable isotopic enrichment in individual plasma amino acids by chemical ionization mass spectrometry. Analytical Chemistry, 51(1), 80-84. [Link]

  • Hewitt, J., Cohen, L., & Linder, M. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. Thermo Fisher Scientific Poster Note. [Link]

  • Płonka, J., Głowacki, Ł., & Giebułtowicz, J. (2023). A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. International Journal of Molecular Sciences, 24(7), 6138. [Link]

  • Zaleski, P. R., et al. (2023). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Journal of the American Chemical Society. [Link]

  • Pharmaron. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Pharmaron Blog. [Link]

  • Opella, S. J., & Marassi, F. M. (2004). Isotope labeling for solution and solid-state NMR spectroscopy of membrane proteins. Methods in Molecular Biology, 278, 285-311. [Link]

  • Zhang, Z., et al. (2017). Effect of hydrogen/deuterium scrambling on fragment deuteration values... ResearchGate. [Link]

  • UC Davis Stable Isotope Facility. (2021). Compound Specific ¹³C & ¹⁵N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). Isotopic Purity Using LC-MS. Retrieved from [Link]

  • Gardner, K. H., & Kay, L. E. (1998). The use of ²H, ¹³C, ¹⁵N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 27, 357-406. [Link]

  • Tugarinov, V., et al. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(2), 749-754. [Link]

  • Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

  • University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]

  • Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(13), 5460-5468. [Link]

  • ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Edison, A. S., & Evans, A. M. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Current Opinion in Chemical Biology, 54, 1-8. [Link]

  • Li, Y., et al. (2022). Rapid Determination of Isotopic Purity of Stable Isotope (D, ¹⁵N, or ¹³C)‐Labeled Organic Compounds by Electrospray Ionization. Rapid Communications in Mass Spectrometry, 36(4), e9231. [Link]

  • Lee, S., & Lee, S. (2022). Peptide purity assignment for antibody quantification by combining isotope dilution mass spectrometry and liquid chromatography. Bulletin of the Korean Chemical Society, 43(3), 424-429. [Link]

  • Phillips, A. A., et al. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 164, 104359. [Link]

  • Calder, A. G., et al. (1996). Mass spectrometric methods for determination of [¹³C]Leucine enrichment in human muscle protein. Analytical Biochemistry, 238(1), 70-75. [Link]

Sources

Navigating the Subtle Shift: A Comparative Guide to HPLC Retention Time of Deuterated vs. Non-Deuterated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly in pharmacokinetic studies and quantitative proteomics, stable isotope-labeled compounds, especially deuterated peptides, have become indispensable tools. They serve as ideal internal standards in mass spectrometry-based quantification due to their chemical similarity to the analyte of interest. However, a frequently encountered and often perplexing phenomenon is the chromatographic retention time shift between a deuterated peptide and its non-deuterated analog. This guide provides an in-depth exploration of this phenomenon, offering both theoretical understanding and practical guidance for researchers navigating these subtle but significant chromatographic differences.

The Isotope Effect: Unraveling the Basis of Retention Time Shifts

The difference in retention time between isotopologues is known as the chromatographic isotope effect. In the context of reversed-phase high-performance liquid chromatography (RP-HPLC), it is most commonly observed that the deuterated peptide elutes slightly earlier than its non-deuterated counterpart.[1][2][3] This is often termed an "inverse isotope effect."[1][3]

The underlying principle of this effect lies in the subtle differences in the physicochemical properties of carbon-hydrogen (C-H) versus carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and less polarizable than the C-H bond.[3] In the nonpolar environment of a reversed-phase column's stationary phase (e.g., C18), the primary mode of interaction for nonpolar moieties of the peptide is through van der Waals forces. The reduced polarizability of the C-D bond leads to weaker van der Waals interactions with the stationary phase compared to the C-H bond.[3] Consequently, the deuterated peptide has a slightly lower affinity for the stationary phase and is eluted earlier by the mobile phase.

The magnitude and even the direction of this retention time shift are not constant and can be influenced by a variety of factors. A thorough understanding of these factors is crucial for robust method development and accurate data interpretation.

Key Factors Influencing the Chromatographic Isotope Effect

The retention time shift between deuterated and non-deuterated peptides is a multifactorial phenomenon. The following are the most significant contributors:

FactorInfluence on Retention Time ShiftRationale
Number of Deuterium Atoms A higher degree of deuteration generally leads to a larger retention time shift.[1][4]The cumulative effect of multiple C-D bonds amplifies the reduction in interaction with the stationary phase.
Position of Deuteration Deuteration at sites that are critical for the hydrophobic interaction with the stationary phase will have a more pronounced effect. Placing deuterium atoms adjacent to hydrophilic groups can diminish the isotope effect.[1][5][6]Shielding of the deuterated sites by polar functional groups reduces their contact with the nonpolar stationary phase.
Peptide Structure and Size The overall hydrophobicity and size of the peptide can modulate the impact of deuteration. The relative size of the deuterated label to the entire peptide is also a factor.[5][6]In larger peptides, the contribution of a few deuterated atoms to the overall interaction with the stationary phase is proportionally smaller.
Chromatographic Mode The direction of the shift can be reversed in normal-phase or hydrophilic interaction liquid chromatography (HILIC).[3]In these modes, interactions with a polar stationary phase are dominant. The slightly different electronic properties of the C-D bond can lead to stronger interactions and thus longer retention times.
Mobile Phase Composition The organic modifier (e.g., acetonitrile, methanol) and additives (e.g., formic acid, trifluoroacetic acid) can influence the interactions of the peptides with the stationary phase.Changes in the mobile phase can alter the solvation of the peptides and the stationary phase, thereby affecting the relative retention.
Column Temperature Higher temperatures generally lead to shorter retention times for both isotopologues, but can also affect the magnitude of the separation. A 1°C increase in temperature can decrease retention by approximately 2%.[7]Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. It can also influence the conformational state of the peptide.[8]

Experimental Investigation of the Isotope Effect: A Step-by-Step Protocol

To empirically determine the retention time shift for a specific deuterated and non-deuterated peptide pair, the following reversed-phase HPLC-MS protocol can be employed.

Objective: To resolve and quantify the retention time difference between a target peptide and its deuterated internal standard.

Materials:

  • HPLC system with a mass spectrometric detector (e.g., UPLC-QToF MS)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Non-deuterated peptide standard

  • Deuterated peptide internal standard

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample solvent: 50:50 Water/Acetonitrile with 0.1% Formic Acid

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of the non-deuterated and deuterated peptides in the sample solvent at a concentration of 1 mg/mL.

    • Prepare a working solution by mixing equal volumes of the two stock solutions to yield a final concentration of 500 µg/mL for each peptide.

  • HPLC-MS Parameters:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-12 min: 5-60% B

      • 12-13 min: 60-95% B

      • 13-14 min: 95% B

      • 14-14.1 min: 95-5% B

      • 14.1-16 min: 5% B (re-equilibration)

    • MS Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Range: m/z 100-2000

      • Data Acquisition: Full Scan or Selected Ion Monitoring (SIM) for the specific m/z of the light and heavy peptides.

  • Data Analysis:

    • Inject the mixed sample solution.

    • Extract the ion chromatograms for the [M+H]+ ions (or other relevant charge states) of both the non-deuterated and deuterated peptides.

    • Determine the retention time at the apex of each chromatographic peak.

    • Calculate the retention time shift (Δt_R) as: Δt_R = t_R(non-deuterated) - t_R(deuterated).

The following diagram illustrates the experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing stock_light Non-deuterated Peptide Stock mix Mix 1:1 stock_light->mix stock_heavy Deuterated Peptide Stock stock_heavy->mix hplc RP-HPLC Separation (C18 Column) mix->hplc ms Mass Spectrometry Detection (ESI+) hplc->ms xic Extract Ion Chromatograms ms->xic peak Determine Peak Retention Times xic->peak delta_t Calculate Δt_R peak->delta_t

Caption: Experimental workflow for determining the HPLC retention time shift.

Implications for Bioanalysis and Mitigation Strategies

A consistent and predictable retention time shift between a deuterated internal standard and the analyte is generally manageable. However, significant or variable shifts can pose challenges, particularly in regulated bioanalysis. The primary concern is the potential for differential matrix effects. If the analyte and its internal standard elute in regions of the chromatogram with varying levels of ion suppression or enhancement, the accuracy of quantification can be compromised.

Strategies to Address Retention Time Shifts:

  • Method Optimization: Fine-tuning the chromatographic conditions, such as the gradient slope, temperature, and mobile phase composition, can help to minimize the retention time difference.

  • Judicious Isotope Placement: When designing or selecting a deuterated internal standard, consider the position of the deuterium labels. Avoid placing them on exchangeable protons (e.g., -OH, -NH, -SH). For minimizing retention time shifts, it is also advisable to avoid labeling at sites critical for hydrophobic interactions and to use the minimum number of deuterium atoms that provides a sufficient mass shift for MS detection and avoids isotopic crosstalk.

  • Chromatographic Peak Width: Broader peaks may allow for more overlap between the analyte and the internal standard, potentially mitigating the impact of differential matrix effects. However, this is often at the expense of resolution and sensitivity.

  • Software Correction: Some data processing software for targeted quantification allows for the definition of slightly different retention time windows for the analyte and its internal standard.[4]

The underlying chemical principles governing the retention of deuterated peptides are depicted in the following diagram:

chemical_principles cluster_column Reversed-Phase HPLC Column cluster_peptides Peptide Analogs in Mobile Phase stationary_phase Stationary Phase (e.g., C18) Nonpolar Environment non_deuterated Non-Deuterated Peptide C-H Bonds Stronger van der Waals Interactions non_deuterated:f0->stationary_phase:f1 Stronger Interaction elution Elution Order non_deuterated->elution Elutes Later deuterated Deuterated Peptide C-D Bonds Weaker van der Waals Interactions deuterated:f0->stationary_phase:f1 Weaker Interaction deuterated->elution Elutes Earlier

Caption: Interaction differences leading to retention time shifts.

Conclusion

The retention time shift between deuterated and non-deuterated peptides is a well-documented phenomenon rooted in fundamental principles of chromatography and molecular physics. While often small, this "isotope effect" is an important consideration in the development and validation of robust bioanalytical methods. By understanding the factors that influence this shift and employing appropriate experimental design and data analysis strategies, researchers can effectively manage this effect and ensure the accuracy and reliability of their results. This guide serves as a foundational resource for scientists to anticipate, interpret, and control the chromatographic behavior of deuterated peptides in their analytical workflows.

References

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. (n.d.).
  • Zhang, H., Yan, W., & Aebersold, R. (2002). Controlling deuterium isotope effects in comparative proteomics. Analytical Chemistry, 74(15), 3662-3671. [Link]

  • Zhang, R., Sioma, C. S., Wang, S., & Regnier, F. E. (2002). Controlling Deuterium Isotope Effects in Comparative Proteomics. Analytical Chemistry, 74(15), 3662–3671. [Link]

  • Evaluation of the Deuterium Isotope Effect in Zwitterionic Hydrophilic Interaction Liquid Chromatography Separations for Implementation in a Quantitative Proteomic Approach. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Chromatographic Separation of Deuterium-Labeled Amino Acids, Proteins, Carbohydrates and Lipids Isolated From Bacterial. (n.d.). IISTE.org. Retrieved from [Link]

  • Deuterated internal standard retention times : r/chemistry. (2016, July 12). Reddit. Retrieved from [Link]

  • Convenient preparation of deuterium-labeled analogs of peptides containing N-substituted glycines for a stable isotope dilution LC-MS quantitative analysis. (2015, September 29). PubMed. Retrieved from [Link]

  • High-Performance Liquid Chromatography–Hydrogen/Deuterium Exchange–High-Resolution Mass Spectrometry Partial Identification of a Series of Tetra- and Pentameric Cyclic Procyanidins and Prodelphinidins in Wine Extracts. (n.d.). PMC - NIH. Retrieved from [Link]

  • What Factors Influence HPLC Retention Time Precision? (2025, October 4). Altabrisa Group. Retrieved from [Link]

  • Factors Impacting Chromatography Retention Time. (2024, July 4). Separation Science. Retrieved from [Link]

  • High-throughput hydrogen deuterium exchange mass spectrometry (HDX-MS) coupled with subzero-temperature ultrahigh pressure liquid chromatography (UPLC) separation for complex sample analysis. (2020, November 21). NIH. Retrieved from [Link]

  • Retention Time shifts using deuterated internal standards. (2021, March 23). MacCoss Lab Software. Retrieved from [Link]

  • Is it possible to have a different retention time for a peptide when comparing it's endogenous form to a synthetic heavy labelled form? (2016, March 16). ResearchGate. Retrieved from [Link]

  • Aqueous alkaline phosphate facilitates the non-exchangeable deuteration of peptides and proteins. (2024, March 8). RSC Publishing. Retrieved from [Link]

  • Hydrogen Deuterium Exchange and other Mass Spectrometry-based Approaches for Epitope Mapping. (n.d.). PMC. Retrieved from [Link]

  • HDX-MS (Hydrogen Deuterium eXchange Mass Spectrometry) basic overview. (2021, September 29). YouTube. Retrieved from [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PMC. Retrieved from [Link]

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015, May 20). Retrieved from [Link]

  • HPLC of Peptides and Proteins. (n.d.). Retrieved from [Link]

  • Utility of Hydrogen-Deuterium Exchange Together with Mass Spectrometry for Determining Higher Order Structures of Proteins: Comparisons Between Biosimilar and Innovator Biopharmaceuticals. (2019, November 1). LCGC International. Retrieved from [Link]

  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. (2022, December 1). LCGC International. Retrieved from [Link]

  • Capturing Conformational Changes in Biotherapeutics by Hydrogen Deuterium Exchange and UHPLC–MS. (2025, December 18). BioPharm International. Retrieved from [Link]

Sources

Taming Spectral Crowding: A Comparative Guide to 15N vs. Triple-Labeled Leucine in High-Resolution NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating molecular structure, dynamics, and interactions in solution. However, as the size of protein targets increases, so does the complexity of their NMR spectra, leading to a critical bottleneck: spectral overlap. This guide provides an in-depth comparative analysis of two potent isotopic labeling strategies designed to mitigate this challenge: selective 15N-Leucine labeling and comprehensive triple-labeling (15N, 13C, 2H) of Leucine. By understanding the mechanistic underpinnings and practical implications of each approach, researchers can make informed decisions to accelerate their research and development pipelines.

The Challenge of Spectral Overlap in Protein NMR

For proteins, particularly those exceeding 20 kDa, the sheer number of proton signals leads to severe spectral congestion in standard 1D and 2D NMR experiments.[1] This "spectral overlap" obscures individual resonance assignments, which are the bedrock of any detailed NMR analysis. To overcome this, researchers employ isotopic labeling, enriching proteins with NMR-active isotopes like 15N and 13C. This enables the use of multidimensional heteronuclear NMR experiments that disperse signals into higher dimensions, significantly reducing overlap.[1]

However, even with 15N and 13C labeling, larger proteins suffer from another phenomenon: rapid transverse relaxation (T2). This leads to significant line broadening of NMR signals, which not only reduces sensitivity but also exacerbates spectral crowding, making assignments difficult or impossible.[2]

Strategy 1: Simplification through Selective 15N-Leucine Labeling

One effective strategy to combat spectral overlap is to reduce the number of observed signals. Selective labeling of a specific amino acid type, such as Leucine, with 15N achieves this by making only the amide groups of Leucine residues "visible" in a 1H-15N HSQC experiment.[3] This dramatically simplifies the spectrum, allowing for unambiguous assignment and analysis of these specific residues.

Causality in Experimental Choice: This approach is particularly advantageous when specific regions of a protein, known to be rich in Leucine, are of functional importance, such as in hydrophobic cores or at protein-protein interfaces. By focusing on a subset of residues, researchers can efficiently probe localized structural changes, dynamics, or ligand binding events without the complexity of a fully labeled protein spectrum.[3]

Visualizing the Impact of Selective Labeling

The following diagram illustrates the principle of selective labeling. In a uniformly 15N-labeled protein, every residue (except proline) contributes a signal to the 1H-15N HSQC spectrum, leading to potential crowding. In a selectively 15N-Leucine labeled protein, only the Leucine residues are observed, resulting in a much simpler spectrum.

selective_labeling cluster_0 Uniformly 15N-Labeled Protein cluster_1 Selectively 15N-Leucine Labeled Protein cluster_2 Resulting 1H-15N HSQC Spectrum U_Ala Ala (15N) U_Val Val (15N) U_Leu1 Leu (15N) U_Gly Gly (15N) Spec_U Complex Spectrum (Many Overlapping Peaks) U_Leu1->Spec_U Contributes to complex spectrum U_Leu2 Leu (15N) U_Leu2->Spec_U U_Ser Ser (15N) S_Ala Ala S_Val Val S_Leu1 Leu (15N) S_Gly Gly Spec_S Simplified Spectrum (Only Leucine Peaks) S_Leu1->Spec_S Observed S_Leu2 Leu (15N) S_Leu2->Spec_S S_Ser Ser

Caption: Selective 15N-Leucine labeling simplifies spectra by reducing the number of observed signals.

Strategy 2: Enhancing Resolution with Triple-Labeled Leucine (15N, 13C, 2H)

While selective 15N labeling simplifies the spectrum, it doesn't address the issue of line broadening in larger proteins. For this, a more powerful technique is required: triple labeling.[4] This involves uniform enrichment with 15N and 13C, combined with deuteration (2H labeling). Leucine residues within a triple-labeled protein will therefore be 15N, 13C, and 2H enriched.

The Power of Deuteration: Deuterium (2H) has a much smaller gyromagnetic ratio than protons (1H). Replacing non-exchangeable protons with deuterons drastically reduces 1H-1H dipolar couplings, which are the primary cause of rapid transverse relaxation and, consequently, line broadening in large proteins.[2] The result is significantly sharper lines, improved signal-to-noise, and enhanced spectral resolution.[2]

Causality in Experimental Choice: Triple labeling is the gold standard for high-resolution structural studies of proteins larger than ~25 kDa.[2] The combination of 15N and 13C enrichment allows for a suite of powerful triple-resonance experiments (like the 3D HNCO) for backbone assignment, while deuteration ensures that the signals are sharp enough to be resolved and accurately measured.[4]

Visualizing the Effect of Deuteration on Linewidth

The following diagram illustrates how deuteration sharpens NMR signals, leading to improved resolution.

deuteration_effect cluster_0 Protonated Sample (1H) cluster_1 Deuterated Sample (2H) Protonated_Signal Broad Signal (Rapid Relaxation) Protonated_Spectrum Overlapping Peaks Protonated_Signal->Protonated_Spectrum Results in Deuterated_Spectrum Resolved Peaks Deuterated_Signal Sharp Signal (Slower Relaxation) Deuterated_Signal->Deuterated_Spectrum Results in

Caption: Deuteration reduces relaxation rates, leading to sharper signals and improved spectral resolution.

Head-to-Head Comparison: 15N-Leucine vs. Triple-Labeled Leucine

FeatureSelective 15N-Leucine LabelingTriple-Labeled (15N, 13C, 2H) Leucine
Primary Goal Spectral simplificationResolution and sensitivity enhancement
Mechanism Reduces the number of observed signalsReduces line broadening via deuteration
Ideal Protein Size Small to large proteins, for targeted analysisProteins > 20-25 kDa
Information Content Provides information only on Leucine residuesEnables comprehensive backbone and side-chain analysis
Applicable Experiments Primarily 2D 1H-15N HSQCFull suite of 3D/4D triple-resonance experiments
Cost Relatively lower costHigher cost due to 13C-glucose and D2O
Primary Advantage Drastically simplified spectra for easy analysisEnables high-resolution studies of large proteins
Primary Limitation Limited to information from a single amino acid typeMore complex sample preparation

Experimental Protocols

A self-validating protocol is crucial for ensuring the integrity of the experimental results. Below are detailed, step-by-step methodologies for preparing both selectively 15N-Leucine labeled and triple-labeled protein samples, followed by a representative NMR experiment.

Protocol 1: Selective 15N-Leucine Labeling in E. coli

This protocol is designed to incorporate 15N-labeled Leucine into the target protein while minimizing isotopic scrambling to other amino acid types.

  • Prepare M9 Minimal Media: Prepare M9 minimal media, but omit the nitrogen source (NH4Cl).

  • Starter Culture: Inoculate a small volume of rich media (e.g., LB) with a single colony of E. coli expressing the protein of interest. Grow to a high cell density.

  • Adaptation to Minimal Media: Inoculate a larger volume of M9 minimal media (containing natural abundance NH4Cl) with the starter culture and grow overnight. This step adapts the cells to the minimal media environment.

  • Main Culture and Labeling:

    • Inoculate the final large-scale M9 minimal media (lacking NH4Cl) with the adapted overnight culture.

    • Supplement the media with a cocktail of all natural abundance amino acids EXCEPT Leucine. This prevents the bacteria from synthesizing other amino acids from the labeled Leucine, thus minimizing isotopic scrambling.[3]

    • Add 15N-labeled L-Leucine as the sole source of Leucine.

  • Growth and Induction: Grow the culture at the optimal temperature until the OD600 reaches 0.6-0.8. Induce protein expression with IPTG and continue to grow for the required time.

  • Harvest and Purify: Harvest the cells by centrifugation and purify the protein using standard chromatographic techniques.

Protocol 2: Triple Labeling (15N, 13C, 2H) in E. coli

This protocol achieves high levels of 15N, 13C, and 2H incorporation, which is essential for studying large proteins.

  • Prepare Deuterated M9 Minimal Media: Prepare M9 minimal media using 99.9% D2O instead of H2O.

  • Adaptation to D2O: This is a critical step. Sequentially adapt the E. coli expression strain to increasing concentrations of D2O (e.g., 25%, 50%, 75%, and finally 100% D2O) in M9 minimal media containing natural abundance glucose and NH4Cl. This allows the cells to adjust their metabolic machinery to the deuterated environment.

  • Main Culture and Labeling:

    • Inoculate the final large-scale 100% D2O M9 minimal media with the fully adapted cells.

    • Use 15NH4Cl as the sole nitrogen source.

    • Use 13C-glucose as the sole carbon source.

  • Growth and Induction: Grow the culture at the optimal temperature to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue growth.

  • Harvest and Back-Exchange:

    • Harvest the cells by centrifugation.

    • During purification, use buffers made with H2O. This will back-exchange the amide deuterons to protons, making them observable in standard 1H-detected NMR experiments.

    • Purify the protein using standard chromatographic techniques.

Representative NMR Experiment: 3D TROSY-HNCO

The 3D TROSY-HNCO experiment is a cornerstone for the backbone assignment of large, deuterated proteins. It correlates the amide proton (HN) and nitrogen (15N) of one residue with the carbonyl carbon (13C') of the preceding residue.

  • Sample Preparation: Prepare the triple-labeled protein sample to a concentration of 0.1-0.5 mM in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 10% D2O for the spectrometer lock.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

    • Tune and match the probe for 1H, 15N, and 13C frequencies.

    • Set the sample temperature (e.g., 298 K).

  • Acquisition Parameters (Conceptual):

    • Pulse Sequence: Utilize a TROSY (Transverse Relaxation-Optimized Spectroscopy) version of the HNCO pulse sequence. TROSY is crucial for large proteins as it selects for the slowly relaxing component of the multiplet, resulting in significantly sharper lines.

    • Dimensions:

      • F3 (direct): 1H (amide region)

      • F2 (indirect): 15N

      • F1 (indirect): 13C (carbonyl region)

    • Acquisition Times: Optimize acquisition times in the indirect dimensions to balance resolution and experiment time.

    • Number of Scans: Adjust the number of scans to achieve an adequate signal-to-noise ratio.

  • Processing and Analysis:

    • Process the 3D data using appropriate software (e.g., NMRPipe).

    • Analyze the resulting 3D spectrum to trace sequential connectivities between residues, forming the basis for backbone resonance assignment.

Workflow Diagram: From Labeling to Spectrum

experimental_workflow cluster_0 Selective 15N-Leucine Labeling cluster_1 Triple Labeling (15N, 13C, 2H) N15_Media M9 Media + 15N-Leucine + other unlabeled AAs N15_Culture E. coli Culture N15_Media->N15_Culture N15_Induction IPTG Induction N15_Culture->N15_Induction N15_Purification Protein Purification N15_Induction->N15_Purification N15_Sample 15N-Leu Labeled Protein N15_Purification->N15_Sample NMR_Exp 3D TROSY-HNCO Experiment N15_Sample->NMR_Exp (For comparison, though a 2D HSQC is more common) Triple_Media D2O M9 Media + 15NH4Cl + 13C-Glucose Triple_Culture Adapted E. coli Culture Triple_Media->Triple_Culture Triple_Induction IPTG Induction Triple_Culture->Triple_Induction Triple_Purification Purification & Back-Exchange Triple_Induction->Triple_Purification Triple_Sample 15N, 13C, 2H Labeled Protein Triple_Purification->Triple_Sample Triple_Sample->NMR_Exp N15_Spectrum Simplified 2D Spectrum (Limited Information) NMR_Exp->N15_Spectrum Triple_Spectrum High-Resolution 3D Spectrum (Rich Structural Information) NMR_Exp->Triple_Spectrum

Caption: A generalized workflow comparing the preparation and analysis of selectively and triple-labeled proteins.

Conclusion: Choosing the Right Tool for the Job

The choice between selective 15N-Leucine labeling and triple labeling is not a matter of one being universally superior, but rather of selecting the appropriate tool for the specific scientific question and protein system under investigation.

  • Selective 15N-Leucine labeling is a cost-effective and powerful method for simplifying complex spectra and for targeted studies of specific residues or protein regions. It is an excellent choice for initial characterization, ligand binding studies, and situations where a full structural determination is not required.

  • Triple labeling with 15N, 13C, and 2H is the indispensable technique for high-resolution structure determination and detailed dynamics studies of large proteins. The resolution enhancement afforded by deuteration is critical for overcoming the physical limitations imposed by the slow tumbling of large molecules in solution.

By carefully considering the size of their protein, the specific research question, and the available resources, scientists can leverage these isotopic labeling strategies to effectively dissect the complexities of protein structure and function, ultimately accelerating the pace of discovery in basic research and drug development.

References

  • Fiaux, J., Bertelsen, E. B., Horwich, A. L., & Wüthrich, K. (2004). Uniform and Residue-specific 15 N-labeling of Proteins on a Highly Deuterated Background. Journal of Biomolecular NMR, 29(3), 345-350. [Link]

  • Lecoq, L., Laguerre, A., & Galinier, A. (2017). Selective labeling and unlabeling strategies in protein solid-state NMR spectroscopy. Journal of Biomolecular NMR, 69(3-4), 151-160. [Link]

  • Protein NMR. (2012). 15N,13C,2H. protein-nmr.leeds.ac.uk. [Link]

  • Vertex AI Search. (n.d.). Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration.
  • Gans, P., Hamelin, O., Sounier, R., Ayala, I., Durá, M. A., Amero, C., ... & Boisbouvier, J. (2010). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 38(5), 1234-1240. [Link]

Sources

Deconstructing the +17 Da Mass Shift in Leucine-Containing Peptides: Adducts vs. Modifications

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical comparison and verification protocol, designed for researchers encountering the "Ghost" +17 Da mass shift in Leucine-rich peptides.

Executive Summary: The "Ghost" Shift

In high-fidelity peptide mapping and QC, a mass shift of +17 Da (specifically +17.027 Da) is a frequent but often misidentified anomaly. While commonly mistaken for oxidation (+16 Da) or hydrolysis (+18 Da) due to low-resolution binning, this shift in Leucine-containing peptides is predominantly a non-covalent Ammonium Adduct (


)  rather than a covalent Post-Translational Modification (PTM).

This guide compares the Adduct-Aware Verification Workflow against Standard Automated Peak Picking , demonstrating why traditional algorithms fail to flag this artifact and how to experimentally validate it.

Mechanistic Insight: Why Leucine?

The correlation between Leucine residues and the +17 Da shift is not chemical, but physicochemical .

  • Hydrophobicity Factor: Leucine (Leu) and Isoleucine (Ile) are highly hydrophobic. Peptides rich in these residues fly poorly in pure aqueous/acidic modes if they lack basic residues (Arg/Lys).

  • The Ammonium Trap: To improve ionization or maintain pH, researchers often use Ammonium Acetate or Ammonium Formate buffers.

  • The Adduct Formation: In the gas phase, hydrophobic peptides stabilize the ammonium ion (

    
    ) better than a naked proton (
    
    
    
    ) in certain cone voltage regimes.
    • Protonated Species:

      
      
      
    • Ammoniated Species:

      
      
      
    • Mass Difference:

      
      .
      

Critical Distinction: Unlike Methionine oxidation (+15.99 Da), which is a covalent change, the +17 Da shift is a gas-phase artifact that disappears upon fragmentation or buffer swapping.

Comparative Analysis: Adduct-Aware vs. Standard Workflows

The following table contrasts the performance of a standard automated analysis against the recommended Adduct-Aware protocol when encountering a +17 Da shift.

FeatureStandard Automated Workflow Adduct-Aware Verification Protocol
Interpretation of +17 Da Often misidentifies as Oxidation (+16) or Hydrolysis (+18) due to mass tolerance windows.Correctly identifies as Ammonium Adduct (+17.03) .
Sequencing Result False Positive: Assigns modification to random residues (often Met or Trp).True Negative: Confirms peptide backbone is unmodified.
Quantification Accuracy Skewed: Treats the adduct as a separate "impurity," lowering the calculated purity of the main peak.Accurate: Sums the adduct signal with the main peak, as they represent the same chemical species.
Actionable Outcome Unnecessary synthesis rework or stability testing.Simple method adjustment (Cone voltage or Buffer).
Experimental Verification Protocol

To rigorously verify that the +17 Da shift is an adduct and not a novel contaminant, follow this self-validating decision tree.

Experiment A: MS/MS Neutral Loss Scan (The "Gold Standard")

Ammonium adducts are non-covalent. Under Collision-Induced Dissociation (CID), the ammonia molecule falls off before the peptide backbone breaks.

  • Isolate the precursor ion at

    
    .
    
  • Apply low collision energy (5–10 eV).

  • Observe:

    • Result 1 (Adduct): The mass spectrum shows a dominant peak at

      
       (Loss of 17 Da, 
      
      
      
      ). The +17 shift vanishes.
    • Result 2 (Modification): The +17 Da shift persists in the fragment ions (b-ions and y-ions retain the shift).

Experiment B: Source Parameter Tuning (In-Source Decay)
  • Increase the Cone Voltage (or Declustering Potential) by 20–40V.

  • Rationale: Higher energy in the source region strips non-covalent adducts.

  • Outcome: If the +17 Da peak abundance decreases while the

    
     peak increases, it is an adduct.
    
Experiment C: Buffer Swap (The "Control")
  • Switch mobile phase from Ammonium Formate/Acetate to 0.1% Formic Acid .

  • Outcome: The ammonium source is removed. If the +17 Da peak disappears completely, it was an adduct.

Visualizing the Verification Logic

The following diagram illustrates the decision pathway for characterizing the +17 Da shift.

MassShiftVerification Start Observed +17 Da Shift (Relative to theoretical [M+H]+) CheckBuffer Check Mobile Phase: Contains Ammonium? Start->CheckBuffer MSMS Perform MS/MS on [M+17] Precursor CheckBuffer->MSMS Yes CheckMet Check Sequence: Met -> Leu Substitution? (+18 Da vs +17 Da) CheckBuffer->CheckMet No NeutralLoss Dominant Loss of 17 Da (-NH3)? (Precursor -> [M+H]+) MSMS->NeutralLoss Adduct VERDICT: Ammonium Adduct [M+NH4]+ NeutralLoss->Adduct Yes (Adduct falls off) Covalent VERDICT: Covalent Modification NeutralLoss->Covalent No (Shift persists in fragments) Covalent->CheckMet CheckGln Check N-Term: PyroGlu Hydrolysis? (+17.00 Da) CheckMet->CheckGln Not Met Sub

Caption: Decision tree for distinguishing non-covalent ammonium adducts from covalent modifications or substitutions.

The "Neighbors": Confusing +17 Da with Other Shifts

When using low-resolution instruments (e.g., standard quadrupoles), +17 Da can be easily confused with +16 or +18. High-Resolution Mass Spectrometry (HRMS) is required to distinguish them by mass defect.

ModificationMass Shift (

)
CauseKey Differentiator
Ammonium Adduct +17.027 Da Buffer artifact (

)
Disappears with MS/MS or Cone Voltage.
Oxidation +15.995 Da Reactive Oxygen Species (+O)Persists in MS/MS; common on Met, Trp, His.
Hydrolysis +18.011 Da Water addition (

)
Common in ring-opening (Succinimide) or backbone cleavage.
Met Substitution +18.000 Da Leu (113)

Met (131)
Genetic/Synthesis error; shift persists in fragments.
PyroGlu Opening +17.003 Da PyroGlu

Glu (

?)
Only relevant if N-term is Pyroglutamate.
References
  • Ammonium Adduct Formation in ESI

    • Title: "Mass spectrometry of peptides and proteins - Labile peptides and ammonia loss."
    • Source: Ohio St
    • URL:[Link]

  • Leucine Hydrophobicity & Ionization

    • Title: "Routine Quantitation of 17 Underiv
    • Source: Agilent Technologies
    • URL:[Link]

  • Diagnostic Ions and Mass Shifts

    • Title: "Detecting diagnostic features in MS/MS spectra of post-transl
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Lipid/Hydrophobic Adducts (+17 Da)

    • Title: "Quantification of Signaling Lipids by Nano-Electrospray Ioniz
    • Source: NIH / PubMed Central
    • URL:[Link]

Technical Guide: Chiral Purity Assessment of Fmoc-L-Leucine-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing Chiral Purity of Fmoc-L-Leucine-13C6, D10, 15N Content Type: Technical Comparison Guide Audience: Senior Researchers, QC Scientists, and Peptide Chemists

Executive Summary

The assessment of Fmoc-L-Leucine-13C6, D10, 15N presents a unique analytical challenge that transcends standard chiral amino acid analysis. Unlike standard amino acids, this isotopologue carries a significant mass shift (+17 Da) and, critically, a high deuterium content (


).

The Core Scientific Challenge:

  • Deuterium Isotope Effect (DIE): The

    
     labeling significantly alters the hydrophobicity and vibrational frequency of the C-H bonds. On Reversed-Phase (RP) chromatography, per-deuterated compounds often elute earlier than their proteo-analogs due to reduced hydrophobic interaction energy.
    
  • False Positives: Relying solely on retention time (

    
    ) matching with a non-labeled standard (Light Fmoc-L-Leu) can lead to erroneous peak assignment.
    
  • Fmoc Stability: The Fmoc group is base-labile.[1] Standard derivatization methods (like Marfey’s) require Fmoc removal, introducing a risk of process-induced racemization.

This guide compares the two industry-standard methodologies: Direct Chiral Chromatography (HPLC-MS) and Indirect Derivatization (Marfey’s Method) , providing a decision framework for their application.

Comparative Analysis of Methodologies

Method A: Direct Chiral HPLC-MS (The "Integrity" Approach)

This method analyzes the intact Fmoc-amino acid. It is the preferred route for establishing the "true" enantiomeric excess (ee) of the raw material because it avoids chemical deprotection steps that could induce artificial racemization.

  • Mechanism: Uses polysaccharide-based chiral stationary phases (CSPs) (e.g., Cellulose or Amylose derivatives) to discriminate enantiomers via hydrogen bonding and

    
     stacking interactions with the Fmoc group.
    
  • Detector: Mass Spectrometry (SIM mode) is mandatory to distinguish the target heavy isotope from potential light isotopic impurities.

Method B: Marfey’s Analysis (The "Sensitivity" Approach)

This method involves deprotecting the Fmoc group and reacting the free amine with FDAA (Marfey’s Reagent) . It converts enantiomers into diastereomers, which are separable on standard achiral C18 columns.

  • Mechanism: Nucleophilic aromatic substitution. The L-DAA (Marfey's) reacts with L-Leu and D-Leu to form L-L and L-D diastereomers. These have distinct physical properties and separate easily on C18.

  • Critical Constraint: Requires quantitative Fmoc removal prior to analysis.

Comparative Data Summary
FeatureMethod A: Direct Chiral HPLCMethod B: Marfey’s Method (FDAA)
Analyte State Intact (Fmoc-L-Leu)Derivatized (L-FDAA-L-Leu)
Stationary Phase Chiral (e.g., Chiralpak IC/IA)Achiral C18 (e.g., Kinetex, Zorbax)
Resolution (

)
Moderate (

)
High (

)
LOD (MS Detection) ~0.05% D-isomer~0.001% D-isomer (Trace Level)
Racemization Risk Null (Non-destructive)Low-Moderate (During Fmoc removal)
Isotope Shift Minimal

shift
Significant

shift on C18
Cost per Run High (Expensive Columns)Low (Standard Columns)

Critical Phenomenon: The Deuterium Retention Shift

Do not ignore this. In Method B (Marfey's/C18), the


 isotope effect is pronounced.
  • Observation: The heavy diastereomer (L-FDAA-L-Leu-

    
    ) will elute earlier  than the non-labeled standard (L-FDAA-L-Leu-
    
    
    
    ).
  • Risk: If you spike the sample with a light standard to confirm identity, you will see two peaks. An inexperienced analyst might mistake the "Light L" peak for the "Heavy D" impurity.

  • Solution: Use MS detection (SIM at

    
     353 vs 370) to deconvolute peaks.
    

Experimental Protocols

Protocol A: Direct Chiral HPLC-MS (Recommended for QC)

Objective: Determine Enantiomeric Excess (ee) without chemical modification.

  • System: HPLC/UHPLC coupled to Single Quad or Q-TOF MS.

  • Column: Chiralpak IC-3 or Lux Cellulose-2 (150 x 4.6 mm, 3 µm).

  • Mobile Phase:

    • Isocratic: Heptane / Ethanol / TFA (80 : 20 : 0.1 v/v/v).

    • Note: TFA sharpens the peak of the acidic carboxyl group.

  • Sample Prep: Dissolve 1 mg Fmoc-L-Leu-

    
     in 1 mL Ethanol.
    
  • Detection:

    • SIM 1:

      
       ~370.2 (Target: Heavy Fmoc-Leu, [M-H]- negative mode).
      
    • SIM 2:

      
       ~353.2 (Impurity: Light Fmoc-Leu).
      
  • Elution Order: typically D-enantiomer elutes before L-enantiomer on Cellulose-based columns (verify with D-standard).

Protocol B: Marfey’s Method (Recommended for Trace Impurity Profiling)

Objective: Ultra-high sensitivity detection of D-Leu.

Step 1: Fmoc Deprotection (Critical Control Point)

  • Dissolve 2 mg of Product in 200 µL DMF.

  • Add 50 µL 20% Piperidine in DMF .

  • Incubate at 0°C for 5-10 minutes . (Cold temperature minimizes base-catalyzed racemization).

  • Add 1 mL cold Diethyl Ether to precipitate the free amino acid (optional) or neutralize immediately with dilute HCl if analyzing directly. Preferred: Dry down under

    
     to remove piperidine.
    

Step 2: Derivatization

  • Resuspend residue in 100 µL

    
    
    
    
    
    .
  • Add 200 µL 1% L-FDAA (Marfey’s Reagent) in Acetone.

  • Heat at 40°C for 45 minutes.

  • Quench with 100 µL

    
     HCl. Dilute with mobile phase.
    

Step 3: LC-MS Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 mm).

  • Gradient: Water (0.1% Formic Acid) vs. Acetonitrile (0.1% Formic Acid).[2] 10% B to 60% B over 20 mins.

  • Logic: The hydrophobic L-L diastereomer elutes after the L-D diastereomer (Hydrophobicity Rule).

Visualizations & Logic

Diagram 1: Marfey's Analysis Workflow (With Isotope Logic)

MarfeysWorkflow cluster_results Elution Order (C18) Start Fmoc-L-Leu (Heavy) Deprotect Deprotection (Piperidine, 0°C) Start->Deprotect Remove Fmoc FreeAA H-L-Leu (Heavy) Free Amine Deprotect->FreeAA Yields Deriv Derivatization (L-FDAA, 40°C) FreeAA->Deriv + Marfey's Reagent Separation C18 HPLC Separation Deriv->Separation Diastereomers Peak1 Peak 1: L-FDAA-D-Leu (Trace Impurity) Separation->Peak1 Less Hydrophobic Peak2 Peak 2: L-FDAA-L-Leu (Main Peak) Peak1->Peak2 More Hydrophobic

Caption: Workflow for indirect chiral analysis. Note that on C18, the D-isomer (impurity) elutes before the L-isomer (main peak).

Diagram 2: Decision Matrix for Method Selection

DecisionMatrix Start Start: Assess Chiral Purity Q1 Is Fmoc removal acceptable? Start->Q1 MethodA Method A: Direct Chiral HPLC (Polysaccharide Column) Q1->MethodA No (Maintain Integrity) MethodB Method B: Marfey's Method (C18 Column) Q1->MethodB Yes (High Sensitivity Needed) WhyA Best for: QC Release Zero Racemization Risk MethodA->WhyA Warning CRITICAL: Check Mass Spec for Isotope Shift (+17Da) MethodA->Warning WhyB Best for: Trace Analysis (<0.1%) High Sensitivity MethodB->WhyB MethodB->Warning

Caption: Decision tree for selecting the appropriate analytical method based on sensitivity needs and sample integrity constraints.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][4][5][6][7]

  • Phenomenex. (2022).[8] Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC. Technical Note TN-1148.

  • Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography. Journal of Chromatography A.

  • Sigma-Aldrich. (2024). Product Specification: L-Leucine-13C6,15N.[9][10]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.